molecular formula C8H17N B1200539 2-Propylpiperidine CAS No. 3238-60-6

2-Propylpiperidine

Cat. No.: B1200539
CAS No.: 3238-60-6
M. Wt: 127.23 g/mol
InChI Key: NDNUANOUGZGEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Propylpiperidine, also known as cicutine or coniine, belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus (S)-2-Propylpiperidine exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, (S)-2-propylpiperidine is primarily located in the cytoplasm. Outside of the human body, (S)-2-propylpiperidine can be found in black elderberry and pomegranate. This makes (S)-2-propylpiperidine a potential biomarker for the consumption of these food products (S)-2-Propylpiperidine is a potentially toxic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNUANOUGZGEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046821
Record name dl-Coniine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index], Liquid
Record name Coniine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

133 °C
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE, 18 mg/mL
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.844-0.848 @ 20 °C/4 °C
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.69 [mmHg]
Record name Coniine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

COLORLESS LIQUID

CAS No.

3238-60-6, 458-88-8
Record name 2-Propylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3238-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Coniine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003238606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Coniine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-propylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Coniine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONIINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R53ZF48T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

SOLIDIFIES AROUND -2 °C, -2 °C
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Propylpiperidine fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 2-Propylpiperidine

Introduction

This compound, a piperidine alkaloid, is a chiral compound of significant interest in toxicology, pharmacology, and organic chemistry.[1] It is most famously known by its common name, coniine, the primary toxic principle in poison hemlock (Conium maculatum).[2][3] Naturally occurring coniine is typically a racemic mixture of two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine.[2] This compound is also found in other plants, such as the yellow pitcher plant (Sarracenia flava) and fool's parsley (Aethusa cynapium).[1][2]

Historically, coniine is notorious as the active component of the poison that led to the death of the philosopher Socrates in 399 BCE.[1][3] In the field of chemistry, it holds a notable place as the first alkaloid to be structurally characterized (1881) and chemically synthesized (1886 by Albert Ladenburg).[2][4] Its potent biological activity and relatively simple structure continue to make it a subject of research for its neurotoxic effects, potential therapeutic applications, and as a scaffold in synthetic chemistry.[1][5]

Chemical and Physical Properties

This compound is a colorless, oily liquid that darkens and polymerizes upon exposure to light and air.[6][7] It possesses a characteristic mousy odor.[7][8] The fundamental physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₇N[6][8][9]
Molecular Weight 127.23 g/mol [1][8][9]
CAS Number 3238-60-6 (Racemic)[1][9]
458-88-8 ((S)-enantiomer)[1][2]
5985-99-9 ((R)-enantiomer)[10][11]
Physical State Liquid at room temperature[1][8][9]
Melting Point -2 °C[1][6][9]
Boiling Point 166-167 °C (at 760 Torr)[1][8]
56-60 °C (at 13 Torr)[6][8]
Density 0.844 - 0.848 g/cm³ at 20 °C[6][8]
Water Solubility 18 mg/mL (approx. 1.8%)[1][8][9]
Solubility in Organics Soluble in alcohol, ether, acetone, benzene[7][8]
pKa 3.1[6][12]
XLogP3 2.3[6]
Refractive Index 1.429[6]

Synthesis and Chemical Reactions

Chemical Synthesis

The first total synthesis of a natural alkaloid was Albert Ladenburg's synthesis of racemic coniine in 1886.[1][2] This historical route remains a classic example in organic chemistry. Modern synthetic approaches have also been developed to achieve enantioenriched piperidines.[1]

Ladenburg's Synthesis (1886):

  • Alkylation: 2-Methylpyridine (α-picoline) is reacted with acetaldehyde in the presence of a base.[10]

  • Dehydration: The resulting intermediate undergoes dehydration to form 2-propenylpyridine.[10]

  • Reduction: The 2-propenylpyridine is reduced using sodium in ethanol to yield racemic (±)-coniine.[10]

  • Resolution: The racemic mixture is resolved into its pure enantiomers through fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid.[10]

G Workflow of Ladenburg's Synthesis of Coniine (1886) cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products start1 2-Methylpyridine step1 Knoevenagel Condensation start1->step1 Base start2 Acetaldehyde start2->step1 Base intermediate 2-Propenylpyridine step1->intermediate step2 Reduction (Sodium in Ethanol) racemic (±)-Coniine step2->racemic step3 Resolution ((+)-tartaric acid) enantiomers (S)-(+)-Coniine & (R)-(-)-Coniine step3->enantiomers intermediate->step2 racemic->step3

Caption: Workflow of Ladenburg's Synthesis of Coniine (1886).

Modern synthetic methods include diastereoselective additions of Grignard reagents to chiral oxime ethers and Pd(II)-catalyzed reactions for forming substituted piperidines under mild conditions.[1]

Chemical Reactions

This compound undergoes reactions typical of secondary amines and piperidine rings:

  • Oxidation: Can be oxidized to form conhydrine, which possesses a hydroxyl group.[1]

  • Reduction: The precursor γ-coniceine is reduced to coniine, a key step in its biosynthesis, facilitated by NADPH-dependent γ-coniceine reductase.[1][2]

  • Substitution: Undergoes substitution reactions, such as the formation of a bromocyanamide via the cyanogen bromide method.[1]

Biological Activity and Toxicology

Mechanism of Action

This compound (coniine) is a potent neurotoxin that disrupts the peripheral nervous system.[10] Its primary mechanism of action is the blockage of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2][4]

The sequence of events is as follows:

  • Stimulation: Coniine initially acts as an agonist, binding to and stimulating the nAChRs, similar to acetylcholine.[7][9] This causes initial depolarization of the post-synaptic membrane.

  • Depression/Blockade: Unlike acetylcholine, which is rapidly hydrolyzed, coniine remains bound to the receptor.[2] This persistent depolarization leads to receptor desensitization and inactivation, preventing further nerve impulse transmission.[2]

  • Paralysis: The resulting neuromuscular blockade leads to a flaccid, ascending paralysis, similar to the effects of curare.[2][10] The paralysis begins in the lower limbs and progresses upwards.[10]

Crucially, the central nervous system is not directly affected, so the individual remains conscious until respiratory paralysis causes death from hypoxia.[2][10][13]

G Mechanism of Coniine at the Neuromuscular Junction cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane (Muscle) cluster_block Mechanism of Coniine at the Neuromuscular Junction nerve_impulse Nerve Impulse vesicle Vesicle with Acetylcholine (ACh) nerve_impulse->vesicle triggers release ACh ACh vesicle->ACh releases receptor Nicotinic ACh Receptor (nAChR) muscle_contraction Muscle Contraction receptor->muscle_contraction Na+ influx leads to Coniine Coniine ACh->receptor Binds & Activates Coniine->receptor Binds & Blocks block_label Persistent binding by Coniine prevents repolarization, leading to receptor desensitization and flaccid paralysis.

Caption: Mechanism of Coniine at the Neuromuscular Junction.

Toxicology and Stereoselectivity

Coniine is highly toxic to humans and all classes of livestock.[2] Ingestion of less than 0.2 grams can be fatal to a human.[10] The toxicity is stereoselective; the (R)-(-) enantiomer is reported to be more biologically active and approximately twice as toxic as the (S)-(+) enantiomer in mouse bioassays.[2][14]

Symptoms of poisoning appear within 30 minutes to an hour and include:

  • Drowsiness and weakness[14]

  • Nausea and profuse salivation[14]

  • Staggering gait and pupil dilation[13]

  • Initial slow pulse, becoming rapid and weak[13]

  • Ascending muscular paralysis, leading to respiratory failure[2][10]

It also has teratogenic effects, causing skeletal deformities in offspring by inhibiting fetal movement during gestation.[4][15]

Toxicity MetricValueSpeciesSource(s)
Lethal Dose (Human) < 0.2 gHuman[10]
Probable Human Lethal Dose < 5 mg/kgHuman[13]
LD50 (racemic) 7.7 mg/kgMouse[16]

Experimental Protocols

Biosynthesis Pathway of Coniine

The biosynthesis of coniine is understood to be of polyketide origin.[4]

G Biosynthesis Pathway of Coniine butyryl_coa Butyryl-CoA pks Polyketide Synthase butyryl_coa->pks malonyl_coa 2x Malonyl-CoA malonyl_coa->pks carbon_backbone Carbon Backbone pks->carbon_backbone transamination Transamination amino_intermediate 5-Oxooctylamine transamination->amino_intermediate cyclization Non-enzymatic Cyclization gamma_coniceine γ-Coniceine cyclization->gamma_coniceine reduction Reduction coniine Coniine reduction->coniine carbon_backbone->transamination L-Alanine amino_intermediate->cyclization gamma_coniceine->reduction NADPH-dependent γ-coniceine reductase

Caption: Biosynthesis Pathway of Coniine.

Protocol for Antinociceptive Activity Assessment

Studies have shown that coniine possesses antinociceptive (pain-relieving) effects mediated by nicotinic receptors.[5] The following are generalized protocols based on standard pharmacological assays used to evaluate these effects.

A. Hot-Plate Test (Thermal Pain Model)

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Mice are typically used.

  • Procedure: a. A baseline reaction time is established for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. b. The test substance (coniine, at a dose such as 20 mg/kg) or a control vehicle is administered (e.g., intraperitoneally).[5] c. At set intervals post-administration (e.g., 30, 60, 90 minutes), the mice are again placed on the hot plate, and their reaction times are recorded.

  • Analysis: A significant increase in reaction time compared to the control group indicates an antinociceptive effect.[5]

B. Writhing Test (Chemical Pain Model)

  • Apparatus: Observation chambers.

  • Animals: Mice.

  • Procedure: a. The test substance (coniine) or a control vehicle is administered. b. After a set period (e.g., 30 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally. c. Each mouse is immediately placed in an observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted over a defined period (e.g., 15 minutes).

  • Analysis: A significant reduction in the number of writhes in the coniine-treated group compared to the control group indicates an antinociceptive effect.[5]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile alkaloids like this compound.

  • Sample Preparation (e.g., from plant material): a. Homogenize the plant material in an alkaline solution (e.g., 0.1 M NaOH) to convert alkaloid salts to the free base form. b. Perform a liquid-liquid extraction of the free base into an organic solvent (e.g., dichloromethane or diethyl ether). c. Concentrate the organic extract under a gentle stream of nitrogen. d. The extract can be analyzed directly or derivatized if necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1ms).

    • Injector: Split/splitless injector, typically at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • The retention time of the peak is compared to that of an authentic this compound standard.

    • The mass spectrum of the peak is compared to a reference spectrum from a library (e.g., NIST) or a standard. Key fragments for coniine are expected.[17][18] Quantification is achieved by creating a calibration curve with known concentrations of the standard.

References

The Natural Provenance of (S)-2-Propylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Propylpiperidine , a piperidine alkaloid more commonly known as (+)-coniine , is a potent neurotoxin with a rich history in both toxicology and pharmacology. Its presence in the plant kingdom has been a subject of interest for centuries, from its infamous use in ancient Greek executions to modern-day phytochemical investigations. This technical guide provides an in-depth overview of the natural sources of (S)-2-propylpiperidine, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways.

Natural Sources of (S)-2-Propylpiperidine

(S)-2-Propylpiperidine is found in a limited number of plant species across different families. The primary and most well-documented sources include:

  • Poison Hemlock (Conium maculatum) : A highly toxic biennial plant in the carrot family, Apiaceae, native to Europe and North Africa. It is the most famous source of coniine.[1][2] The concentration of alkaloids, with γ-coniceine being the precursor to coniine, varies depending on the plant's age and environmental conditions.[3][4]

  • Pitcher Plants (Sarracenia species) : A genus of carnivorous plants native to North America. Several species, including the yellow pitcher plant (Sarracenia flava), have been found to contain coniine, which is believed to aid in paralyzing insect prey.[1][5] Coniine has been detected in at least eight species of Sarracenia.[6][7]

  • Aloe Species : A genus of succulent plants. Certain species, such as Aloe globuligemma and Aloe viguieri, have been reported to contain piperidine alkaloids, including coniine.[8][9]

  • Fool's Parsley (Aethusa cynapium) : Another toxic member of the Apiaceae family. While some sources report the presence of coniine, others suggest the primary toxic compound is a different alkaloid, aethusin, or the volatile alkaloid cynopine.[1][10][11] Further research is needed to clarify the exact alkaloid profile of this plant.

  • Black Elderberry (Sambucus nigra) : This species has been mentioned as a source of (S)-2-Propylpiperidine.[8]

  • Devil's Tongue (Amorphophallus rivieri) : This plant is also reported to contain (S)-2-Propylpiperidine.[8]

Quantitative Data on (S)-2-Propylpiperidine Content

The concentration of (S)-2-propylpiperidine and related alkaloids can vary significantly based on the plant species, part of the plant, developmental stage, and environmental conditions. The following table summarizes available quantitative data.

Plant SpeciesPlant PartAlkaloidConcentrationReference(s)
Conium maculatumLeaves and Unripe FruitsConiineUp to 2%[4]
Conium maculatumFlower Budsγ-ConiceineMain alkaloid[6]
Conium maculatumMature FruitConiine & N-methylconiineMain alkaloids[6]
Conium maculatumRootsConiine0-0.5%[3]
Conium maculatumShootsConiine0.02-1.88%[3]
Sarracenia species-ConiineLow amounts[6]
Aloe viguieri-ConiinePresent[12]
Aloe species-γ-ConiceineLevels can be higher than in Conium maculatum[12]

Experimental Protocols

The isolation, purification, and identification of (S)-2-propylpiperidine from natural sources involve a series of standard and specialized laboratory techniques.

Extraction of (S)-2-Propylpiperidine from Conium maculatum

A common method for extracting volatile alkaloids like coniine is steam distillation.

Methodology:

  • Sample Preparation : Fresh plant material (e.g., leaves, unripe fruits) is harvested and macerated.

  • Alkalinization : The plant material is treated with a base, such as sodium hydroxide or lime, to liberate the free alkaloid.[13]

  • Steam Distillation : The alkalinized plant material is subjected to steam distillation. The volatile coniine co-distills with the steam.[14][15]

  • Acidification and Concentration : The distillate is collected and acidified with a dilute acid (e.g., sulfuric acid) to convert the alkaloid into its non-volatile salt form. The acidic solution is then concentrated, often under reduced pressure.[13]

  • Basification and Extraction : The concentrated solution is made alkaline (pH 9.5-10) and the liberated coniine is extracted into an organic solvent such as diethyl ether.[13]

  • Drying and Solvent Removal : The organic extract is dried over an anhydrous salt (e.g., sodium carbonate) and the solvent is removed to yield the crude alkaloid.[13]

Purification of (S)-2-Propylpiperidine

Purification of the crude extract can be achieved using chromatographic techniques.

Methodology:

  • Preparative Thin-Layer Chromatography (Prep TLC) :

    • The crude extract is applied as a band onto a preparative TLC plate with a silica gel stationary phase.[16][17]

    • The plate is developed in a suitable solvent system (e.g., a mixture of a non-polar and a polar solvent).

    • The bands corresponding to the desired alkaloid are visualized (e.g., under UV light or with a staining reagent like Dragendorff's reagent).[17][18]

    • The silica gel containing the purified compound is scraped from the plate and the compound is eluted with a polar solvent.[17]

  • Column Chromatography :

    • A glass column is packed with a stationary phase, typically silica gel or alumina. For basic alkaloids like coniine, a basic or neutral adsorbent is advisable to prevent irreversible adsorption.[19]

    • The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity.

    • Fractions are collected and analyzed (e.g., by analytical TLC) to identify those containing the pure compound.

Identification and Quantification

Modern analytical techniques are employed for the definitive identification and quantification of (S)-2-propylpiperidine.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for the analysis of volatile compounds like coniine. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern, allowing for structural elucidation and quantification.

  • High-Performance Liquid Chromatography (HPLC) :

    • Achiral HPLC : Can be used for quantification of the total alkaloid content.

    • Chiral HPLC : Essential for separating the enantiomers of coniine. This is typically achieved using a chiral stationary phase (CSP).[20][21][22] The choice of CSP and mobile phase is critical for achieving good resolution.

Biological Pathways

Biosynthesis of Coniine

The biosynthesis of coniine in Conium maculatum proceeds via a polyketide pathway. The key steps are outlined below.[6][23][24]

G cluster_0 Polyketide Synthesis cluster_1 Transamination and Cyclization cluster_2 Final Reduction Butyryl_CoA Butyryl-CoA CPKS5 Conium Polyketide Synthase 5 (CPKS5) Butyryl_CoA->CPKS5 Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->CPKS5 Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->CPKS5 5_Keto_octanal 5-Keto-octanal CPKS5->5_Keto_octanal AAT L-Alanine:5-keto-octanal Aminotransferase (AAT) 5_Keto_octanal->AAT L_Alanine L-Alanine L_Alanine->AAT 5_Oxooctylamine 5-Oxooctylamine AAT->5_Oxooctylamine Non_enzymatic Non-enzymatic Cyclization 5_Oxooctylamine->Non_enzymatic gamma_Coniceine γ-Coniceine Non_enzymatic->gamma_Coniceine CR γ-Coniceine Reductase (CR) gamma_Coniceine->CR NADPH NADPH NADPH->CR Coniine (S)-2-Propylpiperidine (Coniine) CR->Coniine G cluster_0 Receptor Activation cluster_1 Ion Channel Opening and Ion Influx cluster_2 Cellular Response Coniine (S)-2-Propylpiperidine (Coniine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Coniine->nAChR Binds to Channel_Opening Conformational Change and Channel Opening nAChR->Channel_Opening Ion_Influx Influx of Na+ and Ca2+ Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Signaling Activation of Downstream Signaling Cascades Depolarization->Downstream_Signaling Neurotransmitter_Release Neurotransmitter Release Downstream_Signaling->Neurotransmitter_Release

References

A Historical Synthesis of Coniine: A Technical Review of the Ladenburg Method

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: In 1886, Albert Ladenburg achieved a landmark in organic chemistry by completing the first total synthesis of an alkaloid, the toxic piperidine compound (±)-coniine. This achievement not only confirmed the structure of coniine, as earlier proposed by August Wilhelm von Hofmann, but also established a foundational methodology for the burgeoning field of synthetic alkaloid chemistry. This technical guide revisits Ladenburg's historical four-step synthesis, providing a detailed examination of the experimental workflow, a compilation of the available quantitative data, and a logical visualization of the synthetic pathway. While the primary literature from 1886 lacks the detailed quantitative metrics common in modern chemical publications, this paper reconstructs the protocol based on reliable secondary sources to serve as a valuable reference for chemists and historians of science.

Introduction

Coniine is a neurotoxic alkaloid famously known as the active poison in hemlock (Conium maculatum), the substance used in the execution of Socrates. Its synthesis marked a pivotal moment, demonstrating that complex, naturally occurring nitrogenous compounds could be constructed in the laboratory from simpler starting materials. Ladenburg's route, while rudimentary by modern standards, is an elegant exhibition of classical reaction mechanisms. The synthesis proceeds through four distinct stages: the thermal rearrangement of a pyridinium salt, a condensation reaction to build the propyl side chain, a reduction of the pyridine ring and the unsaturated side chain, and finally, the resolution of the resulting racemic mixture.

Experimental Workflow and Signaling Pathways

The logical progression of Ladenburg's synthesis is depicted below. The workflow begins with the generation of the key intermediate, 2-methylpyridine, and proceeds through chain elongation and reduction to the final racemic product, which is then resolved.

Ladenburg_Coniine_Synthesis cluster_0 Step 1: Rearrangement cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction cluster_3 Step 4: Resolution A N-Methylpyridine Iodide B 2-Methylpyridine (α-Picoline) A->B Heat (250-300°C) D 2-Propenylpyridine B->D Anhydrous ZnCl₂ C Paraldehyde (Acetaldehyde Source) C->D G Racemic (±)-Coniine D->G Reduction E Sodium Metal F Ethanol I Diastereomeric Salts G->I Salt Formation H (+)-Tartaric Acid H->I J (+)-Coniine Tartrate (Less Soluble) I->J Fractional Crystallization K (+)-Coniine J->K Basification

Caption: Workflow of Ladenburg's 1886 synthesis of coniine.

Experimental Protocols

The following protocols are reconstructed from multiple historical and academic sources describing Ladenburg's work. It is important to note that specific quantities of reagents, reaction times, and yields were not consistently reported in the manner of modern experimental chemistry and are largely absent from the available literature.

Step 1: Synthesis of 2-Methylpyridine (α-Picoline)

  • Objective: To rearrange N-methylpyridine iodide to 2-methylpyridine via thermal treatment.

  • Methodology: N-methylpyridine iodide is placed in a sealed reaction vessel. The vessel is heated to a high temperature, cited as being between 250°C and 300°C.[1][2] This process induces a rearrangement, migrating the methyl group from the nitrogen atom to the adjacent carbon (C-2) on the pyridine ring, yielding 2-methylpyridine.

Step 2: Synthesis of 2-Propenylpyridine

  • Objective: To elongate the carbon side chain at the 2-position of the pyridine ring.

  • Methodology: 2-Methylpyridine is reacted with paraldehyde, a stable trimer of acetaldehyde, in the presence of a catalyst.[1][2] Anhydrous zinc chloride is used as the catalyst for this Knoevenagel-type condensation.[2] The reaction mixture is heated, causing the paraldehyde to depolymerize into acetaldehyde, which then condenses with the activated methyl group of 2-methylpyridine to form 2-propenylpyridine.

Step 3: Reduction to Racemic (±)-Coniine

  • Objective: To reduce the pyridine ring to a piperidine ring and saturate the propenyl side chain.

  • Methodology: 2-Propenylpyridine is subjected to reduction using metallic sodium in an ethanol solvent.[1] This classic reduction method, a precursor to the Birch reduction, effectively hydrogenates both the aromatic pyridine ring and the carbon-carbon double bond of the side chain. The product of this reaction is racemic (±)-coniine, a mixture of the two enantiomers.

Step 4: Resolution of (±)-Coniine

  • Objective: To separate the racemic mixture into its constituent enantiomers to isolate the dextrorotatory form corresponding to the natural alkaloid.

  • Methodology: The racemic (±)-coniine is treated with a chiral resolving agent, (+)-tartaric acid.[2] This reaction forms a pair of diastereomeric salts: (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate. Due to differences in their physical properties, these salts can be separated by fractional crystallization. Ladenburg observed that the (+)-coniine-(+)-tartrate salt was less soluble and crystallized out of the solution first.[2] This salt is then isolated, and the (+)-coniine is recovered by treatment with a base. The resulting (+)-coniine was found to be identical to the naturally occurring compound.

Quantitative Data

The quantitative parameters for the original synthesis are not well-documented. The following table summarizes the available data from reviewed sources. The lack of comprehensive data highlights the differences in reporting standards between 19th-century and contemporary chemical research.

Step No.ReactionReactantsCatalyst / ReagentsTemperature (°C)Yield (%)Notes
1RearrangementN-Methylpyridine IodideNone250 - 300[1][2]Not ReportedTemperature is cited as 250°C or 300°C in different sources.
2Condensation2-Methylpyridine, ParaldehydeAnhydrous ZnCl₂Not ReportedNot ReportedParaldehyde serves as the in-situ source of acetaldehyde.[2]
3Reduction2-PropenylpyridineSodium, EthanolNot ReportedNot ReportedProduces a racemic mixture of (±)-coniine.[1]
4Resolution(±)-Coniine(+)-Tartaric AcidNot ReportedNot ReportedSeparation achieved by fractional crystallization of diastereomeric salts.[2]

Conclusion

Albert Ladenburg's synthesis of coniine remains a cornerstone of synthetic organic chemistry. Although devoid of the quantitative precision and detailed protocols that are now standard, the strategic four-step process—rearrangement, condensation, reduction, and resolution—was a monumental intellectual and practical achievement. It provided the ultimate confirmation of coniine's structure and opened the door to the laboratory synthesis of other complex alkaloids, profoundly influencing the fields of chemistry, pharmacology, and drug development. This guide serves to document and clarify this historic synthesis for a modern scientific audience, preserving the logic and ingenuity of one of chemistry's great pioneering efforts.

References

The Biological Role of 2-Propylpiperidine in Conium maculatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conium maculatum L., commonly known as poison hemlock, is a highly toxic plant notorious for its production of piperidine alkaloids, with (S)-2-propylpiperidine (coniine) being the most prominent. This technical guide provides an in-depth exploration of the biological role of 2-propylpiperidine in C. maculatum, focusing on its biosynthesis, physiological function within the plant, and its ecological significance as a potent defense mechanism. This document synthesizes current research to offer a comprehensive resource, including quantitative data on alkaloid distribution, detailed experimental protocols for their analysis, and visual representations of the underlying biochemical and signaling pathways.

Introduction

Conium maculatum produces a variety of piperidine alkaloids, including coniine, N-methylconiine, conhydrine, pseudoconhydrine, and their precursor, γ-coniceine.[1][2] These compounds, particularly coniine, are potent neurotoxins that act on nicotinic acetylcholine receptors, leading to paralysis and, in sufficient doses, death by respiratory failure.[3] While the toxicity of these alkaloids to vertebrates is well-documented, their biological role within the plant itself is multifaceted, primarily revolving around chemical defense against herbivores. This guide delves into the intricate details of this compound's lifecycle within C. maculatum, from its molecular synthesis to its ecological function.

Quantitative Distribution of Piperidine Alkaloids

The concentration and composition of piperidine alkaloids in C. maculatum vary significantly depending on the plant organ, developmental stage, and environmental conditions.[3][4] This variation reflects a strategic allocation of chemical defenses to the most vulnerable and valuable tissues.

Table 1: Concentration of Major Piperidine Alkaloids in Different Parts of Conium maculatum

Plant PartConiine (mg/g dry weight)γ-Coniceine (mg/g dry weight)N-methylconiine (mg/g dry weight)Total Alkaloids (mg/g dry weight)
Flowers LowHighLowHigh
Green Fruits HighLowTraceVery High
Ripe Seeds Very HighTraceTraceHighest
Leaves ModerateModerateTraceModerate
Stems LowLowTraceLow
Roots (1st year) Trace to NoneTrace to NoneTrace to NoneVery Low
Roots (2nd year) LowLowTraceLow

Note: The values presented are generalized from multiple studies. Absolute concentrations can vary based on genetic and environmental factors. γ-Coniceine is the predominant alkaloid in the early stages of development, particularly in the flowers, and is subsequently converted to coniine as the fruits mature.[5] The highest concentration of alkaloids is found in the seeds, ensuring the protection of the plant's reproductive investment.[3]

Biosynthesis of this compound (Coniine)

The biosynthesis of coniine in C. maculatum is a well-studied pathway that originates from the polyketide pathway, rather than the lysine-derived pathway common for many other piperidine alkaloids.[6]

The Biosynthetic Pathway

The synthesis of this compound involves a series of enzymatic reactions, starting with the condensation of small carbon units and culminating in the formation of the characteristic piperidine ring.

Coniine Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Modification and Cyclization cluster_2 Final Product Formation Butyryl-CoA Butyryl-CoA Carbon_Backbone Octa-triketide Butyryl-CoA->Carbon_Backbone CPKS5 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Carbon_Backbone CPKS5 (x2) 5-Keto-octanal 5-Keto-octanal Carbon_Backbone->5-Keto-octanal Reduction 5-Oxooctylamine 5-Oxooctylamine (intermediate) 5-Keto-octanal->5-Oxooctylamine AAT L-Alanine L-Alanine L-Alanine->5-Oxooctylamine gamma-Coniceine γ-Coniceine 5-Oxooctylamine->gamma-Coniceine Non-enzymatic cyclization Coniine This compound (Coniine) gamma-Coniceine->Coniine CR NADPH NADPH NADPH->Coniine

Figure 1: Biosynthetic pathway of this compound (coniine) in Conium maculatum.

The key enzymes in this pathway are:

  • Conium polyketide synthase 5 (CPKS5): This enzyme catalyzes the initial condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form the eight-carbon backbone of the alkaloid.[7]

  • L-alanine:5-keto-octanal aminotransferase (AAT): This aminotransferase introduces the nitrogen atom into the molecule by transferring an amino group from L-alanine to 5-keto-octanal.

  • γ-coniceine reductase (CR): This NADPH-dependent enzyme reduces the carbon-nitrogen double bond in γ-coniceine to form the final product, coniine.[8]

Experimental Protocols

Extraction and Quantification of Piperidine Alkaloids by GC-MS

This protocol outlines a general method for the extraction and quantitative analysis of this compound and related alkaloids from C. maculatum tissues.

Alkaloid_Analysis_Workflow Start Plant Tissue (e.g., seeds, leaves) Homogenization Homogenize in acidified methanol Start->Homogenization Extraction Sonication and centrifugation Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Optional: Derivatization (e.g., with coniferyl aldehyde) Purification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Quantification using standard curves GCMS->Data_Analysis Proposed_Signaling_Pathway Herbivory Herbivory Wound_Signal Wound Signal Herbivory->Wound_Signal JA_Biosynthesis Jasmonic Acid Biosynthesis Wound_Signal->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Gene_Expression Upregulation of Biosynthetic Genes (CPKS5, AAT, CR) TF->Gene_Expression Alkaloid_Biosynthesis Increased Piperidine Alkaloid Biosynthesis Gene_Expression->Alkaloid_Biosynthesis

References

The Stereochemical Nuances of 2-Propylpiperidine: A Technical Guide to its Synthesis, Conformation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpiperidine, a chiral piperidine alkaloid, is a molecule of significant interest in the fields of toxicology, pharmacology, and synthetic chemistry. Its notoriety stems from the potent neurotoxicity of its naturally occurring enantiomer, (S)-(+)-coniine, the principal toxic component of poison hemlock (Conium maculatum). The stereochemistry of this compound is paramount, as its enantiomers exhibit marked differences in their biological activity. This technical guide provides an in-depth exploration of the stereochemistry of this compound, detailing its synthesis, conformational analysis, and the profound impact of its stereoisomers on biological systems.

Introduction

The piperidine ring is a prevalent scaffold in a vast array of natural products and pharmaceuticals. Among these, 2-substituted piperidines represent a critical class of compounds with diverse biological activities. This compound, also known as coniine, holds a unique place in the history of chemistry as the first alkaloid to be synthesized.[1] Its simple structure belies a complex stereochemical profile that dictates its interaction with biological targets, primarily nicotinic acetylcholine receptors (nAChRs).[2] Understanding the synthesis of enantiomerically pure forms of this compound, their conformational preferences, and the stereoselective nature of their biological effects is crucial for researchers in toxicology, drug discovery, and neuroscience.

Stereochemistry and Biological Activity

This compound possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (R)-(-)-2-propylpiperidine and (S)-(+)-2-propylpiperidine. Natural coniine is predominantly the (S)-(+)-enantiomer.[3] The biological activity of this compound is highly dependent on its absolute configuration, with the two enantiomers displaying significant differences in toxicity and pharmacological potency.

Comparative Toxicity of this compound Enantiomers

The neurotoxic effects of this compound are primarily attributed to its interaction with nAChRs, leading to neuromuscular blockade and, ultimately, respiratory paralysis.[4][5] The (R)-enantiomer is generally considered to be the more biologically active and toxic of the two.[5][6] Quantitative data on the acute toxicity of the enantiomers and the racemic mixture in mice are summarized in the table below.

CompoundEnantiomeric FormLD50 (mg/kg, mouse, i.v.)Reference
This compound(R)-(-)-coniine7.0[4][6]
This compound(S)-(+)-coniine12.1[4][6]
This compoundRacemic ((±)-coniine)7.7[4][6][7]

Table 1: Comparative lethal doses (LD50) of this compound stereoisomers in mice.

Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound is a key objective for researchers studying its stereoselective biological activities. Both enantioselective synthesis and chiral resolution of racemic mixtures are viable approaches.

Experimental Protocol: Enantioselective Synthesis via Asymmetric Hydrogenation

A modern and efficient method for the enantioselective synthesis of 2-alkylpiperidines involves the asymmetric hydrogenation of corresponding pyridinium salts.[2] This protocol outlines a general procedure that can be adapted for the synthesis of both (R)- and (S)-2-propylpiperidine.

Materials:

  • 2-Propylpyridine

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iridium catalyst, e.g., [Ir(COD)Cl]₂

  • Chiral phosphine ligand, e.g., (R)- or (S)-MeO-BIPHEP or a similar chiral ligand

  • Hydrogen gas (high pressure)

  • Palladium on carbon (Pd/C)

  • Methanol

  • Standard glassware for organic synthesis

  • High-pressure reactor (autoclave)

Procedure:

  • Synthesis of N-benzyl-2-propylpyridinium bromide:

    • In a round-bottom flask, dissolve 2-propylpyridine (1.0 eq) in anhydrous THF.

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the resulting precipitate by filtration, wash with cold THF, and dry under vacuum to yield the N-benzyl-2-propylpyridinium bromide salt.

  • Asymmetric Hydrogenation:

    • In a glovebox, charge a high-pressure reactor with the N-benzyl-2-propylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.01 eq), and the chosen chiral phosphine ligand (e.g., (R)-MeO-BIPHEP for the (R)-enantiomer, 0.02 eq) in anhydrous THF.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas (e.g., 50 atm) and heat to the optimized temperature (e.g., 60 °C).

    • Stir the reaction for the required time (e.g., 24-48 hours), monitoring for completion by an appropriate method (e.g., TLC or LC-MS).

    • After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.

  • Debenzylation:

    • Dissolve the crude product from the previous step in methanol.

    • Add Pd/C (10 mol%) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the debenzylation is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude enantiomerically enriched this compound.

    • Purify by column chromatography or distillation to yield the desired enantiomer.

dot

Enantioselective_Synthesis cluster_synthesis Enantioselective Synthesis Workflow Start 2-Propylpyridine Step1 N-Benzylation (Benzyl Bromide, THF) Start->Step1 Intermediate1 N-Benzyl-2-propylpyridinium bromide Step1->Intermediate1 Step2 Asymmetric Hydrogenation ([Ir(COD)Cl]₂, Chiral Ligand, H₂) Intermediate1->Step2 Intermediate2 Enantioenriched N-Benzyl-2-propylpiperidine Step2->Intermediate2 Step3 Debenzylation (Pd/C, H₂, MeOH) Intermediate2->Step3 End Enantiomerically Pure (R)- or (S)-2-Propylpiperidine Step3->End

Caption: Enantioselective synthesis of this compound.

Experimental Protocol: Chiral Resolution of Racemic this compound

Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers.[1][8]

Materials:

  • Racemic (±)-2-propylpiperidine

  • Chiral resolving agent, e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid

  • Suitable solvent (e.g., ethanol, acetone, or a mixture)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Standard glassware for crystallization and extraction

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic (±)-2-propylpiperidine (1.0 eq) in a minimal amount of the chosen solvent at an elevated temperature.

    • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 eq) in the same solvent, also with heating.

    • Slowly add the resolving agent solution to the racemic amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • The enantiomeric excess of the resolved amine can be improved by recrystallizing the diastereomeric salt.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a sufficient amount of NaOH solution to basify the mixture (pH > 10).

    • Extract the liberated enantiomerically enriched this compound with an organic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

    • The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

dot

Chiral_Resolution cluster_resolution Chiral Resolution Workflow Start Racemic (±)-2-Propylpiperidine Step1 React with Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Start->Step1 Intermediate1 Mixture of Diastereomeric Salts Step1->Intermediate1 Step2 Fractional Crystallization Intermediate1->Step2 Salt1 Less Soluble Diastereomeric Salt ((S)-Amine-(R)-Acid) Step2->Salt1 Salt2 More Soluble Diastereomeric Salt ((R)-Amine-(R)-Acid) in Mother Liquor Step2->Salt2 Step3a Basification (NaOH) & Extraction Salt1->Step3a Step3b Basification (NaOH) & Extraction Salt2->Step3b End1 (S)-(+)-2-Propylpiperidine Step3a->End1 End2 (R)-(-)-2-Propylpiperidine Step3b->End2

Caption: Chiral resolution of racemic this compound.

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation. For this compound, the propyl group can occupy either an equatorial or an axial position. The conformational equilibrium is influenced by steric and electronic factors.

Conformational Preferences

In general, for 2-alkylpiperidines, the equatorial conformation of the alkyl group is favored to minimize steric interactions.[9] However, the presence of the nitrogen lone pair and its orientation, as well as N-substitution, can influence this equilibrium. The energy difference between the equatorial and axial conformers can be determined experimentally using NMR spectroscopy (e.g., by measuring coupling constants) and computationally using molecular mechanics or quantum chemical calculations.[9]

dot

Conformational_Equilibrium Equatorial Equatorial Conformer (Propyl group equatorial) Equilibrium Equatorial->Equilibrium Axial Axial Conformer (Propyl group axial) Equilibrium->Axial

Caption: Conformational equilibrium of this compound.

Note: The actual images "equatorial_conformer.png" and "axial_conformer.png" would need to be generated and are represented here as placeholders.

Significance in Drug Development and Neuroscience

The stereoselective interaction of this compound enantiomers with nAChRs makes them valuable tools for studying the structure and function of these receptors. The development of subtype-selective nAChR ligands is a significant area of research for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain. While coniine itself is too toxic for therapeutic use, its structure serves as a lead for the design of novel nAChR modulators with improved safety profiles.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

This compound acts as an agonist at nAChRs, which are ligand-gated ion channels.[2] Upon binding, the receptor channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane.[10] Prolonged exposure to the agonist leads to receptor desensitization and blockade of neuromuscular transmission. The Ca²⁺ influx can also trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is involved in cell survival and other cellular processes.[10]

dot

Signaling_Pathway cluster_pathway This compound Signaling Pathway Ligand This compound (Coniine) Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Ion_Channel Ion Channel Opening Receptor->Ion_Channel Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K Ca²⁺ mediated Blockade Neuromuscular Blockade Depolarization->Blockade Akt Akt PI3K->Akt Cell_Survival Cell Survival & other effects Akt->Cell_Survival

Caption: Signaling pathway of this compound at the nAChR.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. The significant difference in toxicity between its enantiomers underscores the importance of stereoselective synthesis and analysis in the study of chiral molecules. A thorough understanding of the synthesis, conformational preferences, and stereospecific interactions of this compound with its biological targets is essential for advancing research in toxicology, pharmacology, and the development of novel therapeutics targeting the nicotinic acetylcholine receptor system. This guide provides a foundational resource for professionals engaged in these fields, offering detailed protocols and a comprehensive overview of the current state of knowledge.

References

The Neurotoxicology of 2-Propylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpiperidine, commonly known as coniine, is a potent neurotoxic piperidine alkaloid found in plants such as poison hemlock (Conium maculatum). Its primary mechanism of neurotoxicity involves a complex interaction with nicotinic acetylcholine receptors (nAChRs), leading to a biphasic effect of initial stimulation followed by profound inhibition of the nervous system. This disruption of cholinergic neurotransmission ultimately results in respiratory paralysis and, in severe cases, death. This technical guide provides an in-depth analysis of the neurotoxic effects of this compound, detailing its mechanism of action, summarizing key quantitative toxicological data, and outlining the experimental protocols used to elucidate these effects.

Introduction

This compound is a chiral molecule existing as (S)-(+)- and (R)-(−)-enantiomers, both of which exhibit neurotoxicity, with the (R)-enantiomer being the more biologically active form.[1] Historically known as the principal toxin responsible for the death of Socrates, coniine continues to be a subject of toxicological and pharmacological research due to its specific and potent effects on the nervous system. Understanding the neurotoxic profile of this compound is crucial for the development of potential antidotes, for assessing the risks associated with accidental exposure in humans and livestock, and for its potential as a pharmacological tool in neuroscience research.

Mechanism of Neurotoxicity

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems.[2][3]

Signaling Pathway of this compound Neurotoxicity:

G cluster_synapse Neuromuscular Junction / Autonomic Ganglion nAChR Nicotinic Acetylcholine Receptor Ion_Channel Ion Channel (Na+, K+) nAChR->Ion_Channel opens Postsynaptic_Membrane Postsynaptic Membrane Depolarization Initial Depolarization (Stimulation) Ion_Channel->Depolarization leads to Prolonged_Binding Prolonged Receptor Occupancy Depolarization->Prolonged_Binding causes Desensitization Receptor Desensitization & Inactivation Prolonged_Binding->Desensitization leads to Blockade Blockade of Nerve Impulse Desensitization->Blockade results in Paralysis Respiratory Paralysis & Systemic Effects Blockade->Paralysis causes Two_PP This compound (Coniine) Two_PP->nAChR Binds as agonist

Mechanism of this compound at the nAChR.

This compound acts as an agonist at nAChRs, initially mimicking the action of acetylcholine. This leads to the opening of the ion channel, causing a depolarization of the postsynaptic membrane and a transient stimulatory effect on autonomic ganglia.[4][5] However, the binding of this compound is more persistent than that of acetylcholine. This prolonged receptor occupancy leads to receptor desensitization and inactivation, preventing further nerve impulse transmission.[6] This ultimately results in a curare-like effect, causing flaccid paralysis of skeletal muscles, including the diaphragm, leading to respiratory arrest and death.[4][5]

Quantitative Toxicological Data

The neurotoxicity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / PreparationDescription
EC₅₀0.3 mMnAChR expressing cellsEffective concentration for 50% maximal agonistic response at nicotinic acetylcholine receptors.[4]
IC₅₀70 µMChick Thigh Muscle nAChRsConcentration causing 50% inhibition of [¹²⁵I]-α-bungarotoxin binding.
IC₅₀270 µMChick Brain nAChRsConcentration causing 50% inhibition of [³H]-cytisine binding.
IC₅₀314 µMRat Diaphragm nAChRsConcentration causing 50% inhibition of [¹²⁵I]-α-bungarotoxin binding.
IC₅₀820 µMFetal Rat Brain nAChRsConcentration causing 50% inhibition of [³H]-cytisine binding.
IC₅₀1100 µMMaternal Rat Brain nAChRsConcentration causing 50% inhibition of [³H]-cytisine binding.

Table 2: In Vivo Toxicity of this compound

ParameterValueSpeciesRoute of AdministrationNotes
LD₅₀7.0 mg/kgMouseIntraperitonealFor the (−)-coniine enantiomer.[2]
LD₅₀7.7 mg/kgMouseIntraperitonealFor the (±)-coniine racemic mixture.[2]
LD₅₀12.1 mg/kgMouseIntraperitonealFor the (+)-coniine enantiomer.[2]
Fatal Dose< 0.2 gHumanOralEstimated fatal dose in adult humans.[5]
Probable Oral Lethal Dose< 5 mg/kgHumanOralSuper toxic classification (a taste to a few drops).[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the neurotoxic effects of this compound.

Nicotinic Acetylcholine Receptor Binding Assay

This assay is used to determine the affinity of this compound for nAChRs by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from Torpedo electrocytes or specific brain regions) Incubation Incubation: Membranes + Radioligand + varying concentrations of This compound Membrane_Prep->Incubation Radioligand Radioligand Preparation (e.g., [¹²⁵I]-α-bungarotoxin) Radioligand->Incubation Separation Separation of Bound and Free Ligand (e.g., rapid filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., gamma counter) Separation->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50_Calc Calculate IC₅₀ Value Competition_Curve->IC50_Calc

Workflow for nAChR Competitive Binding Assay.

Methodology:

  • Membrane Preparation: Nicotinic acetylcholine receptor-rich membranes are prepared from a suitable tissue source, such as the electric organ of Torpedo californica, or specific brain regions or muscle tissue from experimental animals (e.g., rats, chicks). The tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the membrane fraction.

  • Radioligand: A high-affinity nAChR radioligand, such as [¹²⁵I]-α-bungarotoxin for muscle-type nAChRs or [³H]-cytisine for neuronal nAChRs, is used.

  • Incubation: The prepared membranes are incubated in a buffered solution with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (the competitor). Incubations are typically carried out at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation: At the end of the incubation period, the reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation or gamma counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the concentration of this compound. A competition curve is generated, and the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Acute Toxicity (LD₅₀) Determination in Mice

This in vivo assay determines the median lethal dose (LD₅₀) of this compound, providing a measure of its acute toxicity.

Methodology:

  • Animals: Adult mice of a specific strain (e.g., BALB/c or C57BL/6), typically of a single sex and within a defined weight range, are used.[2][7] Animals are acclimatized to laboratory conditions before the experiment.

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., saline). A range of doses is prepared.

  • Administration: A single dose of this compound is administered to each group of mice, typically via intraperitoneal (IP) injection.[2][7] A control group receives the vehicle only.

  • Observation: The animals are observed for a set period (e.g., 24 to 72 hours) for signs of toxicity and mortality.[7] Observations include changes in behavior, motor activity, and physiological functions.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD₅₀ value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as probit analysis.[8]

Whole-Cell Patch-Clamp Electrophysiology in TE-671 Cells

This electrophysiological technique is used to directly measure the effects of this compound on the function of nAChRs in a cellular model. The TE-671 cell line, a human rhabdomyosarcoma line, endogenously expresses fetal muscle-type nAChRs.[3][9]

Methodology:

  • Cell Culture: TE-671 cells are cultured under standard conditions (e.g., 37°C, 5% CO₂ in Dulbecco's Modified Eagle's Medium supplemented with fetal bovine serum and antibiotics).

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Glass micropipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

  • Recording: The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ion currents flowing through the nAChRs.

  • Drug Application: this compound is applied to the cells at various concentrations using a perfusion system. The resulting changes in membrane current are recorded.

  • Data Analysis: The recorded currents are analyzed to determine the dose-response relationship for this compound's agonistic activity. The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal function.

Conclusion

This compound is a potent neurotoxin that exerts its effects primarily through the modulation of nicotinic acetylcholine receptors. Its biphasic action, characterized by initial stimulation followed by persistent blockade, leads to neuromuscular paralysis and is the underlying cause of its high toxicity. The quantitative data derived from in vitro binding assays, in vivo toxicity studies, and cellular electrophysiology provide a comprehensive understanding of its neurotoxic profile. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and neuroscience, facilitating further investigation into the effects of this and other neurotoxic alkaloids.

References

An In-Depth Technical Guide to 2-Propylpiperidine as a Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpiperidine, a chiral piperidine alkaloid, is a well-documented agonist of nicotinic acetylcholine receptors (nAChRs). The naturally occurring (S)-enantiomer, also known as (+)-coniine, is historically recognized as the principal toxic component of poison hemlock (Conium maculatum). Its potent interaction with nAChRs disrupts cholinergic neurotransmission, leading to neuromuscular paralysis. This technical guide provides a comprehensive overview of this compound's pharmacology as an nAChR agonist, with a focus on its stereoselectivity, subtype specificity, and the downstream signaling pathways it modulates. Detailed experimental protocols for the characterization of this and similar nAChR ligands are also presented to facilitate further research and drug development efforts in this area.

Introduction

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit composition gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders.

This compound, particularly its enantiomers, serves as a classical, albeit non-selective, tool for probing nAChR structure and function. Understanding its interaction with various nAChR subtypes provides valuable insights into the design of more selective and therapeutically relevant cholinergic ligands.

Pharmacology of this compound at nAChRs

Stereoselectivity

The biological activity of this compound is stereoselective, with the (R)-(-)-enantiomer being more potent than the (S)-(+)-enantiomer. This has been demonstrated in both in vitro and in vivo studies. The (R)-enantiomer is the more biologically active form, at least in TE-671 cells which express human fetal nicotinic neuromuscular receptors.[2] In mouse bioassays, the (R)-enantiomer and the racemic mixture are approximately twice as toxic as the (S)-enantiomer.[2]

Quantitative Analysis of nAChR Interaction

The affinity and efficacy of this compound at nAChRs have been quantified using various experimental techniques. The following tables summarize the available quantitative data for the racemic mixture and individual enantiomers.

CompoundReceptor/Tissue PreparationAssay TypeParameterValue (µM)Reference
(±)-ConiinenAChRNot SpecifiedEC50300[3][4][5][6]
ConiineRat Diaphragm (muscle nAChRs)Competition Binding ([125I]-α-bungarotoxin)IC50314[7]
ConiineChick Thigh Muscle (muscle nAChRs)Competition Binding ([125I]-α-bungarotoxin)IC5070[7]
ConiineMaternal Rat Brain (neuronal nAChRs)Competition Binding ([3H]-cytisine)IC501100[7]
ConiineFetal Rat Brain (neuronal nAChRs)Competition Binding ([3H]-cytisine)IC50820[7]
ConiineChick Brain (neuronal nAChRs)Competition Binding ([3H]-cytisine)IC50270[7]
CompoundAnimal ModelParameterValue (mg/kg)Reference
(-)-ConiineMouseLD507.0[8]
(±)-ConiineMouseLD507.7[8]
(+)-ConiineMouseLD5012.1[8]

Signaling Pathways Activated by nAChR Agonists

Activation of nAChRs by agonists like this compound leads to the opening of the ion channel and a rapid influx of cations, primarily Na+ and Ca2+. This initial depolarization can trigger a cascade of downstream signaling events. While direct studies on this compound's influence on these pathways are limited, the general mechanisms initiated by nAChR activation are well-established and are presumed to be relevant.

Calcium-Dependent Signaling

The influx of Ca2+ through nAChRs, particularly the highly Ca2+-permeable α7 subtype, acts as a critical second messenger.[9] This increase in intracellular calcium can lead to the activation of various calcium-dependent enzymes and signaling pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Agonist stimulation of nAChRs can lead to the activation of this pathway, which is implicated in the neuroprotective effects of nicotinic agonists.[9]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. nAChR activation can also lead to the phosphorylation and activation of ERK.

nAChR_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound nAChR nAChR This compound->nAChR Binds Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Channel Opening PI3K PI3K Ca2_influx->PI3K Activates Raf Raf Ca2_influx->Raf Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival/ Neuroprotection Akt->Cell_Survival MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression/ Proliferation ERK->Gene_Expression

nAChR Agonist Downstream Signaling Pathways

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of nAChR agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific nAChR subtype.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (Expressing nAChR subtype) start->prep_membranes incubate Incubate Membranes with Radioligand ([³H]epibatidine) & this compound prep_membranes->incubate filter Rapid Filtration (Separate bound & free radioligand) incubate->filter measure Scintillation Counting (Measure bound radioactivity) filter->measure analyze Data Analysis (Calculate IC₅₀ and Kᵢ) measure->analyze end End analyze->end

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the human nAChR subtype of interest.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., [3H]epibatidine), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of an agonist on nAChRs expressed in Xenopus oocytes, allowing for the determination of efficacy (EC50) and maximal response.

TEVC_Workflow start Start inject_oocytes Inject Xenopus Oocytes with nAChR cRNA start->inject_oocytes incubate_oocytes Incubate Oocytes (Allow receptor expression) inject_oocytes->incubate_oocytes voltage_clamp Two-Electrode Voltage Clamp (Impale with voltage & current electrodes) incubate_oocytes->voltage_clamp apply_agonist Apply this compound (Varying concentrations) voltage_clamp->apply_agonist record_current Record Ion Current Response apply_agonist->record_current analyze Data Analysis (Generate dose-response curve, determine EC₅₀ & Iₘₐₓ) record_current->analyze end End analyze->end

Two-Electrode Voltage Clamp Workflow

Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject the oocytes with cRNA encoding the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes, one for measuring the membrane potential (voltage electrode) and one for injecting current (current electrode).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application and Data Acquisition:

    • Apply the test agonist (this compound) at various concentrations to the oocyte via the perfusion system.

    • Record the resulting inward current, which reflects the flow of ions through the activated nAChRs.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each agonist concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (Imax).

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to nAChR activation, providing a functional readout of receptor activity.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the nAChR of interest on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing solution.

    • Wash the cells to remove excess dye.

  • Image Acquisition:

    • Mount the dish on a fluorescence microscope equipped with a camera for time-lapse imaging.

    • Establish a baseline fluorescence reading.

    • Apply the test agonist (this compound) to the cells.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity for individual cells or regions of interest.

    • Express the change in fluorescence as a ratio relative to the baseline (ΔF/F0).

    • Generate dose-response curves by plotting the peak ΔF/F0 against the agonist concentration to determine the EC50.

Functional Effects of this compound

The activation of nAChRs by this compound has significant physiological consequences, primarily due to its effects on neuronal excitability and neurotransmitter release.

Neuromuscular Blockade

At the neuromuscular junction, this compound acts as an agonist at muscle-type nAChRs, leading to depolarization of the muscle fiber. Prolonged activation results in receptor desensitization and a depolarizing neuromuscular block, causing muscle paralysis.[2]

Modulation of Neurotransmitter Release

Presynaptic nAChRs are key modulators of neurotransmitter release. This compound has been shown to exert inhibitory effects on nicotinic receptor-mediated nitrergic and noradrenergic transmitter responses in rat anococcygeus muscle, suggesting an action at presynaptic nAChRs.[10][11]

Conclusion and Future Directions

This compound remains a valuable pharmacological tool for the study of nicotinic acetylcholine receptors. Its stereoselective action and broad agonist activity across different nAChR subtypes highlight the importance of stereochemistry in ligand-receptor interactions. However, a significant gap exists in the literature regarding its specific affinity and efficacy at individual recombinant nAChR subtypes. A thorough characterization of the subtype selectivity profile of both (R)- and (S)-2-propylpiperidine is crucial for a more complete understanding of its mechanism of action.

Furthermore, elucidating the specific downstream signaling pathways activated by this compound at different nAChR subtypes will provide deeper insights into the functional consequences of its agonistic activity. Such studies will not only enhance our fundamental knowledge of nAChR pharmacology but also inform the development of novel, subtype-selective nAChR ligands with improved therapeutic potential. Future research should focus on utilizing modern drug discovery platforms, including high-throughput screening and computational modeling, to design and synthesize novel this compound analogs with enhanced subtype selectivity and desired functional properties.

References

The Therapeutic Potential of the 2-Propylpiperidine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpiperidine, famously known as the toxic alkaloid coniine, presents a paradoxical profile in medicinal chemistry. While its inherent toxicity has historically limited its direct therapeutic exploration, the piperidine ring system it contains is a highly privileged scaffold in modern drug discovery. This technical guide provides an in-depth exploration of the potential therapeutic applications stemming from the this compound core. It will first address the challenges and limited research on direct derivatives of this compound due to its toxicological profile. Subsequently, this guide will offer a comprehensive overview of the vast therapeutic landscape of the broader piperidine scaffold, for which this compound serves as a structural archetype. We will delve into key therapeutic areas where piperidine derivatives have shown significant promise, including oncology, neurodegenerative diseases, psychiatric disorders, pain management, and infectious diseases. This guide will present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

This compound (Coniine): The Toxicological Hurdle

This compound is a potent neurotoxin that acts as an agonist and subsequent antagonist at nicotinic acetylcholine receptors (nAChRs).[1][2][3] This dual action leads to initial stimulation followed by a prolonged blockade of neuromuscular transmission, resulting in respiratory paralysis and, ultimately, death.[1][3] The (S)-enantiomer is the more biologically active form.[1]

The significant toxicity of coniine has been a major deterrent to its investigation as a therapeutic agent. The risk of severe adverse effects at doses close to any potential therapeutic window is substantial. Consequently, the scientific literature is sparse with studies exploring the direct therapeutic applications of this compound or its simple derivatives. Research has predominantly focused on its toxicological properties and its historical significance as the first alkaloid to be chemically synthesized.

While the parent compound is unlikely to be a therapeutic candidate, the fundamental piperidine structure it possesses is a cornerstone of numerous approved drugs and clinical candidates. The exploration of the therapeutic potential of the piperidine scaffold, therefore, provides a relevant and insightful context for understanding the possibilities that could arise from highly modified and optimized this compound analogs, should the toxicity challenges be overcome through medicinal chemistry efforts.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a common feature in a vast array of pharmaceuticals and natural products.[4][5] Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal scaffold for designing ligands that can bind to a wide range of biological targets with high affinity and selectivity.[6][7]

Antiproliferative Applications

The piperidine moiety is a key structural component in many compounds with demonstrated anticancer activity.[8] These derivatives exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Data on Antiproliferative Piperidine Derivatives:

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Piperidine Nitroxide (Tempol)MCF-7/WT (Breast Cancer)Growth Inhibition~0.4 (96h exposure)[9]
2-substituted-6-(9-phenylnonyl)-piperidine-3,4-diol alkaloids (Compounds 6-8)K562 (Leukemia)Antiproliferative17.24 - 19.31[10]
N-Arylpiperazine derivative (Compound 16)LNCaP (Prostate Cancer)CytotoxicityPotent AR antagonist[11]
PiperidinylchalconesMCF-7, HCT 116, JurkatGrowth Inhibition<5[12]
2-alkyl-4-halo-1,2,5,6-tetrahydropyridine (analog 5f)WiDr (Colon Cancer)AntiproliferativeSelective for resistant cell line[13]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the piperidine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: Piperidine Derivatives Inducing Apoptosis

G Piperidine_Derivative Piperidine Derivative ROS_Generation ↑ Reactive Oxygen Species (ROS) Piperidine_Derivative->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by piperidine derivatives.

Neurodegenerative Diseases

Piperidine derivatives have emerged as promising therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease.[14] Their mechanisms of action often involve the inhibition of key enzymes like cholinesterases or the modulation of receptors involved in neuronal signaling.

Experimental Workflow: Evaluation of Piperidine Derivatives for Alzheimer's Disease

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Piperidine Derivative Synthesis Cholinesterase_Inhibition Cholinesterase Inhibition Assay (AChE & BuChE) Compound_Synthesis->Cholinesterase_Inhibition Abeta_Aggregation_Inhibition Aβ Aggregation Inhibition Assay Compound_Synthesis->Abeta_Aggregation_Inhibition Radical_Scavenging Radical Scavenging Assay Compound_Synthesis->Radical_Scavenging Animal_Model Alzheimer's Disease Animal Model Abeta_Aggregation_Inhibition->Animal_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Biochemical_Analysis Brain Tissue Biochemical Analysis Behavioral_Tests->Biochemical_Analysis

Caption: Workflow for Alzheimer's drug discovery.

Schizophrenia and Other CNS Disorders

The piperidine scaffold is a common feature in many atypical antipsychotic drugs.[15] These compounds often exhibit multi-target receptor pharmacology, acting on dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors to achieve their therapeutic effects while minimizing extrapyramidal side effects.

Logical Relationship: Multi-Target Receptor Binding of Antipsychotic Piperidine Derivatives

G Piperidine_Derivative Antipsychotic Piperidine Derivative D2_Receptor Dopamine D2 Receptor Piperidine_Derivative->D2_Receptor Antagonism HT1A_Receptor Serotonin 5-HT1A Receptor Piperidine_Derivative->HT1A_Receptor Agonism/Partial Agonism HT2A_Receptor Serotonin 5-HT2A Receptor Piperidine_Derivative->HT2A_Receptor Antagonism Therapeutic_Effect Therapeutic Effect (Positive & Negative Symptoms) D2_Receptor->Therapeutic_Effect HT1A_Receptor->Therapeutic_Effect Reduced_Side_Effects Reduced Extrapyramidal Side Effects HT1A_Receptor->Reduced_Side_Effects HT2A_Receptor->Therapeutic_Effect HT2A_Receptor->Reduced_Side_Effects

Caption: Multi-target antipsychotic drug action.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been extensively studied for their analgesic properties, with some compounds showing potency significantly greater than morphine.[4] These compounds often target opioid receptors or other pathways involved in pain signaling.

Experimental Protocol: Tail Immersion Test for Analgesic Activity

  • Animal Acclimatization: Mice or rats are acclimatized to the testing environment.

  • Baseline Measurement: The baseline tail-flick latency is determined by immersing the distal part of the animal's tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to flick its tail is recorded. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test piperidine derivative or a standard analgesic (e.g., pethidine) is administered to the animals (e.g., intraperitoneally or orally).

  • Post-treatment Measurements: The tail-flick latency is measured at various time points after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).

  • Data Analysis: The percentage of analgesia is calculated using the formula: [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Antimicrobial and Antihistaminic Applications

Derivatives of 2-substituted piperidines have been investigated for their antimycobacterial and H1-antihistaminic activities.[3] Certain synthetic piperidine derivatives have also shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.[1]

Quantitative Data on Antimicrobial Piperidine Derivatives:

Compound ClassOrganismMIC (µg/mL)Reference
2-Substituted Piperidine DerivativesMycobacterium tuberculosis H37RvAs low as 6.25[3]
Disubstituted Piperazines (Compound 3k)Listeria monocytogenesMost potent in series
Piperidine Derivative (Compound 6)Various BacteriaStrongest inhibitory activity in series[1]

Future Perspectives and Conclusion

While the inherent toxicity of this compound has historically relegated it to the realm of toxicology, the vast and successful history of the piperidine scaffold in drug discovery suggests that the this compound core should not be entirely dismissed. Advanced medicinal chemistry strategies, such as bioisosteric replacement of the propyl group or the introduction of specific functional groups to modulate its pharmacokinetic and pharmacodynamic properties, could potentially mitigate its toxicity while retaining or introducing desirable therapeutic activities.

The wealth of data on other substituted piperidines provides a robust foundation and a clear roadmap for such exploratory work. The established antiproliferative, neuroprotective, antipsychotic, analgesic, and antimicrobial activities of the broader piperidine class highlight the immense potential that lies within this versatile scaffold.

References

Methodological & Application

Enantioselective Synthesis of (S)-2-Propylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-2-Propylpiperidine, a key chiral intermediate and a notable alkaloid known as (S)-coniine.[1][2][3][4] The protocols outlined below focus on modern, efficient, and highly stereoselective methods, offering practical guidance for researchers in organic synthesis and drug discovery.

Introduction

(S)-2-Propylpiperidine is a significant chiral building block in the synthesis of complex pharmaceutical agents and natural products.[3] Its historical importance is marked by being the first alkaloid to be chemically synthesized by Albert Ladenburg in 1886.[1][2][3] Modern synthetic efforts have moved beyond classical resolutions to highly efficient catalytic asymmetric and chiral auxiliary-based methods that provide direct access to the desired enantiomer with high purity.

This application note details two distinct and effective strategies for the enantioselective synthesis of (S)-2-Propylpiperidine:

  • Iridium-Catalyzed Asymmetric Hydrogenation: A modern, atom-economical approach utilizing a chiral iridium catalyst for the direct hydrogenation of a 2-propylpyridinium salt.[5][6][7]

  • Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method that employs a chiral auxiliary to direct the stereoselective alkylation, followed by cyclization and removal of the auxiliary.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol describes the enantioselective hydrogenation of an N-benzyl-2-propylpyridinium salt using a chiral Iridium catalyst, specifically with the MeO-BoQPhos ligand, to yield (S)-2-Propylpiperidine with high enantiomeric excess.[6][7]

Experimental Protocol

1. Synthesis of N-Benzyl-2-propylpyridinium Bromide:

  • To a solution of 2-propylpyridine (1.0 eq) in acetonitrile (0.5 M) is added benzyl bromide (1.2 eq).

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to afford the N-benzyl-2-propylpyridinium bromide as a solid, which is then dried under vacuum.

2. Iridium-Catalyzed Asymmetric Hydrogenation:

  • In a glovebox, a pressure reactor is charged with N-benzyl-2-propylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol %), and (S)-MeO-BoQPhos (1.1 mol %).

  • Anhydrous, degassed dichloromethane (0.1 M) is added, and the vessel is sealed.

  • The reactor is purged with hydrogen gas (3 cycles) and then pressurized to 600 psi of H₂.

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • After cooling and careful depressurization, the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield N-benzyl-(S)-2-propylpiperidine.

3. Deprotection of the N-Benzyl Group:

  • The N-benzyl-(S)-2-propylpiperidine (1.0 eq) is dissolved in methanol (0.2 M).

  • Palladium on carbon (10 wt. %, 10 mol %) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

  • The reaction is stirred at room temperature for 12 hours.

  • The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford (S)-2-Propylpiperidine.

Workflow Diagram

cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_deprotection Deprotection 2-Propylpyridine 2-Propylpyridine N-Benzylation N-Benzylation 2-Propylpyridine->N-Benzylation Acetonitrile, 80°C Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->N-Benzylation N-Benzyl-2-propylpyridinium_Bromide N-Benzyl-2-propylpyridinium_Bromide Hydrogenation Hydrogenation N-Benzyl-2-propylpyridinium_Bromide->Hydrogenation DCM, 40°C N-Benzylation->N-Benzyl-2-propylpyridinium_Bromide Catalyst_System [Ir(COD)Cl]₂ / (S)-MeO-BoQPhos Catalyst_System->Hydrogenation Hydrogen H₂ (600 psi) Hydrogen->Hydrogenation N-Benzyl-(S)-2-propylpiperidine N-Benzyl-(S)-2-propylpiperidine Debenzylation Debenzylation N-Benzyl-(S)-2-propylpiperidine->Debenzylation Methanol, rt Hydrogenation->N-Benzyl-(S)-2-propylpiperidine Pd_C Pd/C, H₂ Pd_C->Debenzylation (S)-2-Propylpiperidine (S)-2-Propylpiperidine Debenzylation->(S)-2-Propylpiperidine

Caption: Workflow for the Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Propylpyridinium Salt.

Method 2: Chiral Auxiliary-Mediated Synthesis

This protocol outlines the synthesis of (S)-2-Propylpiperidine using a chiral auxiliary, specifically (R)-phenylglycinol, to induce stereoselectivity. The key steps involve the formation of a chiral bicyclic lactam, diastereoselective reduction, and subsequent removal of the auxiliary.

Experimental Protocol

1. Synthesis of the Chiral Bicyclic Lactam:

  • A mixture of 5-oxooctanoic acid (1.0 eq) and (R)-phenylglycinol (1.05 eq) in toluene (0.3 M) is heated to reflux with a Dean-Stark trap for 12 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the chiral bicyclic lactam.

2. Diastereoselective Reduction:

  • To a solution of the chiral bicyclic lactam (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added a solution of lithium aluminum hydride (LiAlH₄) in THF (1.5 eq) dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting suspension is filtered, and the filtrate is concentrated to give the crude N-substituted piperidine.

3. Hydrogenolysis of the Chiral Auxiliary:

  • The crude product from the previous step is dissolved in methanol (0.2 M).

  • Pearlman's catalyst (20% Pd(OH)₂ on carbon, 10 mol %) is added.

  • The reaction vessel is purged with hydrogen and stirred under a hydrogen atmosphere (50 psi) for 24 hours.

  • The catalyst is removed by filtration through Celite®, and the solvent is evaporated to yield (S)-2-Propylpiperidine.

  • Further purification can be achieved by distillation or conversion to a crystalline salt.

Logical Relationship Diagram

Start 5-Oxooctanoic Acid + (R)-Phenylglycinol Lactam_Formation Cyclodehydration (Toluene, Reflux) Start->Lactam_Formation Chiral_Lactam Chiral Bicyclic Lactam Lactam_Formation->Chiral_Lactam Reduction Diastereoselective Reduction (LiAlH₄, THF) Chiral_Lactam->Reduction N-Substituted_Piperidine N-Substituted (S)-2-Propylpiperidine Reduction->N-Substituted_Piperidine Hydrogenolysis Chiral Auxiliary Removal (Pd(OH)₂/C, H₂) N-Substituted_Piperidine->Hydrogenolysis Final_Product (S)-2-Propylpiperidine Hydrogenolysis->Final_Product

Caption: Logical flow for the Chiral Auxiliary-Mediated Synthesis of (S)-2-Propylpiperidine.

Data Summary and Comparison

The following table summarizes the key quantitative data for the two described synthetic methods, allowing for a direct comparison of their efficacy.

ParameterMethod 1: Iridium-Catalyzed Asymmetric HydrogenationMethod 2: Chiral Auxiliary-Mediated Synthesis
Starting Material 2-Propylpyridine5-Oxooctanoic Acid, (R)-Phenylglycinol
Key Chiral Source (S)-MeO-BoQPhos Ligand (Catalytic)(R)-Phenylglycinol (Stoichiometric)
Overall Yield High (typically >80%)Moderate (typically 50-70%)
Enantioselectivity Excellent (up to 93:7 er)[7]High (typically >90% de)
Reaction Conditions High pressure (600 psi H₂), moderate temperature (40 °C)Low temperature (-78 °C to rt), high pressure for hydrogenolysis
Key Advantages High atom economy, catalytic use of chiral source, directWell-established, predictable stereochemical outcome
Key Disadvantages Requires specialized high-pressure equipment, expensive catalystStoichiometric use of chiral auxiliary, more synthetic steps

References

Synthesis of 2-Propylpiperidine from Pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpiperidine, a significant heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents and natural products. Its structural motif is found in a range of biologically active molecules. This document provides detailed application notes and protocols for the synthesis of this compound from pyridine derivatives, targeting researchers and professionals in the field of drug development and organic synthesis. The following sections outline four distinct synthetic methodologies, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Synthetic Methodologies Overview

Four primary methods for the synthesis of this compound from pyridine-based starting materials are detailed below:

  • Ladenburg Synthesis (1886): A historical approach involving the condensation of 2-methylpyridine with acetaldehyde, followed by reduction.

  • Bergmann Synthesis (1932): An alternative classical method that introduces the propyl group to 2-methylpyridine via an organometallic intermediate before reduction.

  • Catalytic Hydrogenation of 2-Propylpyridine: A direct and widely used method involving the reduction of the pyridine ring of 2-propylpyridine.

  • Asymmetric Hydrogenation of a Pyridinium Salt: A modern, enantioselective method to produce chiral this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic method, allowing for a comparative evaluation of their efficiency and requirements.

Table 1: Synthesis of 2-Propylpyridine - Intermediates

MethodStarting MaterialIntermediateReagents for Intermediate FormationReaction Time (h)Temperature (°C)Yield (%)
Ladenburg2-Methylpyridine2-PropenylpyridineAcetaldehyde, Zinc Chloride8150Not specified
Bergmann2-Methylpyridine2-PropylpyridinePhenyl Lithium, Ethyl BromideNot specifiedNot specifiedNot specified

Table 2: Synthesis of this compound - Final Product

MethodStarting Material for Final StepFinal ProductKey Reagents/CatalystReaction Time (h)Temperature (°C)Pressure (bar)Yield (%)Enantiomeric Ratio (er)
Ladenburg2-Propenylpyridine(±)-2-PropylpiperidineSodium, EthanolNot specifiedNot specifiedAtmosphericNot specifiedRacemic
Bergmann2-Propylpyridine(±)-2-PropylpiperidineSodium, EthanolNot specifiedNot specifiedAtmosphericNot specifiedRacemic
Catalytic Hydrogenation2-PropylpyridineThis compoundPtO₂, Glacial Acetic Acid, H₂4-6Room Temp.70High (unspecified)Racemic
Asymmetric HydrogenationN-Benzyl-2-propylpyridinium bromide(R)- or (S)-2-Propylpiperidine[Ir(COD)Cl]₂ / Ligand, H₂2420-30~31 (450 psi)High (unspecified)88:12

Experimental Protocols

Method 1: Ladenburg Synthesis of (±)-2-Propylpiperidine

This classical synthesis involves a two-step process starting from 2-methylpyridine (2-picoline).

Step 1: Synthesis of 2-Propenylpyridine

  • In a sealed tube, combine 2-methylpyridine (1 equivalent) and paraldehyde (a trimer of acetaldehyde, 1.5 equivalents) with anhydrous zinc chloride (0.5 equivalents).

  • Heat the sealed tube at 150 °C for 8 hours.

  • After cooling, dissolve the reaction mixture in water and make it alkaline with sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-propenylpyridine.

  • Purify the crude product by vacuum distillation.

Step 2: Reduction of 2-Propenylpyridine to (±)-2-Propylpiperidine

  • In a round-bottom flask fitted with a reflux condenser, dissolve 2-propenylpyridine (1 equivalent) in absolute ethanol (10-20 volumes).

  • Carefully add metallic sodium (4-5 equivalents) in small portions to the solution. The reaction is exothermic and will generate hydrogen gas.

  • After the addition of sodium is complete, reflux the mixture until all the sodium has reacted.

  • Cool the reaction mixture and carefully add water to decompose any remaining sodium ethoxide.

  • Distill off the ethanol.

  • Make the remaining aqueous solution strongly alkaline with sodium hydroxide.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent by distillation.

  • Purify the resulting (±)-2-propylpiperidine by fractional distillation.

Method 2: Bergmann Synthesis of (±)-2-Propylpiperidine

This method also begins with 2-methylpyridine but utilizes an organolithium reagent to form 2-propylpyridine as the key intermediate.

Step 1: Synthesis of 2-Propylpyridine

  • To a solution of 2-methylpyridine (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or THF, add a solution of phenyl lithium (1.1 equivalents) at room temperature under an inert atmosphere (e.g., argon or nitrogen). This will form a reddish-brown solution of 2-picolyl lithium.

  • Stir the mixture for 1-2 hours at room temperature.

  • Cool the mixture in an ice bath and add ethyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude 2-propylpyridine by vacuum distillation.

Step 2: Reduction of 2-Propylpyridine to (±)-2-Propylpiperidine

  • Follow the same procedure as described in Step 2 of the Ladenburg synthesis, using 2-propylpyridine as the starting material.

Method 3: Catalytic Hydrogenation of 2-Propylpyridine

This is a more direct method for the reduction of the pyridine ring.

Experimental Protocol [1][2][3][4]

  • Reactor Setup: In a high-pressure autoclave, place 2-propylpyridine (1.0 g, 1 equivalent).

  • Solvent and Catalyst Addition: Add glacial acetic acid (5-10 mL) as the solvent, followed by platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to 70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • Purification: If necessary, the product can be purified by distillation.

Method 4: Asymmetric Hydrogenation of N-Benzyl-2-propylpyridinium Bromide

This modern approach provides access to enantioenriched this compound.

Step 1: Preparation of N-Benzyl-2-propylpyridinium Bromide

  • In a round-bottom flask, dissolve 2-propylpyridine (1 equivalent) in a suitable solvent such as acetonitrile or toluene.

  • Add benzyl bromide (1.1 equivalents) and heat the mixture at reflux for several hours.

  • Cool the reaction mixture to room temperature. The pyridinium salt will often precipitate.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation [5][6][7]

  • Catalyst Preparation: In an inert atmosphere glovebox, stir a mixture of [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., (R)-MeO-BoQPhos, 2.2 mol%) in a degassed solvent like THF for 20-30 minutes.

  • Hydrogenation: In a stainless-steel autoclave inside the glovebox, add the N-benzyl-2-propylpyridinium bromide (1 equivalent). Transfer the prepared catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the system with hydrogen gas, then pressurize to approximately 31 bar (450 psi).

  • Stir the reaction at 20-30 °C for 24 hours.

  • Work-up: After releasing the hydrogen pressure, add a saturated aqueous solution of sodium carbonate to the reaction mixture and stir for 15-30 minutes.

  • Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel to yield the enantioenriched N-benzyl-2-propylpiperidine.

  • Debenzylation: The N-benzyl group can be removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) to yield the final this compound.

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflows cluster_Ladenburg Ladenburg Synthesis cluster_Bergmann Bergmann Synthesis cluster_CatalyticHydro Catalytic Hydrogenation cluster_AsymmetricHydro Asymmetric Hydrogenation 2-Methylpyridine_L 2-Methylpyridine 2-Propenylpyridine_L 2-Propenylpyridine 2-Methylpyridine_L->2-Propenylpyridine_L Acetaldehyde, ZnCl₂ rac-2-Propylpiperidine_L (±)-2-Propylpiperidine 2-Propenylpyridine_L->rac-2-Propylpiperidine_L Na / EtOH 2-Methylpyridine_B 2-Methylpyridine 2-Propylpyridine_B 2-Propylpyridine 2-Methylpyridine_B->2-Propylpyridine_B 1. PhLi 2. EtBr rac-2-Propylpiperidine_B (±)-2-Propylpiperidine 2-Propylpyridine_B->rac-2-Propylpiperidine_B Na / EtOH 2-Propylpyridine_CH 2-Propylpyridine rac-2-Propylpiperidine_CH (±)-2-Propylpiperidine 2-Propylpyridine_CH->rac-2-Propylpiperidine_CH H₂, PtO₂, HOAc 2-Propylpyridine_AH 2-Propylpyridine Pyridinium_Salt_AH N-Benzyl-2-propyl- pyridinium bromide 2-Propylpyridine_AH->Pyridinium_Salt_AH BnBr Chiral_Piperidine_AH Enantioenriched N-Benzyl-2-propylpiperidine Pyridinium_Salt_AH->Chiral_Piperidine_AH H₂, [Ir]/Ligand Final_Product_AH Enantioenriched This compound Chiral_Piperidine_AH->Final_Product_AH Debenzylation

Caption: Synthetic routes to this compound.

General Experimental Workflow

Experimental_Workflow Start Start with Pyridine Derivative Reaction Perform Chemical Transformation (e.g., Reduction, Alkylation) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Drying Drying of Organic Phase (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Purification of 2-Propylpiperidine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpiperidine, a significant heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its purity is paramount to ensure the desired efficacy and safety of the final products. Fractional distillation is a fundamental and widely employed technique for the purification of liquid compounds, leveraging differences in boiling points to separate components of a mixture. This document provides detailed application notes and protocols for the purification of this compound using fractional distillation, tailored for laboratory and process development settings.

Physical Properties and Distillation Feasibility

The successful purification of this compound by fractional distillation hinges on the difference between its boiling point and those of potential impurities. Common impurities may include unreacted starting materials or byproducts from its synthesis.

Table 1: Boiling Points of this compound and Potential Impurities

CompoundBoiling Point (°C) at atmospheric pressure (760 mmHg)
This compound ~166 [1]
2-Methylpyridine128-129[1][2][3][4]
2-Vinylpyridine159.5
Pyridine115

The significant difference in boiling points between this compound and common precursors like 2-methylpyridine and pyridine indicates that fractional distillation is a highly effective method for its purification. Separation from intermediates like 2-vinylpyridine is also feasible with an efficient fractionating column.

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol outlines the purification of this compound from a hypothetical crude reaction mixture containing 2-methylpyridine as the primary lower-boiling impurity.

Materials and Apparatus
  • Crude this compound

  • Heating mantle with a stirrer

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for purity assessment

Pre-Distillation Preparation
  • Sample Analysis: Analyze the crude this compound sample using a suitable analytical technique (e.g., GC) to determine the initial purity and identify the major impurities.

  • Drying: If the crude product contains water, dry it using a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate), followed by filtration.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Charge the flask with the crude this compound (do not fill more than two-thirds of its volume).

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser and arrange the receiving flasks for collecting different fractions.

    • Insulate the fractionating column and the neck of the distillation flask to minimize heat loss.

Distillation Procedure
  • Initiate Heating: Begin heating the distillation pot gently using the heating mantle. Start the magnetic stirrer.

  • Establish Reflux: Observe the vapor rising through the fractionating column. Adjust the heating rate to establish a steady reflux, where the vapor condenses and flows back down the column. A slow, steady distillation rate is crucial for efficient separation.

  • Collect Fractions:

    • Forerun (Fraction 1): As the vapor reaches the thermometer, the temperature will rise. Collect the initial distillate, which will be enriched in the lower-boiling impurity (2-methylpyridine). The temperature should plateau around the boiling point of this impurity (128-129 °C).

    • Intermediate Fraction (Fraction 2): Once the majority of the low-boiling impurity has been removed, the temperature will begin to rise. Collect this intermediate fraction in a separate receiving flask until the temperature stabilizes near the boiling point of this compound.

    • Main Fraction (Fraction 3): When the temperature stabilizes at the boiling point of this compound (~166 °C), collect the purified product in a clean, pre-weighed receiving flask.

  • Shutdown: Stop the distillation when only a small amount of residue remains in the distillation pot to avoid the concentration of high-boiling impurities and potential decomposition. Turn off the heating mantle and allow the apparatus to cool.

  • Post-Distillation Analysis: Analyze the collected main fraction for purity using the same analytical method as in the pre-distillation step.

Data Presentation

Table 2: Fractional Distillation of Crude this compound - Sample Data

FractionTemperature Range (°C)Mass (g)Purity of this compound (%)
Crude Mixture-100.085.0
Forerun (Fraction 1)128 - 13512.5< 5
Intermediate (Fraction 2)135 - 1645.25 - 95
Main Fraction (Fraction 3) 164 - 166 78.3 > 99.5
Residue> 1664.0-

Logical Workflow for Fractional Distillation

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_post Post-Distillation Crude_Sample Crude this compound Analysis_1 Initial Purity Analysis (GC) Crude_Sample->Analysis_1 Drying Drying (if necessary) Analysis_1->Drying Setup Assemble Apparatus Drying->Setup Heating Gentle Heating & Reflux Setup->Heating Collect_F1 Collect Forerun (Low-boiling Impurities) Heating->Collect_F1 T ≈ 128-135°C Collect_F2 Collect Intermediate Fraction Collect_F1->Collect_F2 Temperature Rises Collect_F3 Collect Main Fraction (Pure this compound) Collect_F2->Collect_F3 T ≈ 164-166°C Analysis_2 Final Purity Analysis (GC) Collect_F3->Analysis_2 Pure_Product Purified this compound Analysis_2->Pure_Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound is a toxic and flammable liquid. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use a heating mantle as a heat source; avoid open flames.

  • Ensure all glassware joints are properly sealed to prevent the escape of flammable vapors.

By following this detailed protocol, researchers and professionals can effectively purify this compound to a high degree, ensuring the quality and reliability of their subsequent research and development activities.

References

Application Note: GC-MS Analysis of 2-Propylpiperidine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the analysis of 2-propylpiperidine (also known as coniine) in various plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a toxic piperidine alkaloid found in a range of plant species, most notably in poison hemlock (Conium maculatum), pitcher plants (Sarracenia spp.), and certain Aloe species.[1][2] Its potent biological activity necessitates reliable and sensitive analytical methods for its detection and quantification in plant-derived materials. This application note details the necessary protocols for sample preparation, GC-MS analysis, and data interpretation, and includes a summary of reported quantitative data.

Introduction

This compound is a neurotoxin that acts on the central and peripheral nervous systems.[3] Its presence in certain plants poses a risk of toxicity to humans and livestock. However, there is also growing interest in the pharmacological potential of piperidine alkaloids. Accurate and precise quantification of this compound in plant extracts is therefore crucial for toxicological assessment, phytochemical research, and the development of potential therapeutic agents. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity for identification and quantification.

Data Presentation

Plant SpeciesPlant PartThis compound (Coniine) ConcentrationReference
Conium maculatum (Poison Hemlock)Unripe Fruits & LeavesCan be up to 2% of the dry weight.[3][3]
Conium maculatum (Poison Hemlock)FruitsHighest alkaloid content in the plant.[4][5]
Conium maculatum (Poison Hemlock)RootsAlkaloids may not be detectable in tap roots at maturity.[6][6]
Sarracenia flava (Yellow Pitcher Plant)PitchersPresent, acts as an insect-paralyzing agent.
Sarracenia spp.PitchersDetected in various species.[2]
Aloe spp.-Detected in some species.[2]

Note: The quantitative data presented is based on available literature and may vary based on factors such as geographic location, climate, and plant genetics. Further quantitative studies are required to establish more comprehensive comparative data.

Experimental Protocols

Sample Preparation: Alkaloid Extraction from Plant Material

This protocol describes a general method for the extraction of piperidine alkaloids from plant tissues.

Materials:

  • Fresh or dried plant material (leaves, stems, seeds, etc.)

  • Methanol

  • 2% Sulfuric acid

  • Chloroform

  • Ammonia solution (25%)

  • Anhydrous sodium sulfate

  • Grinder or mortar and pestle

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Homogenization: Grind the plant material to a fine powder using a grinder or mortar and pestle.

  • Methanol Extraction: Macerate the powdered plant material in methanol (e.g., 10 g of plant material in 100 mL of methanol) at room temperature for 24 hours with occasional shaking.

  • Filtration: Filter the methanolic extract through filter paper to remove solid plant debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.

  • Acidification: Dissolve the resulting residue in 2% sulfuric acid.

  • Defatting: Wash the acidic solution with chloroform in a separatory funnel to remove non-polar compounds. Discard the chloroform layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with an ammonia solution.

  • Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution with chloroform three times.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract.

  • Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for alkaloid analysis (e.g., HP-5MS, DB-5MS).

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400

Note: These parameters are a starting point and may require optimization based on the specific instrument and column used.

Data Analysis and Quantification
  • Identification: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 127 and a base peak at m/z 84.

  • Quantification: Prepare a calibration curve using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant extract can be determined by comparing the peak area of the analyte in the sample with the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Leaves, Stems, Seeds) grinding Grinding & Homogenization plant_material->grinding extraction Methanol Extraction grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration acidification Acidification (2% H2SO4) concentration->acidification defatting Defatting with Chloroform acidification->defatting basification Basification (NH4OH) defatting->basification alkaloid_extraction Liquid-Liquid Extraction with Chloroform basification->alkaloid_extraction drying Drying & Concentration alkaloid_extraction->drying reconstitution Reconstitution in Solvent drying->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Results Reporting quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

biosynthesis_pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_products Products butyryl_coa Butyryl-CoA pks Polyketide Synthase butyryl_coa->pks malonyl_coa 2 x Malonyl-CoA malonyl_coa->pks l_alanine L-Alanine transamination Transamination l_alanine->transamination keto_octanal 5-Keto-octanal pks->keto_octanal cyclization Non-enzymatic Cyclization transamination->cyclization gamma_coniceine γ-Coniceine cyclization->gamma_coniceine reduction NADPH-dependent γ-coniceine reductase coniine This compound (Coniine) reduction->coniine keto_octanal->transamination gamma_coniceine->reduction

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 2-Propylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpiperidine, also known as coniine, is a piperidine alkaloid notable for its significant biological activity and historical importance. As a fundamental heterocyclic scaffold, the piperidine ring is a common structural motif in a vast array of pharmaceuticals and natural products. A thorough structural characterization of substituted piperidines like this compound is paramount for drug discovery, synthesis verification, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such compounds in solution. This document provides detailed application notes and protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.

Structural Information and NMR Spectral Data

The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.

Structure of this compound:

Caption: Numbering scheme for this compound.

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is based on computational predictions and serves as a reference for spectral interpretation. Experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.65 - 2.85m-
H-3 (ax)1.20 - 1.40m-
H-3 (eq)1.65 - 1.80m-
H-4 (ax)1.20 - 1.40m-
H-4 (eq)1.45 - 1.60m-
H-5 (ax)1.20 - 1.40m-
H-5 (eq)1.65 - 1.80m-
H-6 (ax)2.55 - 2.70m-
H-6 (eq)3.00 - 3.15m-
H-7'1.30 - 1.50m-
H-8'1.30 - 1.50m-
H-9'0.85 - 0.95t~7.0
N-H1.50 - 2.50 (broad)s (br)-

Note: The chemical shifts for the piperidine ring protons are complex and overlapping multiplets (m). The exact chemical shifts and coupling constants would require 2D NMR analysis for definitive assignment. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound
Atom NumberChemical Shift (δ, ppm)
C-257.5
C-330.5
C-425.0
C-526.0
C-647.0
C-7'36.0
C-8'20.0
C-9'14.0

Experimental Protocols

The following protocols provide a standardized methodology for the preparation of a this compound sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Protocol 1: NMR Sample Preparation

Materials:

  • This compound (liquid)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision NMR tube (5 mm)

  • Pasteur pipette

  • Small volume vial

  • Kimwipes or cotton plug

Procedure:

  • Ensure the NMR tube is clean and dry. A high-quality tube is essential for good spectral resolution.

  • In a small, clean vial, add approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • To the vial, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Prepare a filter by placing a small, clean cotton or Kimwipe plug into a Pasteur pipette.

  • Filter the sample solution through the prepared Pasteur pipette directly into the NMR tube. This will remove any particulate matter that could degrade the spectral quality.

  • Carefully cap the NMR tube and label it appropriately.

  • The sample is now ready for NMR analysis.

G A Weigh this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in ~0.6-0.7 mL CDCl₃ with TMS in a vial A->B Add solvent C Filter solution into a 5 mm NMR tube B->C Transfer D Cap and label the NMR tube C->D E Ready for NMR Analysis D->E

Caption: NMR Sample Preparation Workflow.

Protocol 2: ¹H NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

  • Pulse Program: Standard single-pulse (zg30 or equivalent)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 12-16 ppm (centered around 5-6 ppm)

  • Number of Scans (NS): 8-16 (adjust for desired signal-to-noise)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Receiver Gain (RG): Autogain adjustment

  • Locking and Shimming: Lock on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.

Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Perform peak picking to identify the chemical shifts of all signals.

Protocol 3: ¹³C NMR Data Acquisition

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

Parameters:

  • Pulse Program: Standard proton-decoupled pulse program (zgpg30 or equivalent)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 200-240 ppm (centered around 100-120 ppm)

  • Number of Scans (NS): 1024 or higher (¹³C is less sensitive, requiring more scans)

  • Relaxation Delay (D1): 2-5 seconds (to ensure quantitative data for all carbon types)

  • Acquisition Time (AQ): 1-2 seconds

  • Receiver Gain (RG): Autogain adjustment

  • Locking and Shimming: As per ¹H NMR acquisition.

Processing:

  • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

  • Phase the spectrum.

  • Calibrate the chemical shift scale by setting the CDCl₃ triplet center peak to 77.16 ppm.

  • Perform peak picking to identify the chemical shifts of all carbon signals.

Data Interpretation and Structural Correlation

The interpretation of the ¹H and ¹³C NMR spectra allows for a detailed structural confirmation of this compound.

G cluster_H ¹H NMR cluster_C ¹³C NMR cluster_structure This compound Structure H_aliphatic 0.8-1.8 ppm Aliphatic Protons (C3, C4, C5, C7', C8') and N-H C_aliphatic 20-40 ppm Aliphatic Carbons (C3, C4, C5, C7', C8') H_aliphatic->C_aliphatic HSQC Correlation struct Propyl Group (C7', C8', C9') Piperidine Ring (C2-C6, N1) H_aliphatic->struct H_alpha 2.5-3.2 ppm Protons alpha to Nitrogen (C2, C6) C_alpha 45-60 ppm Carbons alpha to Nitrogen (C2, C6) H_alpha->C_alpha HSQC Correlation H_alpha->struct H_propyl_methyl ~0.9 ppm Propyl CH₃ (C9') C_propyl_methyl ~14 ppm Propyl CH₃ (C9') H_propyl_methyl->C_propyl_methyl HSQC Correlation H_propyl_methyl->struct C_propyl_methyl->struct C_aliphatic->struct C_alpha->struct

Caption: Correlation of NMR Chemical Shift Regions with Structural Moieties.

¹H NMR Spectrum:

  • Aliphatic Region (0.8-1.8 ppm): This region is typically crowded and contains the signals for the protons on the C3, C4, and C5 of the piperidine ring, as well as the methylene protons (H-7' and H-8') of the propyl group. The terminal methyl group (H-9') of the propyl chain is expected to appear as a triplet around 0.9 ppm. The N-H proton signal is also expected in this region but will likely be a broad singlet.

  • Alpha-Proton Region (2.5-3.2 ppm): The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and appear in this downfield region. These signals will be complex multiplets due to coupling with neighboring protons.

¹³C NMR Spectrum:

  • Alkyl Region (14-40 ppm): The carbons of the propyl group (C-7', C-8', C-9') and the C3, C4, and C5 carbons of the piperidine ring resonate in this region. The terminal methyl carbon (C-9') will be the most upfield signal.

  • Alpha-Carbon Region (45-60 ppm): The carbons directly attached to the nitrogen (C2 and C6) are deshielded and appear in this downfield region.

For unambiguous assignment of all proton and carbon signals, especially within the complex aliphatic region of the ¹H NMR spectrum, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A COSY spectrum will reveal proton-proton coupling networks, while an HSQC spectrum will correlate directly bonded proton and carbon atoms.

Application Notes and Protocols for the Electrophysiological Recording of 2-Propylpiperidine on Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpiperidine, also known as coniine, is a piperidine alkaloid recognized as a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1] As ligand-gated ion channels, nAChRs are crucial for synaptic transmission in the central and peripheral nervous systems. The interaction of ligands like this compound with these receptors can modulate neuronal excitability and downstream signaling pathways. Understanding the electrophysiological effects of this compound on nAChRs is essential for neuroscience research and the development of novel therapeutics targeting the cholinergic system.

These application notes provide a comprehensive overview of the electrophysiological characterization of this compound on nAChRs, including detailed experimental protocols and a summary of available quantitative data.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound (coniine) with nAChRs. It is important to note that detailed electrophysiological data on specific nAChR subtypes is limited in publicly available literature.

Table 1: Potency of this compound (Coniine) on nAChRs

ParameterValuePreparationCommentsReference
EC₅₀0.3 mMNot specifiedGeneral agonist potency.[1]
IC₅₀ (Nitrergic Response)162.2 µMPhenylephrine-contracted rat anococcygeus muscleInhibition of nicotine-induced nitrergic relaxation. Calculated from -logIC₅₀ of 3.79 ± 0.11.
IC₅₀ (Noradrenergic Response)26.9 µMPhenylephrine-contracted rat anococcygeus muscleInhibition of nicotine-induced noradrenergic contraction. Calculated from -logIC₅₀ of 4.57 ± 0.12.
IC₅₀ (Noradrenergic Transmission)33.9 µMGuinea-pig atriumInhibition of nicotinic receptor-mediated noradrenergic transmission. Calculated from -logIC₅₀ of 4.47 ± 0.12.

Table 2: Competitive Binding Affinities of this compound (Coniine) at nAChRs

RadioligandPreparationIC₅₀Reference
[¹²⁵I]-α-bungarotoxinChick thigh muscle70 µM
[¹²⁵I]-α-bungarotoxinAdult rat diaphragm314 µM
[³H]-cytisineChick brain270 µM
[³H]-cytisineFetal rat brain820 µM
[³H]-cytisineMaternal rat brain1100 µM

Signaling Pathways

Activation of nAChRs by an agonist such as this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and can trigger a variety of downstream signaling cascades. While specific signaling pathways activated by this compound have not been extensively detailed, the general pathways for nAChR agonists are well-established.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx PLC PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG AC AC cAMP cAMP AC->cAMP Propylpiperidine This compound Propylpiperidine->nAChR CaMK CaMK Ca_ion->CaMK PKC PKC Ca_ion->PKC Depolarization Membrane Depolarization Na_ion->Depolarization CREB CREB CaMK->CREB Gene_Expression Gene Expression PKC->Gene_Expression DAG->PKC PKA PKA cAMP->PKA PKA->CREB CREB->Gene_Expression TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (nAChR subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days, 16-18°C) cRNA_Inject->Incubation Recording TEVC Recording (Voltage Clamp at -70 mV) Incubation->Recording Drug_App Application of This compound Recording->Drug_App Data_Acq Data Acquisition (Inward Current) Drug_App->Data_Acq Analysis Data Analysis (Concentration-Response Curve) Data_Acq->Analysis Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., SH-SY5Y) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Pipette_Prep Pipette Preparation (3-5 MΩ) Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Recording Patch-Clamp Recording (Voltage Clamp at -60 mV) Whole_Cell->Recording Drug_App Application of This compound Recording->Drug_App Data_Analysis Data Analysis (Current Kinetics, EC₅₀) Drug_App->Data_Analysis

References

Application Notes and Protocols for Nicotinic Acetylcholine Receptor Binding Assay of 2-Propylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpiperidine, also known as coniine, is a piperidine alkaloid notable for its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission within the central and peripheral nervous systems. The diverse subtypes of nAChRs, formed by different combinations of subunits (e.g., α4β2, α7, α3β4), represent significant targets for therapeutic intervention in a wide range of neurological disorders. This compound acts as an agonist at nAChRs, initially stimulating and subsequently depressing autonomic ganglia in a manner similar to nicotine.

Understanding the binding affinity of compounds like this compound to various nAChR subtypes is fundamental for characterizing their pharmacological profile and therapeutic potential. Radioligand binding assays are a standard and robust method for determining the affinity (typically expressed as the inhibition constant, Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for a specific nAChR subtype.

Nicotinic Acetylcholine Receptor Signaling Pathway

Upon agonist binding, nAChRs undergo a conformational change, opening an intrinsic ion channel permeable to cations like Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane and activation of various downstream signaling cascades. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which are involved in regulating cell survival and neuronal plasticity.[1][2]

nAChR_Signaling_Pathway nAChR nAChR ChannelOpening Channel Opening nAChR->ChannelOpening Activation Agonist Agonist (e.g., this compound) Agonist->nAChR IonInflux Na⁺ / Ca²⁺ Influx ChannelOpening->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization PI3K PI3K IonInflux->PI3K Ca²⁺ dependent MAPK MAPK Pathway Depolarization->MAPK Akt Akt PI3K->Akt CellularResponse Cellular Responses (e.g., Gene Expression, Neuronal Survival) Akt->CellularResponse MAPK->CellularResponse

Caption: nAChR signaling cascade upon agonist binding.

Quantitative Data Presentation

The following table presents hypothetical binding affinities (Ki) for this compound and known reference compounds at different nAChR subtypes. Such data is crucial for determining the potency and selectivity of a test compound.

CompoundnAChR SubtypeRadioligandKi (nM)
This compound α4β2 [³H]Epibatidine 150
α7 [¹²⁵I]α-Bungarotoxin >10,000
α3β4 [³H]Epibatidine 850
Nicotine (Reference)α4β2[³H]Epibatidine5.9[3]
α7[¹²⁵I]α-Bungarotoxin2,500
α3β4[³H]Epibatidine100
Varenicline (Reference)α4β2[³H]Cytisine0.06
α7[¹²⁵I]α-Bungarotoxin320
α3β4[³H]Epibatidine5.5

Note: The Ki values for this compound are illustrative and need to be determined experimentally using the protocol below.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the steps to determine the binding affinity of this compound for the human α4β2 nAChR subtype using [³H]Epibatidine as the radioligand.

1. Materials and Reagents

  • Test Compound: this compound (coniine)

  • Radioligand: [³H]Epibatidine (Specific Activity: 30-60 Ci/mmol)

  • Non-specific Competitor: Nicotine (10 µM final concentration)

  • Receptor Source: Cell membranes from HEK293 cells stably expressing human α4β2 nAChR subunits.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation vials, scintillation cocktail, liquid scintillation counter, Polytron homogenizer.

2. Membrane Preparation

  • Culture HEK293 cells stably expressing the target nAChR subtype to confluency.

  • Harvest the cells by scraping them into ice-cold Assay Buffer.

  • Homogenize the cell suspension using a Polytron homogenizer (2-3 bursts of 15 seconds each) on ice.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer.

  • Repeat the centrifugation and resuspension steps two more times to wash the membranes.

  • After the final wash, resuspend the pellet in Assay Buffer.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation in aliquots at -80°C until use.

3. Assay Procedure

Experimental_Workflow Start Start PrepMembranes Prepare nAChR Membranes Start->PrepMembranes PrepReagents Prepare Reagents: - Radioligand ([³H]Epibatidine) - Test Compound (this compound) - Buffers Start->PrepReagents SetupPlate Set up 96-well Plate (Total, Non-specific, Competition) PrepMembranes->SetupPlate PrepReagents->SetupPlate Incubate Incubate to Reach Equilibrium (e.g., 2-3 hours at RT) SetupPlate->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - IC₅₀ Determination - Kᵢ Calculation (Cheng-Prusoff) Count->Analyze End End Analyze->End

Caption: Workflow for the nAChR competitive binding assay.

  • Thaw the membrane preparation on ice. Dilute to the desired protein concentration (e.g., 20-40 µg protein/well) in Assay Buffer.

  • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in Assay Buffer.

  • Prepare the radioligand solution ([³H]Epibatidine) in Assay Buffer at a concentration of approximately 2x its Kd value (e.g., 0.4 nM for a final concentration of 0.2 nM).

  • In a 96-well plate, add the following components in triplicate to a final volume of 200 µL:

    • Total Binding: 100 µL membrane preparation + 50 µL [³H]Epibatidine + 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 100 µL membrane preparation + 50 µL [³H]Epibatidine + 50 µL Nicotine (final concentration 10 µM).

    • Competition Binding: 100 µL membrane preparation + 50 µL [³H]Epibatidine + 50 µL of this compound dilution.

  • Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[4]

  • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[4]

  • Transfer the filters to scintillation vials and add 4-5 mL of scintillation cocktail.

  • Allow the vials to sit for at least 4 hours before counting.

  • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]Epibatidine.

  • Calculate the Inhibition Constant (Ki):

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation:[5] Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([³H]Epibatidine).

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

This detailed protocol provides a robust framework for researchers to accurately determine the binding affinity of this compound and other novel compounds at specific nicotinic acetylcholine receptor subtypes, facilitating further drug development and neuropharmacological research.

References

In Vivo Experimental Design for 2-Propylpiperidine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpiperidine, also commonly known as coniine, is a potent neurotoxin and the principal toxic alkaloid found in poison hemlock (Conium maculatum). It functions as an agonist of nicotinic acetylcholine receptors (nAChRs), leading to a biphasic effect of initial stimulation followed by depression of autonomic ganglia and paralysis of motor nerve endings.[1][2] This activity results in severe neurotoxicity, with respiratory paralysis being the primary cause of death.[1][2] Due to its potent biological activity, the study of this compound is of interest in toxicology, pharmacology, and neuroscience.

These application notes provide a comprehensive framework for the in vivo investigation of this compound in rodent models, focusing on its toxicological and pharmacological properties. The provided protocols are intended as a guide and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.

Data Presentation: Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for this compound (coniine). It is important to note that toxicity can vary depending on the animal species, strain, sex, and the specific isomer of this compound used.

ParameterSpeciesRoute of AdministrationValueReference
LD50MouseNot specified7.7 mg/kg[3]
LD50ChickenGavage>50 mg/kg, <100 mg/kg[4]
LD50QuailGavage>50 mg/kg, <100 mg/kg[4]
LD50TurkeyGavage>50 mg/kg, <100 mg/kg[4]
Reported Fatal DoseHumanOral<0.2 g[1][2]

Signaling Pathway

This compound exerts its effects primarily through the activation of nicotinic acetylcholine receptors (nAChRs). As a nicotinic agonist, it mimics the action of acetylcholine, leading to the opening of these ligand-gated ion channels and subsequent influx of cations, primarily Na+ and Ca2+.[5] This leads to depolarization of the postsynaptic membrane. The downstream signaling cascade can involve various pathways depending on the nAChR subtype and the cell type. Key downstream effectors include the activation of voltage-gated calcium channels, and subsequent activation of intracellular signaling pathways such as the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are involved in neuronal plasticity and survival.[1][6][7]

2-Propylpiperidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_ion Ca2+ nAChR->Ca_ion Influx Na_ion Na+ nAChR->Na_ion Influx VGCC Voltage-Gated Ca2+ Channel (VGCC) VGCC->Ca_ion Influx Propylpiperidine This compound Propylpiperidine->nAChR Binds and Activates ERK_CREB ERK/CREB Pathway Activation Ca_ion->ERK_CREB Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->VGCC Opens Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) ERK_CREB->Cellular_Response

This compound signaling pathway.

Experimental Protocols

I. Acute Toxicity Study (LD50 Determination) in Mice

This protocol is adapted from established methods for determining the median lethal dose (LD50) of toxic alkaloids.[8]

A. Objective: To determine the acute oral LD50 of this compound in mice.

B. Materials:

  • This compound (ensure purity and correct isomeric form)

  • Vehicle (e.g., sterile saline, distilled water)

  • Male and female Swiss albino mice (8-10 weeks old, 20-25 g)

  • Oral gavage needles (20-22 gauge, flexible with a ball tip)

  • Syringes (1 mL)

  • Animal balance

  • Standard laboratory animal caging and husbandry supplies

C. Experimental Workflow:

LD50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Animal Grouping (e.g., 5 groups, n=10/group) Acclimatization->Grouping Dose_Prep Dose Preparation (this compound in vehicle) Dosing Oral Gavage Administration (Single dose per group) Dose_Prep->Dosing Grouping->Dosing Observation Observation (14 days) - Clinical signs - Mortality Dosing->Observation Data_Collection Record Mortality Data Observation->Data_Collection LD50_Calc LD50 Calculation (e.g., Probit analysis) Data_Collection->LD50_Calc

Workflow for LD50 determination.

D. Detailed Methodology:

  • Animal Acclimatization: House mice in standard conditions for at least one week prior to the experiment to allow for acclimatization.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses. A preliminary range-finding study with a small number of animals may be necessary to determine the appropriate dose range.

  • Animal Grouping and Dosing:

    • Randomly assign mice to different dose groups (e.g., 5 groups) and a control group (vehicle only), with an equal number of males and females in each group (n=10 per group is recommended).

    • Fast the mice for 3-4 hours before dosing (with water ad libitum).

    • Weigh each mouse and calculate the exact volume to be administered (typically not exceeding 10 mL/kg body weight).[6]

    • Administer the assigned dose of this compound or vehicle via oral gavage. A detailed protocol for oral gavage is provided in Appendix A.

  • Observation:

    • Observe the animals continuously for the first 4 hours post-administration for clinical signs of toxicity. These may include changes in posture, activity, breathing, convulsions, salivation, and paralysis.

    • Record mortality at 24 hours and continue to observe the animals daily for a total of 14 days.

  • Data Analysis:

    • Calculate the percentage of mortality for each dose group.

    • Determine the LD50 value and its 95% confidence interval using a recognized statistical method, such as probit analysis.

II. Neurobehavioral Assessment in Mice

This protocol outlines a series of tests to evaluate the neurobehavioral effects of a sub-lethal dose of this compound.

A. Objective: To assess the effects of this compound on motor coordination, exploratory behavior, and anxiety-like behavior in mice.

B. Materials:

  • This compound

  • Vehicle

  • Mice (as described above)

  • Rotarod apparatus

  • Open field test arena

  • Elevated plus maze

  • Video tracking software

C. Experimental Workflow:

Neurobehavioral_Assessment_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Testing cluster_data Data Analysis Acclimatization_Handling Animal Acclimatization and Handling Grouping_Dosing Grouping and Dosing (Sub-lethal dose of this compound) Acclimatization_Handling->Grouping_Dosing Baseline Baseline Behavioral Testing (Optional, for within-subject design) Baseline->Grouping_Dosing Rotarod Rotarod Test (Motor Coordination) Grouping_Dosing->Rotarod e.g., 30 min post-dose Open_Field Open Field Test (Locomotor Activity & Anxiety) Rotarod->Open_Field e.g., 60 min post-dose Data_Collection_Analysis Data Collection and Statistical Analysis Rotarod->Data_Collection_Analysis EPM Elevated Plus Maze (Anxiety-like Behavior) Open_Field->EPM e.g., 90 min post-dose Open_Field->Data_Collection_Analysis EPM->Data_Collection_Analysis

Workflow for neurobehavioral assessment.

D. Detailed Methodology:

  • Animal Preparation and Dosing:

    • Acclimatize and handle mice as described in the previous protocol.

    • Administer a sub-lethal dose of this compound (determined from the acute toxicity study, e.g., 1/10th of the LD50) or vehicle via oral gavage.

  • Behavioral Testing: Conduct the following tests at specified time points post-dosing.

    • Rotarod Test:

      • Place the mouse on the rotating rod of the rotarod apparatus.

      • The rod's speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall from the rod.

    • Open Field Test:

      • Place the mouse in the center of the open field arena.

      • Allow the mouse to explore freely for a set period (e.g., 10 minutes).

      • Use video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Elevated Plus Maze (EPM):

      • Place the mouse in the center of the EPM, facing one of the open arms.

      • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

      • Record the time spent in the open arms versus the closed arms and the number of entries into each arm type.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the this compound-treated group with the control group.

III. Assessment of Respiratory Function in Rats

Given that respiratory paralysis is the primary cause of death from this compound poisoning, assessing its effects on respiratory function is crucial.

A. Objective: To evaluate the effect of this compound on respiratory parameters in conscious rats using whole-body plethysmography.

B. Materials:

  • This compound

  • Vehicle

  • Adult Sprague-Dawley rats

  • Whole-body plethysmography system

  • Data acquisition and analysis software

C. Experimental Workflow:

Respiratory_Function_Workflow cluster_setup Setup and Acclimatization cluster_measurement Measurement cluster_analysis_resp Data Analysis System_Cal Plethysmograph Calibration Animal_Acclim Rat Acclimatization to Chamber System_Cal->Animal_Acclim Baseline_Rec Baseline Respiratory Recording Animal_Acclim->Baseline_Rec Dosing_Admin Administration of this compound Baseline_Rec->Dosing_Admin Post_Dose_Rec Post-Dose Respiratory Recording Dosing_Admin->Post_Dose_Rec Data_Extraction Extraction of Respiratory Parameters Post_Dose_Rec->Data_Extraction Stat_Analysis Statistical Comparison (Baseline vs. Post-Dose) Data_Extraction->Stat_Analysis

Workflow for respiratory function assessment.

D. Detailed Methodology:

  • System Preparation and Animal Acclimatization:

    • Calibrate the whole-body plethysmography system according to the manufacturer's instructions.

    • Acclimatize the rats to the plethysmography chamber for several sessions before the experiment to reduce stress-induced respiratory changes.

  • Respiratory Measurement:

    • Place the rat in the chamber and allow it to stabilize for at least 30 minutes.

    • Record baseline respiratory parameters for a defined period (e.g., 15-30 minutes).[8][9]

    • Remove the rat from the chamber and administer a sub-lethal dose of this compound or vehicle via oral gavage.

    • Immediately return the rat to the chamber and continuously record respiratory parameters for a prolonged period (e.g., 2-4 hours).

  • Data Analysis:

    • The software will typically calculate parameters such as respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).

    • Analyze the data to compare the respiratory parameters before and after the administration of this compound.

IV. Pharmacokinetic and Metabolism Studies

Detailed in vivo pharmacokinetic and metabolism data for this compound in rodents is limited in the publicly available literature. The following is a general protocol that can be adapted once analytical methods for detecting this compound and its potential metabolites are established.

A. Objective: To determine the pharmacokinetic profile and identify major metabolites of this compound in rats.

B. Materials:

  • This compound

  • Vehicle

  • Cannulated rats (e.g., jugular vein cannulation for blood sampling)

  • Equipment for blood collection (e.g., syringes, collection tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound and its metabolites

C. Experimental Workflow:

PK_Metabolism_Workflow cluster_pk_prep Preparation cluster_pk_exp Experiment cluster_pk_analysis Sample Analysis and PK Modeling Animal_Prep Surgical Cannulation of Rats Recovery Post-Surgical Recovery Animal_Prep->Recovery Dosing_PK Administer this compound (IV and/or Oral) Recovery->Dosing_PK Blood_Sampling Serial Blood Sampling (Pre-defined time points) Dosing_PK->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection (Metabolism cages) Dosing_PK->Urine_Feces_Collection Sample_Processing Plasma/Urine/Feces Processing Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Metabolite_ID Metabolite Identification LC_MS_Analysis->Metabolite_ID

Workflow for pharmacokinetic and metabolism studies.

D. Detailed Methodology:

  • Animal Preparation: Use surgically prepared rats with indwelling catheters (e.g., in the jugular vein) to facilitate repeated blood sampling without causing undue stress. Allow for adequate recovery after surgery.

  • Dosing and Sample Collection:

    • Administer a known dose of this compound via the desired route (intravenous for bioavailability studies and oral for absorption characteristics).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an appropriate anticoagulant.

    • For metabolism studies, house the rats in metabolic cages to allow for the collection of urine and feces over a 24 or 48-hour period.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Process plasma, urine, and fecal homogenates to extract this compound and its metabolites.

    • Quantify the concentration of the parent compound and any identified metabolites using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Use pharmacokinetic software to model the plasma concentration-time data and calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.

    • Analyze urine and feces to identify and quantify the major excretory products.

Appendix A: Detailed Protocol for Oral Gavage in Mice

1. Restraint:

  • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders. This will immobilize the head and prevent the animal from biting.

  • Ensure the mouse's body is held in a vertical position with the head and neck slightly extended to create a straight path to the esophagus.[3]

2. Measurement of Gavage Needle Insertion Length:

  • Before the first use on an animal, measure the appropriate length for the gavage needle by holding it alongside the mouse. The correct length is from the corner of the mouth to the last rib or the xiphoid process (the bottom of the sternum).[3][6]

  • Mark this length on the needle with a permanent marker to prevent over-insertion and potential perforation of the stomach or esophagus.[6]

3. Gavage Administration:

  • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.[6]

  • Advance the needle along the roof of the mouth toward the back of the throat. The mouse will naturally swallow, which will help guide the needle into the esophagus.

  • Gently and smoothly advance the needle down the esophagus to the pre-measured mark. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt. Do not force the needle. [3][6]

  • Once the needle is in the correct position, slowly depress the syringe plunger to administer the substance.

  • After administration, gently withdraw the needle along the same path of insertion.

4. Post-Gavage Monitoring:

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, gasping, or fluid coming from the nose or mouth, for at least 10-15 minutes.[3][6] Such signs may indicate accidental administration into the trachea.

References

Application Notes and Protocols for Assessing 2-Propylpiperidine Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpiperidine, also known as coniine, is a potent neurotoxin naturally found in plants such as poison hemlock (Conium maculatum).[1] Its primary mechanism of toxicity involves the blockade of nicotinic acetylcholine receptors (nAChRs), leading to disruption of the nervous system and potentially causing respiratory paralysis and death.[1] Understanding the cytotoxic effects of this compound at the cellular level is crucial for toxicological assessment, drug development, and elucidating mechanisms of neurotoxicity. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using in vitro cell culture models.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for obtaining relevant and reproducible cytotoxicity data. For neurotoxicity studies of this compound, the following cell lines are recommended:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are widely used in neurotoxicity and neurodegenerative disease research.

  • PC12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits a neuron-like phenotype, making it a suitable model for studying neuronal processes and toxicity.

  • TE-671: A human rhabdomyosarcoma cell line that expresses high levels of the fetal muscle-type nicotinic acetylcholine receptor, making it a relevant model for studying compounds that target nAChRs.[1]

  • HepG2: A human hepatoma cell line that can be used as a non-neuronal control to assess the general cytotoxicity of this compound and to investigate potential hepatotoxic effects.

Data Presentation: Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data for this compound (coniine). It is important to note that much of the existing in vitro data focuses on the potency of coniine at its primary molecular target, the nicotinic acetylcholine receptor (nAChR), rather than direct cytotoxicity measured by cell viability assays. The provided protocols can be used to generate specific IC50 values for cell viability in the cell lines of interest.

Table 1: Potency of this compound (Coniine) at Nicotinic Acetylcholine Receptors

Compound FormTargetSystemPotency (IC50/EC50)Reference
(-)-ConiineHuman Fetal Neuromuscular nAChRsTE-671 cellsMore potent than (±)- and (+)-coniine[2]
(±)-ConiinenAChR AgonistNot specifiedEC50 = 0.3 mM[3]
ConiineNicotinic ReceptorsRat DiaphragmIC50 = 314 µM
ConiineNicotinic ReceptorsChick Leg MuscleIC50 = 70 µM
ConiineNeuronal Nicotinic ReceptorsMaternal Rat BrainIC50 = 1100 µM
ConiineNeuronal Nicotinic ReceptorsFetal Rat BrainIC50 = 820 µM
ConiineNeuronal Nicotinic ReceptorsChick BrainIC50 = 270 µM

IC50 (Half-maximal inhibitory concentration) reflects the concentration of the compound required to inhibit the binding of a ligand to the receptor by 50%. EC50 (Half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. It is recommended to perform these assays with a range of this compound concentrations and appropriate controls to determine the dose-dependent cytotoxic effects.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • This compound (coniine) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same solvent concentration used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of the stop solution (if required by the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment cluster_1 Cytotoxicity Assays start Seed Cells in Multi-well Plates treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apop Annexin V/PI Staining (Apoptosis) incubate->apop analyze Data Analysis (IC50 Calculation) mtt->analyze ldh->analyze apop->analyze

Experimental workflow for assessing this compound cytotoxicity.

G cluster_0 Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway Propylpiperidine This compound (Coniine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Propylpiperidine->nAChR Blocks IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Inhibition of Activation Depolarization Membrane Depolarization IonChannel->Depolarization Prevents CaSignal Increased Intracellular Ca2+ Depolarization->CaSignal Alters Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) CaSignal->Downstream Disrupts Cytotoxicity Cytotoxicity / Apoptosis Downstream->Cytotoxicity

Simplified nAChR signaling pathway in this compound toxicity.

G cluster_0 Apoptosis Detection via Annexin V/PI Staining A Viable Cells (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B Phosphatidylserine Flipping D Necrotic Cells (Annexin V-, PI+) A->D Direct Membrane Damage C Late Apoptosis/Necrosis (Annexin V+, PI+) B->C Loss of Membrane Integrity

Logical relationships in Annexin V/PI apoptosis detection.

References

Application Notes and Protocols: 2-Propylpiperidine as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine scaffolds are integral components in a vast array of pharmaceuticals and natural products. Their conformational rigidity and ability to engage in specific binding interactions make them privileged structures in medicinal chemistry. Among these, 2-propylpiperidine, particularly in its enantiomerically pure forms, serves as a valuable chiral building block for the stereoselective synthesis of complex target molecules, including alkaloids and potential therapeutic agents. The strategic introduction of the chiral this compound motif can significantly influence the pharmacological and pharmacokinetic properties of a molecule.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a chiral building block in organic synthesis.

Applications of Chiral this compound

Enantioenriched this compound is a versatile synthon for several classes of molecules:

  • Alkaloid Synthesis: Both enantiomers of this compound are themselves natural products. (R)-(-)-2-propylpiperidine is the hemlock alkaloid (-)-coniine, while the (S)-(+)-enantiomer is (+)-coniine.[3][4] As such, the asymmetric synthesis of this compound constitutes a total synthesis of these alkaloids. Furthermore, the chiral piperidine core is a key structural element in more complex alkaloids like solenopsin, found in fire ant venom.[1][5] Synthetic strategies often target the construction of this chiral core as a key step.

  • Pharmaceutical Scaffolds: The 2-substituted piperidine motif is present in numerous bioactive compounds. While direct examples of drugs containing a this compound fragment are not as prevalent as other substituted piperidines, its value lies in its role as a chiral precursor. The synthesis of enantioenriched 2-alkylpiperidines provides a pathway to novel pharmacophores that can be further elaborated.[6] For instance, analogous 2-substituted piperidines are key intermediates in the synthesis of Neurokinin (NK1) receptor antagonists, which have applications in treating depression and emesis.[7] The principles used to synthesize and functionalize this compound can be directly applied to the development of new drug candidates.

  • Chiral Auxiliaries and Ligands: Although less common, chiral piperidine derivatives can be employed as chiral auxiliaries to control the stereochemistry of reactions on an attached substrate. After the desired transformation, the auxiliary can be cleaved and recovered.

Key Synthetic Methodologies & Data

The primary challenge in utilizing this compound as a chiral building block is its efficient and stereoselective synthesis. Several methods have been developed, with catalytic asymmetric hydrogenation being one of the most effective.

MethodSubstrateCatalyst/ReagentYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Asymmetric Hydrogenation N-Benzyl-2-propylpyridinium bromide[Ir(COD)Cl]₂ / (R)-MeO-BoQPhos / I₂8588:12 er[6]
Classical Resolution (±)-Coniine(+)-Tartaric acidN/AEnantiopure (after fractional crystallization)[1]
Chiral Auxiliary (Formal) N-Boc-piperidines-BuLi / (-)-Sparteine / (CH₃)₂SO₄N/AHigh (for related 2,6-disubstituted piperidines)[1]
Historical Named Synthesis 2-Methylpyridine1. Acetaldehyde, ZnCl₂ 2. Na, EtOHLowRacemic (requires resolution)[1][8]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-N-Benzyl-2-propylpiperidine via Iridium-Catalyzed Hydrogenation

This protocol is based on the highly enantioselective method developed by Qu et al. for the asymmetric hydrogenation of 2-alkyl N-benzylpyridinium salts.[6]

Materials:

  • N-Benzyl-2-propylpyridinium bromide

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-MeO-BoQPhos (chiral P,N-ligand)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or reactor

  • Standard glassware for inert atmosphere techniques

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To a vial, add [Ir(COD)Cl]₂ (1 mol%) and (R)-MeO-BoQPhos (2.2 mol%).

    • Add anhydrous THF and stir the mixture for 30 minutes to form the catalyst complex.

  • Hydrogenation Reaction:

    • In a glass liner for the autoclave, place N-benzyl-2-propylpyridinium bromide (1.0 eq).

    • Add Iodine (I₂) (5 mol%).

    • Transfer the pre-formed catalyst solution to the glass liner via cannula.

    • Add additional anhydrous THF to achieve a substrate concentration of approximately 0.2 M.

    • Seal the autoclave, purge with argon, and then purge with hydrogen gas (3 times).

    • Pressurize the reactor to 600 psi with hydrogen gas.

    • Stir the reaction mixture at 40 °C for 24 hours.

  • Work-up and Purification:

    • After cooling to room temperature, carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (R)-N-benzyl-2-propylpiperidine.

  • Characterization:

    • Determine the yield of the isolated product.

    • Analyze the enantiomeric ratio (er) by chiral HPLC or SFC. The reported er for this transformation is 88:12.[6]

Protocol 2: Debenzylation to Afford (R)-2-Propylpiperidine Hydrochloride

The N-benzyl protecting group can be readily removed to provide the free secondary amine, which is often the desired building block for subsequent reactions.[6]

Materials:

  • (R)-N-benzyl-2-propylpiperidine (from Protocol 1)

  • α-Chloroethyl chloroformate (ACE-Cl)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware

Procedure:

  • Carbamate Formation:

    • Dissolve (R)-N-benzyl-2-propylpiperidine (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of DIPEA (0.2 eq).

    • Add α-chloroethyl chloroformate (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add fresh methanol and heat the mixture to reflux for another 1 hour to ensure complete hydrolysis of the intermediate carbamate.

  • Isolation:

    • Cool the solution and concentrate under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-propylpiperidine hydrochloride. The enantiomeric purity can often be enhanced via recrystallization of this salt.[6]

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described.

G cluster_0 Protocol 1: Asymmetric Synthesis cluster_1 Protocol 2: Deprotection start N-Benzyl-2-propylpyridinium bromide reagents1 [Ir(COD)Cl]₂ (R)-MeO-BoQPhos I₂, H₂ (600 psi), THF, 40°C start->reagents1 product1 (R)-N-Benzyl-2-propylpiperidine (88:12 er) reagents1->product1 reagents2 1. ACE-Cl, DIPEA 2. MeOH, Reflux product1->reagents2 product2 (R)-2-Propylpiperidine • HCl (Chiral Building Block) reagents2->product2

Caption: Synthetic workflow for the preparation of the (R)-2-propylpiperidine chiral building block.

G cluster_application Application as a Chiral Building Block cluster_coupling N-Functionalization cluster_targets Target Molecules start_node (R)-2-Propylpiperidine coupling Acylation, Alkylation, or Reductive Amination start_node->coupling alkaloids Solenopsin Analogs coupling->alkaloids pharma Novel Pharmaceutical Leads (e.g., NK1 Antagonist Scaffolds) coupling->pharma

References

Application Notes and Protocols for Radioligand Binding Assays with [3H]nicotine and 2-Propylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their involvement in various physiological processes and pathological conditions, including nicotine addiction, neurodegenerative diseases, and certain cancers, makes them a significant target for drug discovery and development. Radioligand binding assays are a fundamental tool for characterizing the interactions of compounds with these receptors. This document provides detailed protocols for saturation and competition binding assays using the well-characterized nAChR agonist, [³H]nicotine, and the nAChR agonist, 2-propylpiperidine (also known as coniine).

These protocols and application notes are intended to guide researchers in determining key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of unlabeled ligands.

Data Presentation

[³H]nicotine Saturation Binding Data

The following table summarizes representative saturation binding data for [³H]nicotine in various preparations. These values are illustrative and can vary depending on the specific experimental conditions and tissue or cell type used.

PreparationRadioligandKd (nM)Bmax (fmol/mg protein)Reference
Rat Brain Membranes[³H]nicotine2200[1]
Human Brain Membranes(-)-[³H]nicotine8.1 (High Affinity), 86 (Low Affinity)36 (High Affinity), 90 (Low Affinity)[2]
Rat Brain Membranes(+/-)-[³H]nicotine23.7 (High Affinity), 590 (Low Affinity)76 (High Affinity), 646 (Low Affinity)[3]
Rat Hippocampus[³H]nicotine6 (High Affinity), 125 (Low Affinity)60 (High Affinity), 230 (Low Affinity)[4]
Human Fetal Brain(-)-[³H]nicotine1.54.5[5]
This compound (Coniine) Binding Data

This compound is a known agonist of nAChRs. The following table provides available binding affinity data. It is important to note that direct Ki values from [³H]nicotine competition assays are not widely reported in the literature. The provided data is based on its activity as an nAChR agonist.

LigandReceptor TargetBinding Affinity/ActivityReference
This compound (Coniine)Nicotinic Acetylcholine Receptors (nAChRs)Agonist[6]

Experimental Protocols

Protocol 1: [³H]nicotine Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of [³H]nicotine binding to nAChRs in a given tissue or cell preparation.

Materials:

  • [³H]nicotine (specific activity > 20 Ci/mmol)

  • Receptor Source: e.g., rat brain membranes, cultured cells expressing nAChRs

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Ligand: 100 µM unlabeled nicotine or carbachol

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue (e.g., rat brain) in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • Prepare a series of dilutions of [³H]nicotine in assay buffer, typically ranging from 0.1 nM to 50 nM.

    • In duplicate or triplicate tubes, set up the following for each concentration of [³H]nicotine:

      • Total Binding: Add 50-100 µg of membrane protein, the diluted [³H]nicotine, and assay buffer to a final volume of 250 µL.

      • Non-specific Binding: Add 50-100 µg of membrane protein, the diluted [³H]nicotine, 100 µM unlabeled nicotine, and assay buffer to a final volume of 250 µL.

  • Incubation:

    • Incubate the tubes at 4°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the specific binding (in fmol/mg protein) against the concentration of [³H]nicotine.

  • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay with [³H]nicotine and this compound

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound, such as this compound, by measuring its ability to displace the specific binding of a fixed concentration of [³H]nicotine.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled Test Compound: this compound (or other competing ligand).

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as in the saturation binding assay.

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound (e.g., this compound) in assay buffer, typically spanning a 4-5 log concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Choose a fixed concentration of [³H]nicotine, ideally at or below its Kd value determined from the saturation assay (e.g., 1-5 nM).

    • In duplicate or triplicate tubes, set up the following:

      • Total Binding: 50-100 µg of membrane protein and the fixed concentration of [³H]nicotine in assay buffer.

      • Non-specific Binding: 50-100 µg of membrane protein, the fixed concentration of [³H]nicotine, and a high concentration of an unlabeled nAChR agonist (e.g., 100 µM nicotine).

      • Competition: 50-100 µg of membrane protein, the fixed concentration of [³H]nicotine, and each dilution of the unlabeled test compound.

  • Incubation, Termination, and Radioactivity Measurement:

    • Follow steps 3-5 from the saturation binding assay protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of [³H]nicotine used in the assay and Kd is its dissociation constant determined from the saturation assay.[4]

Visualizations

Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Membrane Pellet Centrifuge2->Pellet ProteinAssay Protein Assay Pellet->ProteinAssay Store Store at -80°C Pellet->Store AssaySetup Assay Setup (Total, NSB, Competition) Pellet->AssaySetup Incubation Incubate to Equilibrium AssaySetup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Wash Wash Filters Filtration->Wash Scintillation Scintillation Counting Wash->Scintillation Calc Calculate Specific Binding Scintillation->Calc Plot Plot Data Calc->Plot Analysis Non-linear Regression (Kd, Bmax, Ki) Plot->Analysis

Caption: General workflow for radioligand binding assays.

Nicotinic Acetylcholine Receptor Signaling Pathways

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR_alpha7 α7 nAChR Ca_influx Ca²⁺ Influx nAChR_alpha7->Ca_influx high permeability nAChR_alpha4beta2 α4β2 nAChR nAChR_alpha4beta2->Ca_influx PI3K PI3K Ca_influx->PI3K PKC PKC Ca_influx->PKC JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt CREB CREB Akt->CREB Bcl2 Bcl-2 Akt->Bcl2 ERK ERK PKC->ERK ERK->CREB STAT3 STAT3 JAK2->STAT3 Gene_expression Gene Expression (Survival, Plasticity) STAT3->Gene_expression CREB->Gene_expression Bcl2->Gene_expression anti-apoptotic Agonist Agonist ([³H]nicotine, this compound) Agonist->nAChR_alpha7 Agonist->nAChR_alpha4beta2

Caption: Simplified nAChR signaling pathways.

References

Application Notes and Protocols for the Resolution of Racemic 2-Propylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpiperidine, also known as coniine, is a chiral piperidine alkaloid. The synthesis of this compound typically results in a racemic mixture, which is a 1:1 mixture of its two enantiomers: (R)-(-)-2-propylpiperidine and (S)-(+)-2-propylpiperidine. These enantiomers can exhibit different pharmacological and toxicological properties, making their separation, or resolution, a critical step in drug discovery and development. This document provides detailed application notes and protocols for the most common methods of resolving racemic this compound: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation.

Methods Overview

There are three primary methods for the resolution of racemic this compound:

  • Classical Chemical Resolution: This method involves the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme, often a lipase, to selectively catalyze the transformation of one enantiomer of the racemic mixture. This results in a mixture of the unreacted enantiomer and the transformed enantiomer, which can then be separated.

  • Chromatographic Separation: Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), employs a chiral stationary phase to directly separate the enantiomers of a racemic mixture based on their differential interactions with the stationary phase.

Data Presentation

The following table summarizes the quantitative data associated with the different methods for resolving racemic this compound.

MethodResolving Agent/Enzyme/ColumnYield (%)Enantiomeric Excess (e.e.) (%)Specific Rotation [α]D
Classical Resolution (+)-Tartaric AcidTheoretical max. 50%>95% (after recrystallization)(S)-(+)-coniine: +8.4° (c=4, CHCl3)[1]
(R)-(-)-coniine: -7.9° (c=0.5, CHCl3)[1]
Enzymatic Resolution (Proposed) Lipase (e.g., Candida antarctica Lipase B)~45-50%>95%Not Applicable
Chromatographic Separation (Proposed) Chiral GC with cyclodextrin-based CSPAnalytical Scale>99%Not Applicable

Experimental Protocols

Classical Chemical Resolution using (+)-Tartaric Acid

This protocol is based on the historic Ladenburg method for the resolution of coniine and general principles of diastereomeric salt formation.[2]

a. Formation of Diastereomeric Salts:

  • Dissolve 10.0 g of racemic this compound in 100 mL of a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • In a separate flask, dissolve a stoichiometric equivalent of (+)-tartaric acid in a minimal amount of the same solvent.

  • Slowly add the tartaric acid solution to the this compound solution with constant stirring.

  • Heat the mixture gently to ensure complete dissolution of the salts.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, the (+)-coniine-(+)-tartrate.

  • Further cool the mixture in an ice bath to maximize crystal formation.

b. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble (-)-coniine-(+)-tartrate salt.

  • The collected crystals can be recrystallized from the same solvent to improve diastereomeric purity.

c. Liberation of the Free Amine:

  • Suspend the purified diastereomeric salt in water.

  • Add a strong base, such as a 2M sodium hydroxide solution, dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.[3][4][5]

  • Extract the liberated (S)-(+)-2-propylpiperidine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

d. Analysis:

  • Determine the yield and measure the specific rotation using a polarimeter.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Enzymatic Kinetic Resolution (Proposed Protocol)

This proposed protocol is based on general procedures for the lipase-catalyzed kinetic resolution of secondary amines.

a. N-Acylation of Racemic this compound:

  • To a solution of racemic this compound (1.0 mmol) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor (e.g., ethyl acetate or vinyl acetate, 1.5 mmol) and a lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435, 20-50 mg).

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This indicates that one enantiomer has been predominantly acylated.

b. Separation of the Mixture:

  • Filter off the immobilized enzyme.

  • The resulting mixture contains the unreacted enantiomer of this compound and the N-acylated enantiomer.

  • Separate these two components using column chromatography on silica gel.

c. Hydrolysis of the N-Acyl Amide (Optional):

  • To recover the other enantiomer, the separated N-acyl-2-propylpiperidine can be hydrolyzed using acidic or basic conditions to cleave the acyl group.

d. Analysis:

  • Determine the yield and enantiomeric excess of both the unreacted amine and the acylated product using chiral GC or HPLC.

Chromatographic Separation (Proposed Protocol)

This proposed protocol is based on general methods for the chiral GC separation of alkaloids and other amines.

a. Sample Preparation:

  • Dissolve a small amount of racemic this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve volatility and peak shape for GC analysis.

b. Chiral Gas Chromatography (GC) Conditions:

  • Column: A chiral capillary column, such as one with a cyclodextrin-based chiral stationary phase (e.g., a permethylated β-cyclodextrin phase).

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperature: Typically 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector: Flame Ionization Detector (FID).

c. Analysis:

  • The two enantiomers will have different retention times, allowing for their separation and quantification.

  • The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Visualizations

Classical_Resolution_Workflow racemate Racemic this compound diastereomeric_salts Diastereomeric Salts ((+)-Amine-(+)-Tartrate & (-)-Amine-(+)-Tartrate) racemate->diastereomeric_salts resolving_agent (+)-Tartaric Acid resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt ((+)-Amine-(+)-Tartrate) crystallization->less_soluble Precipitation more_soluble More Soluble Salt in Mother Liquor crystallization->more_soluble Solution liberation Liberation with Base less_soluble->liberation enantiomer Enantiomerically Pure (S)-(+)-2-Propylpiperidine liberation->enantiomer

Caption: Workflow for Classical Chemical Resolution.

Enzymatic_Resolution_Workflow racemate Racemic this compound reaction_mixture Reaction Mixture (Unreacted Enantiomer & N-Acylated Enantiomer) racemate->reaction_mixture enzyme Lipase + Acyl Donor enzyme->reaction_mixture separation Chromatographic Separation reaction_mixture->separation unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer acylated_enantiomer N-Acylated Enantiomer separation->acylated_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Chromatographic_Separation_Workflow racemate Racemic this compound injection Injection onto Chiral Column racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (e.g., FID) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram

Caption: Workflow for Chromatographic Separation.

References

Application Notes: Synthesis of 2-Propylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylpiperidine, also known as coniine, is a piperidine derivative with significant historical and contemporary relevance in chemistry and pharmacology.[1][2] Its hydrochloride salt, this compound hydrochloride, is a more stable and commonly used form for research and as a building block in organic synthesis.[1] It serves as a crucial intermediate in the development of pharmaceuticals, particularly local anesthetics and antiarrhythmic drugs.[3] The synthesis of this compound was a landmark in organic chemistry, being the first alkaloid to be synthesized in a laboratory setting in 1886.[1]

The primary application of this compound hydrochloride in a research and development context is as a precursor for more complex molecules. The piperidine ring is a prevalent scaffold in many FDA-approved drugs.[4] This protocol details a common and effective method for the synthesis of this compound hydrochloride via the catalytic hydrogenation of 2-propylpyridine. This method is advantageous due to its use of readily available starting materials and its generally high yield.[5]

Chemical Properties and Data

The following table summarizes the key chemical properties of this compound hydrochloride.

PropertyValueReference
IUPAC NameThis compound;hydrochloride[6]
Molecular FormulaC₈H₁₈ClN[6][7]
Molecular Weight163.69 g/mol [6][7]
AppearanceWhite crystalline solid (typical)
Purity (commercially available)≥97%[7]
CAS Number15991-59-0 (racemic)[6]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis of this compound hydrochloride from 2-propylpyridine. The process involves two main stages: the catalytic hydrogenation of the pyridine ring to form this compound, followed by its conversion to the hydrochloride salt.

Materials and Equipment

  • 2-Propylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)[8]

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated or as a solution in diethyl ether)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions

  • Toxicity: this compound (coniine) and its salts are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[9] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in an area free from ignition sources.

  • Reagents: Handle all chemicals, including acids and solvents, with care according to standard laboratory safety procedures.

Part 1: Catalytic Hydrogenation of 2-Propylpyridine

  • Reactor Setup: In a suitable high-pressure reaction vessel, add 2-propylpyridine.

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent.[8] Following this, carefully add Platinum(IV) oxide (PtO₂) catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[5][8]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction time can vary from 6 to 18 hours.[8]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen from the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of glacial acetic acid or ethanol to ensure complete recovery of the product.

Part 2: Isolation and Hydrochloride Salt Formation

  • Basification: Transfer the filtrate to a flask and cool it in an ice bath. Slowly add a concentrated sodium hydroxide solution to neutralize the acetic acid and basify the mixture until it reaches a pH > 10. This converts the piperidinium acetate salt to the free base, this compound.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the this compound free base with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound oil.

  • Salt Formation: Dissolve the crude this compound in anhydrous diethyl ether. While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) until precipitation of the hydrochloride salt is complete.

  • Isolation and Purification: Collect the precipitated white solid by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.[10]

Characterization Data

The final product should be characterized to confirm its identity and purity.

Analysis MethodExpected Results
¹H NMR Peaks corresponding to the propyl group and the piperidine ring protons.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the free base [M+H]⁺.
IR Spectroscopy Characteristic peaks for N-H stretching (as an ammonium salt) and C-H stretching.[6]
Melting Point A sharp melting point consistent with literature values.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

SynthesisWorkflow Start Starting Material: 2-Propylpyridine Hydrogenation Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) Start->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Reaction Mixture Basification Basification (NaOH) & Extraction (Ether) Filtration->Basification Filtrate Drying Drying & Solvent Removal Basification->Drying Organic Extract SaltFormation Salt Formation (HCl in Ether) Drying->SaltFormation Crude this compound FinalProduct Final Product: This compound HCl SaltFormation->FinalProduct Precipitation

Caption: Workflow for the synthesis of this compound hydrochloride.

References

The Strategic Application of 2-Propylpiperidine in the Total Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-propylpiperidine scaffold is a cornerstone in the chemical architecture of numerous biologically active alkaloids. Its prevalence in natural products, most notably as the core of the infamous poison hemlock alkaloid, (S)-coniine, has made it a significant target for synthetic chemists. The development of stereoselective methods to access enantiomerically pure this compound derivatives has been pivotal in the total synthesis of a diverse array of piperidine alkaloids. This application note provides a detailed overview of the utility of this compound and its synthons in the total synthesis of key alkaloids, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.

Introduction

Piperidine alkaloids represent a large and structurally diverse class of natural products with a wide spectrum of biological activities. The 2-substituted piperidine motif, particularly the this compound unit, is a recurring feature in many of these compounds. The challenge in synthesizing these molecules often lies in the stereocontrolled introduction of substituents on the piperidine ring. This document will focus on the application of this compound and its synthetic equivalents in the total synthesis of notable alkaloids such as (-)-Coniine, (-)-Solenopsin A, and (+)-Sedamine.

Key Synthetic Strategies and Applications

The total synthesis of alkaloids containing the this compound moiety has been achieved through various innovative strategies. These approaches often involve the use of chiral auxiliaries, asymmetric catalysis, and the transformation of functionalized pyridine precursors.

Asymmetric Synthesis of (-)-Coniine

(-)-Coniine, the S-enantiomer of this compound, is a potent neurotoxin. Its historical significance as the first alkaloid to be synthesized has made it a benchmark for new synthetic methodologies.

A notable asymmetric synthesis of (-)-coniine was developed by Comins and coworkers, starting from 4-methoxy-3-(triisopropylsilyl)pyridine. This five-step synthesis proceeds with an impressive overall yield.

Another efficient asymmetric synthesis of both (-)-coniine and the fire ant alkaloid (-)-solenopsin A was reported by Vu and colleagues. Their approach utilizes a chiral pyridinium salt, leading to the target alkaloids with high enantiomeric excess.

Table 1: Quantitative Data for the Asymmetric Synthesis of (-)-Coniine

Synthesis ReferenceStarting MaterialKey StrategyNumber of StepsOverall Yield (%)Enantiomeric Excess/Ratio
Comins et al.4-Methoxy-3-(triisopropylsilyl)pyridineChiral N-acylpyridinium salt chemistry554Not explicitly stated in abstract
Vu, Hurvois et al.Chiral Pyridinium SaltModified Fry CyanationNot specified85% (for key intermediate)>99:1 er
Synthesis of the Fire Ant Alkaloid (-)-Solenopsin A

(-)-Solenopsin A is a piperidine alkaloid found in the venom of the red imported fire ant. It exhibits interesting biological activities, including inhibition of nitric oxide synthase. A common synthetic route to solenopsin A commences with 4-chloropyridine.

Table 2: Key Data for the Synthesis of (-)-Solenopsin A

Starting MaterialKey IntermediateFinal Product
4-Chloropyridine2-Alkyl-4-chlorotetrahydropyridine(-)-Solenopsin A
Enantioselective Synthesis of (+)-Sedamine

(+)-Sedamine is a piperidine alkaloid isolated from Sedum species. Its synthesis often employs chiral pool starting materials or asymmetric reactions to establish the stereocenters.

Experimental Protocols

This section provides detailed experimental methodologies for key reactions in the synthesis of the aforementioned alkaloids.

Protocol 1: Asymmetric Synthesis of a Key Intermediate for (-)-Coniine and (-)-Solenopsin A (Vu, Hurvois et al.)

This protocol describes the modified Fry reductive cyanation of a chiral pyridinium salt, a crucial step in the synthesis of both (-)-coniine and (-)-solenopsin A.

Materials:

  • Chiral pyridinium salt (+)-3c

  • Lithium triethylborohydride (Super-Hydride®)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice/Acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the chiral pyridinium salt (+)-3c in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of lithium triethylborohydride in THF is added dropwise to the cooled solution over a period of 30 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of methanol.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product, α-amino nitrile 5, is purified by column chromatography on silica gel.

Expected Yield: 85%

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

total_synthesis_overview cluster_coniine (-)-Coniine Synthesis cluster_solenopsin (-)-Solenopsin A Synthesis Start_Coniine Starting Materials Key_Intermediate_Coniine Key Chiral Intermediate Start_Coniine->Key_Intermediate_Coniine Stereoselective Reactions End_Coniine (-)-Coniine Key_Intermediate_Coniine->End_Coniine Cyclization & Deprotection Start_Solenopsin 4-Chloropyridine Key_Intermediate_Solenopsin 2-Alkyl-4-chlorotetrahydropyridine Start_Solenopsin->Key_Intermediate_Solenopsin Grignard Reaction End_Solenopsin (-)-Solenopsin A Key_Intermediate_Solenopsin->End_Solenopsin Further Transformations

Caption: Overview of synthetic strategies for piperidine alkaloids.

experimental_workflow Start Reaction Setup Cooling to -78 °C Addition Slow Addition of LiEt3BH Start->Addition Stirring Reaction Stirring 2 hours at -78 °C Addition->Stirring Quenching Quenching with Methanol Stirring->Quenching Workup Workup Extraction & Drying Quenching->Workup Purification Purification Column Chromatography Workup->Purification Product Pure α-Amino Nitrile Purification->Product

Caption: Experimental workflow for the modified Fry cyanation.

Conclusion

The this compound framework remains a critical structural motif in the field of alkaloid total synthesis. The development of elegant and efficient synthetic routes to access this core has not only enabled the synthesis of complex natural products but has also spurred the discovery of new synthetic methodologies. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel piperidine-based therapeutic agents. The continued exploration of new synthetic strategies will undoubtedly lead to even more efficient and versatile approaches to this important class of alkaloids.

Troubleshooting & Optimization

Technical Support Center: 2-Propylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-propylpiperidine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the catalytic hydrogenation of 2-propylpyridine and the reductive amination of a suitable 1,5-dicarbonyl compound with propylamine.

Q2: What are the typical side reactions I should be aware of?

A2: Common side reactions include incomplete hydrogenation of the pyridine ring, N-oxidation of the piperidine product, and the formation of various substituted amine derivatives. In reductive amination, incomplete cyclization or the formation of stable enamine intermediates can also occur.

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly useful for identifying and quantifying both the desired product and any side products.[1][2][3][4]

Q4: My catalytic hydrogenation of 2-propylpyridine is sluggish or incomplete. What are the likely causes?

A4: Common causes for inefficient hydrogenation include catalyst poisoning, insufficient hydrogen pressure, or the inherent stability of the pyridine ring. The nitrogen atom in pyridine can act as a Lewis base and poison the catalyst.[5][6]

Q5: In my reductive amination synthesis, the yield is low. What could be the issue?

A5: Low yields in reductive amination can be due to several factors, including the stability of the intermediate iminium ion, side reactions of the dicarbonyl starting material, or issues with the reducing agent's activity.

Troubleshooting Guides

Synthesis Route 1: Catalytic Hydrogenation of 2-Propylpyridine

This method involves the reduction of 2-propylpyridine using a catalyst, typically a platinum group metal, under a hydrogen atmosphere.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Action(s)
Low to no conversion of 2-propylpyridine 1. Catalyst poisoning: Traces of sulfur, thiols, or other nitrogenous compounds in the starting material or solvent can deactivate the catalyst.[7] 2. Inactive catalyst: The catalyst may be old or have been improperly handled. 3. Insufficient hydrogen pressure: The aromatic pyridine ring requires significant activation to undergo reduction.[5]1. Purify the starting material and solvents. Consider passing them through a pad of activated carbon or alumina. 2. Use a fresh batch of catalyst. Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[6] 3. Increase the hydrogen pressure. Reactions are often carried out at high pressures (e.g., 50-70 bar).[8][9]
Formation of partially hydrogenated byproducts (e.g., 2-propyl-1,2,3,4-tetrahydropyridine) 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Sub-optimal reaction conditions: Insufficient catalyst loading, hydrogen pressure, or reaction time.1. Increase the reaction time and monitor by GC-MS until the starting material is consumed. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure adequate hydrogen pressure and temperature.
Formation of N-Oxide Presence of oxidizing agents: Trace peroxides in solvents or exposure to air at elevated temperatures can lead to N-oxidation.1. Use freshly distilled, peroxide-free solvents. 2. Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction setup and workup.

Quantitative Data on Side Reactions (Illustrative)

Side ProductTypical Yield Range (%) under Sub-optimal ConditionsAnalytical Method for Quantification
2-propyl-1,2,3,4-tetrahydropyridine5 - 20GC-MS, ¹H NMR
This compound N-oxide1 - 5LC-MS, ¹H NMR
Synthesis Route 2: Reductive Amination

This route involves the reaction of a 1,5-dicarbonyl compound (e.g., octane-2,6-dione, derived from glutaraldehyde and a propyl Grignard reagent) with propylamine, followed by in-situ reduction of the resulting cyclic imine.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Action(s)
Low yield of this compound 1. Incomplete imine formation: The initial condensation reaction may be slow or reversible. 2. Side reactions of the dicarbonyl compound: Aldol condensation or other self-condensation reactions can compete with imine formation. 3. Ineffective reducing agent: The chosen reducing agent may not be suitable for the reduction of the intermediate iminium ion.1. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. 2. Add the propylamine slowly to a solution of the dicarbonyl compound at a low temperature to minimize self-condensation. 3. Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10]
Isolation of a stable enamine or imine intermediate Incomplete reduction: The reducing agent may have been consumed or is not active enough to reduce the C=N bond.1. Add a fresh portion of the reducing agent. 2. Ensure the pH of the reaction is suitable for the chosen reducing agent. For example, NaBH₃CN is more effective under slightly acidic conditions.
Formation of over-alkylated products Reaction of the product with the starting dicarbonyl: The newly formed this compound can react with remaining dicarbonyl compound.1. Use a slight excess of propylamine to ensure the complete consumption of the dicarbonyl starting material. 2. Add the reducing agent as soon as the imine formation is complete to minimize the time the product is in the presence of the starting material.

Quantitative Data on Side Reactions (Illustrative)

Side ProductTypical Yield Range (%) under Sub-optimal ConditionsAnalytical Method for Quantification
Incompletely cyclized amino-ketone5 - 15LC-MS, ¹H NMR, IR
Stable enamine intermediate5 - 10¹H NMR, ¹³C NMR
Over-alkylated byproducts1 - 5GC-MS, LC-MS

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Propylpyridine

This protocol is adapted from the general procedure for the hydrogenation of substituted pyridines.[8][9]

Materials:

  • 2-Propylpyridine

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a suitable pressure vessel, dissolve 2-propylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add PtO₂ (5 mol%) to the solution.

  • Seal the pressure vessel and purge with nitrogen gas before introducing hydrogen.

  • Pressurize the reactor with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Quench the reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to yield this compound.

Protocol 2: Reductive Amination for this compound Synthesis

This protocol describes a general approach for the synthesis of piperidines via double reductive amination.[10]

Materials:

  • Octane-2,6-dione (or a suitable precursor)

  • Propylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve octane-2,6-dione in methanol.

  • Add propylamine (1.1 equivalents) to the solution at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by GC-MS.

  • Once complete, quench the reaction by adding water.

  • Acidify the mixture with HCl and extract with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with NaOH solution and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify by distillation or column chromatography.

Visualizations

Synthesis_Troubleshooting cluster_hydrogenation Catalytic Hydrogenation of 2-Propylpyridine cluster_amination Reductive Amination start_H 2-Propylpyridine + H₂/Catalyst product_H This compound start_H->product_H Successful Reaction side_H1 Incomplete Hydrogenation (Tetrahydropyridine) start_H->side_H1 Side Reaction issue_H Low Conversion start_H->issue_H Problem side_H2 N-Oxide Formation product_H->side_H2 Side Reaction start_A 1,5-Dicarbonyl + Propylamine intermediate_A Cyclic Imine/Enamine start_A->intermediate_A Condensation side_A1 Incomplete Cyclization start_A->side_A1 Side Reaction product_A This compound intermediate_A->product_A Reduction issue_A Low Yield intermediate_A->issue_A Problem

Caption: Troubleshooting flowchart for this compound synthesis.

Hydrogenation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Propylpyridine 2-Propylpyridine Dihydropyridine Intermediate Dihydropyridine Intermediate 2-Propylpyridine->Dihydropyridine Intermediate +H₂ Tetrahydropyridine Intermediate Tetrahydropyridine Intermediate Dihydropyridine Intermediate->Tetrahydropyridine Intermediate +H₂ This compound This compound Tetrahydropyridine Intermediate->this compound +H₂ Incomplete Hydrogenation Product Incomplete Hydrogenation Product Tetrahydropyridine Intermediate->Incomplete Hydrogenation Product N-Oxide N-Oxide This compound->N-Oxide Oxidation Reductive_Amination_Workflow start Mix 1,5-Dicarbonyl and Propylamine condensation Condensation to form Imine/Enamine start->condensation reduction Reduction with NaBH₃CN condensation->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (Distillation/Chromatography) workup->purification product Pure this compound purification->product

References

optimizing reaction yield for 2-Propylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-propylpiperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Reaction Yield Suboptimal Catalyst: The chosen catalyst may not be efficient for the specific substrate or reaction conditions. For instance, in catalytic hydrogenation, catalysts like Palladium on carbon, Rhodium on carbon, and Platinum oxide can have varying efficacy.[1]Catalyst Screening: Experiment with different catalysts such as PtO₂, Rh₂O₃, or iridium-based catalysts like Ir-MeO-BoQPhos for asymmetric hydrogenation.[2][3][4] For reductive amination, ensure the appropriate reducing agent is used.
Inefficient Hydrogenation Conditions: Hydrogen pressure, temperature, and reaction time can significantly impact the yield. Harsh conditions might be required for certain substrates.[1]Optimize Reaction Parameters: Systematically vary hydrogen pressure (e.g., 50-70 bar), temperature, and reaction time to find the optimal conditions for your specific reaction.[1][2]
Poor Quality Starting Materials: Impurities in the starting material (e.g., 2-propylpyridine) can poison the catalyst or lead to side reactions.Purify Starting Materials: Ensure the purity of the starting materials through distillation or chromatography before use.
Solvent Effects: The choice of solvent can influence catalyst activity and substrate solubility. Protic solvents like glacial acetic acid are often used in catalytic hydrogenation with PtO₂.[1][2]Solvent Screening: Test a range of solvents to identify the one that provides the best yield and selectivity for your reaction.
Formation of By-products Side Reactions: Undesired reactions such as over-reduction, ring opening, or side-chain reactions can occur. For example, in some cases, by-products like corresponding linear alkenes can be observed.[5]Adjust Reaction Conditions: Milder reaction conditions (lower temperature, pressure) can sometimes minimize side reactions. The choice of a more selective catalyst can also be crucial.
Impure Reagents: Impurities in reagents can lead to the formation of unexpected by-products.Use High-Purity Reagents: Ensure all reagents are of high purity to avoid unwanted side reactions.
Difficulty in Product Purification Similar Polarity of Product and By-products: Co-elution during column chromatography can make separation challenging.Alternative Purification Techniques: Consider alternative purification methods such as fractional distillation, crystallization of a salt form (e.g., hydrochloride), or preparative HPLC. A method for purifying piperidine involves forming a piperidinium salt with CO₂, which can be filtered and then dissociated.[6]
Product Adhesion to Silica Gel: Basic compounds like piperidines can strongly adhere to acidic silica gel, leading to streaking and poor recovery during column chromatography.Use a Modified Stationary Phase: Employ alumina or a deactivated silica gel for chromatography. Alternatively, add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[7]
Poor Stereoselectivity (for chiral synthesis) Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be providing sufficient stereocontrol.Screen Chiral Catalysts/Auxiliaries: For asymmetric synthesis, it is important to screen a variety of chiral ligands or auxiliaries. For instance, Ir-MeO-BoQPhos has been shown to be effective in the enantioselective hydrogenation of 2-alkyl-pyridinium salts.[3]
Racemization: The product may be racemizing under the reaction or work-up conditions.Milder Conditions: Employ milder reaction and purification conditions to prevent racemization.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound?

The most common methods for synthesizing this compound include:

  • Catalytic Hydrogenation of 2-Propylpyridine: This is a widely used method involving the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.[1][2]

  • Reductive Amination: This approach involves the reaction of a suitable dicarbonyl compound with an amine source to form the piperidine ring.[8][9]

  • Cyclization Reactions: These methods involve the formation of the piperidine ring from acyclic precursors through intramolecular reactions.[8]

2. How can I improve the yield of the catalytic hydrogenation of 2-propylpyridine?

To improve the yield, consider the following:

  • Catalyst Selection: Platinum oxide (PtO₂) is a commonly used catalyst.[1][2] Rhodium and Iridium catalysts have also been reported to be effective.[3][4]

  • Reaction Conditions: Optimal conditions often involve hydrogen pressures between 50 and 70 bar and are typically conducted at room temperature.[1][2]

  • Solvent Choice: Glacial acetic acid is a frequently used solvent for hydrogenation with PtO₂.[1][2]

3. What are some common challenges in scaling up the synthesis of this compound?

Industrial-scale production faces challenges in catalytic optimization, particularly in the selective introduction of the propyl group while maintaining high yields and minimizing by-product formation.[8]

4. How can I achieve high enantioselectivity in the synthesis of a specific stereoisomer of this compound?

Asymmetric synthesis is key. One modern approach is the enantioselective hydrogenation of 2-alkyl-pyridinium salts using a chiral iridium catalyst, such as one with the MeO-BoQPhos ligand, which has been shown to produce high enantiomeric ratios.[3] Another method involves the use of chiral aziridines as precursors for stereoselective synthesis.[10]

5. What is the historical significance of this compound (coniine) synthesis?

This compound, also known as coniine, was the first alkaloid to be chemically synthesized, a landmark achievement in organic chemistry by Albert Ladenburg in 1886.[10]

Data Presentation

Table 1: Comparison of Catalysts for Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts
Catalyst SystemSubstrateProductEnantiomeric Ratio (er)Reference
Ir-MeO-BoQPhosN-Benzyl-2-propylpyridinium saltN-Benzyl-2-propylpiperidine88:12[3]
Ir-MeO-BoQPhosN-Benzyl-2-methylpyridinium saltN-Benzyl-2-methylpiperidine82:18[3]
Ir-MeO-BoQPhosN-Benzyl-2-isopropylpyridinium saltN-Benzyl-2-isopropylpiperidine91:9[3]
Ir-MeO-BoQPhosN-Benzyl-2-cyclopropylpyridinium saltN-Benzyl-2-cyclopropylpiperidine92:8[3]
Table 2: Reaction Conditions for Catalytic Hydrogenation of Substituted Pyridines with PtO₂
SubstrateH₂ Pressure (bar)Reaction Time (h)ProductReference
2-Bromopyridine5062-Bromopiperidine[2]
2-Fluoropyridine5062-Fluoropiperidine[2]
3-Phenylpyridine6083-Phenylpiperidine[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Propylpyridine using PtO₂

This protocol is based on the general procedure for the catalytic hydrogenation of substituted pyridines.[1][2]

Materials:

  • 2-Propylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (high pressure)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a high-pressure reactor, dissolve 2-propylpyridine in glacial acetic acid.

  • Add PtO₂ catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • After the reaction is complete, carefully depressurize the reactor.

  • Quench the reaction mixture by slowly adding saturated sodium bicarbonate solution until the acetic acid is neutralized.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Filter the combined organic extracts through a pad of Celite and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using 5% ethyl acetate in petroleum ether as eluent) to yield this compound.

Protocol 2: Asymmetric Hydrogenation of N-Benzyl-2-propylpyridinium Salt

This protocol is based on the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts.[3]

Materials:

  • N-Benzyl-2-propylpyridinium salt

  • [Ir(COD)Cl]₂

  • MeO-BoQPhos ligand

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, charge a high-pressure reactor with the N-benzyl-2-propylpyridinium salt, [Ir(COD)Cl]₂, and the MeO-BoQPhos ligand.

  • Add anhydrous THF as the solvent, followed by the addition of iodine.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 450 psi).

  • Stir the reaction at the specified temperature (e.g., 30 °C) for the required time (e.g., 5-24 hours).

  • After the reaction, carefully depressurize the reactor.

  • The reaction mixture can be analyzed by HPLC to determine the enantiomeric ratio.

  • The product can be isolated by standard work-up procedures, typically involving removal of the solvent and purification by chromatography.

Visualizations

experimental_workflow_hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification start Dissolve 2-Propylpyridine in Glacial Acetic Acid catalyst Add PtO₂ Catalyst start->catalyst seal Seal and Purge Reactor catalyst->seal pressurize Pressurize with H₂ (50-70 bar) seal->pressurize react Stir at Room Temp (6-10 h) pressurize->react quench Quench with NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Evaporate extract->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials start Low Reaction Yield? catalyst_choice Suboptimal Catalyst? start->catalyst_choice Yes hydrogenation_params Inefficient H₂ Pressure/Temp? start->hydrogenation_params No catalyst_screening Screen Different Catalysts (PtO₂, Rh₂O₃, Ir-complexes) catalyst_choice->catalyst_screening Yes final_yield Improved Yield catalyst_screening->final_yield optimize_params Optimize Pressure, Temp, Time hydrogenation_params->optimize_params Yes solvent_effects Poor Solvent Choice? hydrogenation_params->solvent_effects No optimize_params->final_yield solvent_screening Screen Solvents solvent_effects->solvent_screening Yes material_purity Impure Starting Material? solvent_effects->material_purity No solvent_screening->final_yield purify_materials Purify Starting Material material_purity->purify_materials Yes purify_materials->final_yield

References

Technical Support Center: Purification of 2-Propylpiperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-propylpiperidine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is purifying this compound on a standard silica gel column challenging?

A1: this compound is a basic amine. Standard silica gel has acidic silanol groups (Si-OH) on its surface. These acidic sites can strongly interact with the basic nitrogen atom of this compound through acid-base interactions. This can lead to several issues, including:

  • Peak Tailing: The compound streaks down the column, leading to broad fractions and poor separation.

  • Irreversible Adsorption: A portion of the compound may bind permanently to the silica gel, resulting in low recovery.

  • Compound Degradation: The acidic nature of the silica can sometimes cause degradation of sensitive compounds.

Q2: What are the most common impurities found in a crude this compound sample?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if prepared by the reduction of 2-propylpyridine, residual starting material and partially reduced intermediates could be present.

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method. Small aliquots from the collected fractions are spotted on a TLC plate and developed in an appropriate solvent system. The spots are then visualized (e.g., using a UV lamp if the compounds are UV-active, or by staining with potassium permanganate). Fractions containing the pure compound are then combined.

Q4: My this compound is not moving off the baseline on the TLC plate, even with polar solvents. What should I do?

A4: This indicates very strong interaction with the silica gel. Consider the troubleshooting tips for strong adsorption, such as adding a basic modifier like triethylamine (TEA) to your eluent or switching to a different stationary phase like basic alumina or amine-functionalized silica.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Peak Tailing Strong acid-base interaction between the basic this compound and acidic silica gel.1. Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into the mobile phase. This neutralizes the acidic silanol groups.[1] 2. Change Stationary Phase: Use a more inert or basic stationary phase such as basic alumina or amine-functionalized silica.[2][3]
Low or No Recovery of Product The compound is irreversibly adsorbed onto the silica gel.1. Flush the column with a highly polar solvent system containing a basic modifier (e.g., 5-10% methanol in dichloromethane with 2% TEA). 2. In future purifications, use a less acidic stationary phase or a mobile phase containing a basic modifier from the start.
Co-elution of Impurities The chosen solvent system does not provide adequate separation.1. Optimize the Mobile Phase: Systematically vary the solvent polarity. An ideal TLC Rf for the target compound is between 0.2 and 0.4 for good separation on a column.[1] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.
Compound Elutes Too Quickly The mobile phase is too polar.Reduce the proportion of the polar solvent in your eluent system.
Cracks or Channels in the Column Bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. A layer of sand on top of the silica can help prevent disturbance when adding solvent.

Experimental Protocols

Protocol 1: Column Chromatography of this compound using Silica Gel with a Basic Modifier

This protocol is a general guideline and should be optimized using TLC first.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), with the addition of ~1% triethylamine (TEA).

    • An example solvent system for coniine (this compound) is Ethyl acetate: Methanol: Water (50:10:40), which gave an Rf of 0.97 for the crude leaf extract.[4] Another system is Glacial acetic acid: Acetone (10:90), which gave an Rf of 0.42 for the crude flower extract.[4] Note that the acidic system may not be ideal for preparative column chromatography due to potential interactions.

    • Aim for an Rf value of 0.2-0.4 for the this compound spot.

  • Column Preparation:

    • Select an appropriate size glass column. A general rule of thumb for the amount of silica gel is 30-100 times the weight of the crude sample.

    • Securely clamp the column in a vertical position.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing ~1% TEA).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the polarity determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

    • Collect fractions in test tubes and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and should be removed during this step.

Protocol 2: Using Alternative Stationary Phases
  • Basic Alumina: This is a good alternative to silica for purifying basic compounds.[2][3] The packing and elution procedure is similar to that for silica gel, but a basic modifier in the eluent is typically not necessary.

  • Amine-Functionalized Silica: This stationary phase has amino groups bonded to the silica surface, creating a more neutral to slightly basic environment.[2] It is very effective for the purification of basic compounds and can often provide better separation than silica with a TEA-modified eluent.

Quantitative Data Summary

Table 1: Suggested TLC Solvent Systems for this compound (Coniine)

Solvent SystemRatio (v/v)Reported RfSourceNotes
Ethyl acetate: Methanol: Water50:10:400.97 (crude leaf extract)[4]High Rf suggests it would elute very quickly on a column with this system.
Glacial acetic acid: Acetone10:900.42 (crude flower extract)[4]The presence of acid may not be ideal for preparative chromatography on silica.

Table 2: General Loading Capacity Guidelines for Silica Gel Flash Chromatography

Separation Difficulty (based on ΔRf of spots on TLC)Typical Loading Capacity (% of silica gel weight)
Easy (ΔRf > 0.2)5 - 10%
Moderate (0.1 < ΔRf < 0.2)1 - 5%
Difficult (ΔRf < 0.1)0.1 - 1%

Note: These are general guidelines. The optimal loading capacity should be determined empirically for each specific separation.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Develop TLC with Hexane/EtOAc start->tlc rf_check Is Rf of this compound 0.2 - 0.4? tlc->rf_check run_column Run Silica Gel Column rf_check->run_column Yes high_rf Decrease Polarity of Mobile Phase rf_check->high_rf No, Rf > 0.4 low_rf Increase Polarity of Mobile Phase rf_check->low_rf No, Rf < 0.2 tailing_check Is there significant peak tailing? run_column->tailing_check success Purification Successful tailing_check->success No add_tea Add 1% TEA to Mobile Phase tailing_check->add_tea Yes rerun_tlc Re-run TLC with TEA add_tea->rerun_tlc change_stationary_phase Switch to Basic Alumina or Amine-Functionalized Silica add_tea->change_stationary_phase Alternative rerun_tlc->rf_check change_stationary_phase->tlc high_rf->tlc low_rf->tlc Experimental_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc_dev 1. TLC Method Development col_prep 2. Column Packing tlc_dev->col_prep sample_load 3. Sample Loading col_prep->sample_load elution 4. Elution sample_load->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Pure this compound evaporation->product

References

Technical Support Center: 2-Propylpiperidine and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propylpiperidine and its salts. This resource provides essential information on the stability and storage of these compounds, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is sensitive to light and air. It is recommended to store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The ideal storage temperature is between 2-8°C.[2][3] The container should be tightly sealed to prevent oxidation and polymerization, which can cause the colorless liquid to darken.[2][3]

Q2: How does the stability of this compound salts, such as the hydrochloride salt, compare to the free base?

A2: The hydrochloride salt of this compound exhibits enhanced stability and solubility in aqueous environments compared to the free base.[4] This makes it a more robust choice for many laboratory and industrial applications. While the free base is a liquid that can polymerize, the hydrochloride salt is a solid with a higher melting point (around 210°C), which contributes to its stability.[5][6]

Q3: What are the primary degradation pathways for this compound?

A3: As a secondary amine, this compound is susceptible to oxidative degradation.[1][3][7] Exposure to air and light can lead to the formation of various oxidation products. The piperidine ring itself can undergo oxidative cleavage. While specific degradation pathways for this compound are not extensively documented in publicly available literature, general pathways for piperidines involve oxidation at the nitrogen atom and the adjacent carbon atoms.

Q4: What is the expected shelf life of this compound and its salts?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Discoloration (yellowing or browning) of this compound liquid Exposure to air and/or light leading to oxidation and polymerization.[2][3]Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. If discoloration is observed, it is an indication of degradation, and the purity should be checked before use.
Inconsistent results in bioassays or chemical reactions Degradation of the compound due to improper storage or handling. Use of aged solutions.Always use freshly prepared solutions of this compound, especially the free base. For critical applications, purify the liquid by distillation if impurities are suspected. Consider using the more stable hydrochloride salt.
Precipitation observed in aqueous solutions of this compound The free base has limited water solubility (18 mg/mL).[3][8] The pH of the solution can also affect solubility.For aqueous applications, use the hydrochloride salt, which has better water solubility.[4] If using the free base, ensure the concentration is below its solubility limit and adjust the pH if necessary.
Broad or unexpected peaks in NMR or HPLC analysis Presence of degradation products or polymeric material. Water contamination.Ensure proper storage and handling to minimize degradation. For analytical purposes, use a freshly opened vial or repurify the compound. Use deuterated solvents that have been properly dried for NMR analysis.

Stability Data Summary

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound and its hydrochloride salt to illustrate their relative stability under various stress conditions. The data is presented as the percentage of the parent compound remaining after a defined period.

Table 1: Stability of this compound (Liquid Free Base) under Forced Degradation Conditions

Stress ConditionDurationTemperature% Parent Compound Remaining
Acidic (0.1 M HCl)24 hours60°C92%
Basic (0.1 M NaOH)24 hours60°C95%
Oxidative (3% H₂O₂)8 hoursRoom Temp75%
Thermal48 hours80°C88%
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp82%

Table 2: Stability of this compound HCl (Solid) under Forced Degradation Conditions

Stress ConditionDurationTemperature% Parent Compound Remaining
Acidic (0.1 M HCl, in solution)24 hours60°C98%
Basic (0.1 M NaOH, in solution)24 hours60°C99%
Oxidative (3% H₂O₂, in solution)8 hoursRoom Temp90%
Thermal (solid state)48 hours80°C>99%
Photolytic (ICH Q1B, solid state)1.2 million lux hoursRoom Temp97%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical procedure for conducting a forced degradation study to assess the intrinsic stability of this compound, in accordance with ICH guidelines.[9][10][11]

1. Materials and Equipment:

  • This compound

  • This compound HCl

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Thermostatically controlled oven and water bath

2. Sample Preparation:

  • Prepare a stock solution of this compound and this compound HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Place the solid sample (for the salt) or a sealed vial of the liquid (for the free base) in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A control sample should be wrapped in aluminum foil to protect it from light.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.

  • Monitor the formation of degradation products and the decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Stress (80°C) stock_solution->thermal photo Photolytic Stress (ICH Q1B) stock_solution->photo hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_evaluation Data Evaluation (% Degradation, Impurity Profile) hplc_analysis->data_evaluation

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway This compound This compound Oxidation_Products Oxidation Products (e.g., N-oxides, hydroxylated derivatives) This compound->Oxidation_Products Air, Light, H₂O₂ Polymerization Polymerization This compound->Polymerization Light, Air Ring_Cleavage_Products Ring Cleavage Products Oxidation_Products->Ring_Cleavage_Products Further Oxidation

Caption: A simplified diagram illustrating potential degradation pathways for this compound.

References

Technical Support Center: 2-Propylpiperidine Handling and Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Propylpiperidine during experimental workup.

Troubleshooting Guide: Preventing Oxidation of this compound

This guide addresses common issues encountered during the workup of this compound, focusing on the prevention of oxidation.

Issue ID Observation Potential Cause Recommended Solution
OX-01 The purified this compound appears discolored (e.g., yellow or brown).Air Oxidation: Prolonged exposure of the amine to atmospheric oxygen during workup or storage.1. Inert Atmosphere: Conduct all workup steps under an inert atmosphere (Nitrogen or Argon).[1] 2. Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Antioxidant Addition: Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to the product before storage.
OX-02 GC-MS analysis of the purified product shows unexpected peaks with m/z corresponding to the addition of one or more oxygen atoms (e.g., M+16).Formation of N-oxide: Oxidation of the secondary amine nitrogen to an N-oxide.[2][3]1. Minimize Air Exposure: Strictly follow inert atmosphere techniques. 2. Avoid Strong Oxidants: Ensure that no residual oxidizing agents from the reaction are carried into the workup. 3. Temperature Control: Perform the workup at reduced temperatures (e.g., 0-5 °C) to slow down the rate of oxidation.
OX-03 NMR analysis shows complex multiplets and a decrease in the expected integration for the this compound protons, with new signals appearing in the downfield region.Ring Oxidation: Potential oxidation of the piperidine ring, for instance, to form hydroxylated derivatives like conhydrine.[4][5]1. Mild Workup Conditions: Avoid harsh acidic or basic conditions for extended periods. 2. Prompt Extraction: Perform liquid-liquid extractions swiftly to minimize contact time with the aqueous phase, where dissolved oxygen may be present.
OX-04 Low yield of isolated this compound after purification.Adsorption onto Silica Gel: Amines can strongly adhere to silica gel, leading to product loss and potential on-column oxidation.1. Basic Alumina Chromatography: Consider using basic alumina instead of silica gel for chromatographic purification. 2. Treated Silica Gel: If silica gel must be used, it can be pre-treated with a solution of triethylamine in the eluent to neutralize acidic sites. 3. Acid-Base Extraction: Purify the amine by converting it to its hydrochloride salt, washing with an organic solvent to remove non-basic impurities, and then liberating the free amine with a base.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of this compound?

A1: The primary oxidation products of this compound are the corresponding N-oxide, formed by oxidation at the nitrogen atom, and hydroxylated derivatives, such as conhydrine, resulting from oxidation of the piperidine ring.[2][3][4][5]

Q2: How can I minimize air exposure during the workup of this compound?

A2: To minimize air exposure, it is crucial to work under an inert atmosphere, such as nitrogen or argon.[1] This can be achieved by using Schlenk line techniques or a glovebox. Additionally, using solvents that have been degassed to remove dissolved oxygen is highly recommended.

Q3: Are there any specific antioxidants that are recommended for stabilizing this compound?

A3: While specific studies on this compound are limited, general-purpose antioxidants for amines can be employed. Hindered phenols like Butylated Hydroxytoluene (BHT) are commonly used. It is advisable to test the compatibility and effectiveness of any antioxidant on a small scale first.

Q4: Can I use standard silica gel chromatography to purify this compound?

A4: Standard silica gel is acidic and can cause significant product loss due to strong adsorption of the basic amine. It can also promote on-column degradation. It is preferable to use basic alumina or silica gel that has been deactivated with a base like triethylamine.

Q5: How does pH affect the stability of this compound during aqueous workup?

Data Presentation

Table 1: Qualitative Stability of this compound Under Various Workup Conditions
Condition Parameter Relative Stability Primary Degradation Pathway Recommendation
Atmosphere AirLowOxidation to N-oxide and ring-hydroxylated products.Work under an inert atmosphere (N₂ or Ar).
Inert (N₂ or Ar)High-Standard procedure for air-sensitive compounds.
Temperature Elevated (>40 °C)LowIncreased rate of oxidation.Perform workup at ambient or reduced temperatures.
Ambient (20-25 °C)ModerateSlow oxidation.Minimize exposure time.
Reduced (0-5 °C)HighSignificantly reduced rate of oxidation.Recommended for all workup steps.
pH Acidic (pH < 4)ModerateStable as the ammonium salt, but prolonged exposure could lead to degradation.[6]Use for extraction, but minimize contact time.
Neutral (pH ~7)ModerateSusceptible to air oxidation.-
Basic (pH > 10)ModerateFree amine is susceptible to air oxidation.Use for liberation of the free amine, but work quickly.
Purification Silica GelLowStrong adsorption and potential on-column oxidation.Use basic alumina or deactivated silica gel.
Basic AluminaHighMinimal adsorption and degradation.Recommended for chromatographic purification.

Experimental Protocols

Protocol 1: General Workup Procedure for this compound Following Catalytic Hydrogenation of 2-Propylpyridine

This protocol outlines a general procedure for the workup and purification of this compound, emphasizing the minimization of oxidation.

1. Catalyst Removal: a. Once the reaction is complete (as monitored by TLC or GC-MS), flush the reaction vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst (e.g., Pd/C or PtO₂). c. Wash the Celite® pad with a small amount of degassed solvent (e.g., ethanol or ethyl acetate) to ensure complete recovery of the product.

2. Solvent Removal: a. Concentrate the filtrate under reduced pressure using a rotary evaporator. To minimize air exposure, the vacuum can be backfilled with nitrogen. Avoid excessive heating of the flask.

3. Acid-Base Extraction: a. Dissolve the crude residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) that has been degassed. b. Extract the organic solution with 1 M HCl (aq). The this compound will move into the aqueous phase as its hydrochloride salt. c. Separate the aqueous layer and wash it with the organic solvent to remove any non-basic impurities. d. Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH). e. Extract the liberated free amine into a fresh portion of degassed organic solvent (repeat 3 times). f. Combine the organic extracts.

4. Drying and Final Concentration: a. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. b. Filter off the drying agent. c. Remove the solvent under reduced pressure, backfilling with nitrogen, to yield the purified this compound.

5. Storage: a. Store the purified this compound under a nitrogen or argon atmosphere in a sealed vial, preferably at low temperatures (-20 °C).

Visualizations

Troubleshooting Logic for this compound Oxidation

G Troubleshooting this compound Oxidation start Problem: Suspected Oxidation of this compound discoloration Observation: Product is discolored (yellow/brown)? start->discoloration gcms Observation: Unexpected peaks in GC-MS (e.g., M+16)? discoloration->gcms Yes discoloration->gcms No air_exposure Potential Cause: Air/Oxygen Exposure discoloration->air_exposure Yes yield Observation: Low isolated yield? gcms->yield Yes gcms->yield No workup_conditions Potential Cause: Harsh Workup Conditions gcms->workup_conditions Yes purification_method Potential Cause: Inappropriate Purification Method yield->purification_method Yes solution_inert Solution: - Use inert atmosphere (N2/Ar) - Use degassed solvents air_exposure->solution_inert solution_temp Solution: - Work at lower temperatures (0-5 °C) - Minimize workup time workup_conditions->solution_temp solution_purification Solution: - Use basic alumina for chromatography - Pre-treat silica with triethylamine - Purify via acid/base extraction purification_method->solution_purification

Caption: A flowchart for troubleshooting the oxidation of this compound.

Recommended Experimental Workflow for Minimizing Oxidation

G Recommended Workflow for this compound Workup start Start: Crude Reaction Mixture step1 1. Filter under N2/Ar (remove catalyst) start->step1 step2 2. Concentrate in vacuo (backfill with N2/Ar) step1->step2 step3 3. Dissolve in Degassed Solvent step2->step3 step4 4. Acid Extraction (1M HCl) (forms hydrochloride salt) step3->step4 step5 5. Basify Aqueous Layer (NaOH) (liberates free amine) step4->step5 step6 6. Extract with Degassed Solvent step5->step6 step7 7. Dry with Na2SO4 step6->step7 step8 8. Concentrate in vacuo (backfill with N2/Ar) step7->step8 end End: Purified this compound (Store under inert gas at low temp) step8->end

Caption: A recommended workflow for the workup of this compound to prevent oxidation.

References

Technical Support Center: Scale-Up of 2-Propylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for professionals engaged in the synthesis of 2-propylpiperidine, addressing common challenges encountered during the transition from laboratory to pilot and commercial-scale production.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Action
Low Yield Incomplete Reaction: Insufficient reaction time or temperature at a larger scale due to different heat and mass transfer properties.- Monitor reaction progress using in-process controls (e.g., GC, HPLC). - Gradually increase reaction temperature and/or time, while carefully monitoring for by-product formation. - Evaluate catalyst activity and consider increasing catalyst loading if deactivation is suspected.
Catalyst Deactivation: Poisoning of the catalyst by impurities in starting materials or solvents, or by reaction by-products.- Ensure high purity of starting materials (e.g., 2-propylpyridine) and solvents. - Consider using a guard bed to remove potential catalyst poisons. - Evaluate different catalyst types (e.g., Rh on carbon, PtO2) that may be more robust.[1]
Poor Mixing: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of low reactant concentration.- Optimize agitator speed and design for the specific reactor geometry. - For heterogeneous catalysis, ensure efficient suspension of the catalyst.
High Impurity Levels By-product Formation: Different temperature profiles and longer reaction times at scale can favor the formation of new or increased levels of by-products. Common by-products in pyridine hydrogenation include partially hydrogenated intermediates (e.g., tetrahydropyridines) and N-alkylated species.- Perform a thermal hazard assessment to understand the reaction exotherm and ensure adequate cooling capacity.[1] - Optimize reaction conditions (temperature, pressure, solvent) to minimize by-product formation. - For catalytic hydrogenations, the choice of catalyst and support can significantly influence selectivity.
Incomplete Conversion of Starting Material: Residual 2-propylpyridine can be a challenging impurity to remove.- Adjust reaction conditions to drive the reaction to completion. - Evaluate the feasibility of a post-reaction quench or work-up step to remove unreacted starting material.
Difficult Product Isolation and Purification Tailing on Silica Gel Chromatography: The basic nature of the piperidine nitrogen can lead to strong interactions with acidic silica gel, resulting in poor peak shape and difficult separation.- Add a small amount of a basic modifier (e.g., triethylamine, ammonium hydroxide) to the eluent. - Consider alternative purification methods such as ion-exchange chromatography, supercritical fluid chromatography (SFC), or crystallization of a salt form (e.g., hydrochloride).
Emulsion Formation During Work-up: The amphiphilic nature of this compound and its salts can lead to stable emulsions during aqueous work-up.- Add a salt (e.g., NaCl) to the aqueous phase to increase its ionic strength. - Use a different solvent system for extraction. - Allow for longer phase separation times.
Safety Concerns Runaway Reaction (Exotherm): Catalytic hydrogenation of pyridines is a highly exothermic process. Poor heat dissipation at a larger scale can lead to a rapid increase in temperature and pressure.- Conduct calorimetric studies (e.g., DSC, RC1) to determine the heat of reaction and the adiabatic temperature rise. - Ensure the reactor's cooling system is adequate for the scale of the reaction. - Implement a semi-batch or continuous feeding strategy for one of the reactants to control the rate of heat generation.
Handling of Hazardous Materials: Hydrogen gas is highly flammable and pyrophoric catalysts (e.g., Raney Nickel, Palladium on Carbon) pose fire risks. This compound itself is toxic.- Ensure all equipment is properly grounded to prevent static discharge. - Use an inert atmosphere (e.g., nitrogen, argon) when handling pyrophoric catalysts. - Utilize appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most common and atom-economical route for the industrial production of this compound is the catalytic hydrogenation of 2-propylpyridine. This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.

Q2: Which catalysts are typically used for the hydrogenation of 2-propylpyridine at an industrial scale?

A2: A variety of catalysts can be used, with the choice often depending on the desired selectivity, reaction conditions, and cost. Common choices include:

  • Platinum group metals (PGMs): Platinum (Pt) and Rhodium (Rh) on a carbon support are highly active.[1]

  • Molybdenum disulfide (MoS₂): Often used in industrial settings.

  • Raney Nickel: A cost-effective option, though it may require higher pressures and temperatures.

Q3: How does the impurity profile of this compound change during scale-up?

A3: During scale-up, changes in reaction time, temperature, and mixing efficiency can lead to the emergence of new impurities or an increase in existing ones. Common impurity classes include:

  • Partially hydrogenated intermediates: Such as 2-propyl-1,2,3,6-tetrahydropyridine.

  • Over-alkylation products: If alkylating agents are used in preceding steps.

  • Products of ring-opening or side-chain reactions: Especially under harsh reaction conditions.

Q4: What are the key safety considerations when scaling up the hydrogenation of 2-propylpyridine?

A4: The primary safety concerns are the management of the reaction exotherm and the handling of hazardous materials. Key considerations include:

  • Thermal Hazard Assessment: Understanding the heat of reaction is critical to prevent a runaway reaction.

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. Proper ventilation and spark-proof equipment are essential.

  • Catalyst Handling: Pyrophoric catalysts must be handled under an inert atmosphere to prevent fires.

  • Product Toxicity: this compound is toxic and should be handled with appropriate PPE.

Data Presentation

Table 1: Comparison of Catalysts for Pyridine Hydrogenation (Illustrative Data)

Note: This data is representative of pyridine hydrogenation and may vary for 2-propylpyridine. It is intended for comparative purposes.

CatalystTemperature (°C)Pressure (bar)Typical Yield (%)Selectivity
5% Rh/C25-505-10>95High
5% Pt/C50-8010-50>90Good
Raney Ni100-15050-10085-95Moderate
MoS₂150-200100-20080-90Moderate

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Propylpyridine (Lab Scale)

Warning: This reaction is exothermic and involves flammable and hazardous materials. It should only be performed by trained chemists in a suitable fume hood with appropriate safety precautions.

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is assembled and leak-tested.

  • Catalyst Loading: Under an inert atmosphere (e.g., in a glovebox), the reactor is charged with 5% Rhodium on carbon (e.g., 1-2 mol%).

  • Solvent and Substrate Addition: De-gassed solvent (e.g., methanol, ethanol, or acetic acid) is added, followed by 2-propylpyridine.

  • Reaction: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10 bar) and heated to the target temperature (e.g., 40°C) with vigorous stirring.

  • Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or chromatography.

Visualizations

Diagram 1: General Workflow for Scale-Up of this compound Synthesis

G cluster_0 Lab Scale (grams) cluster_1 Pilot Plant Scale (kilograms) cluster_2 Production Scale (tons) Route_Scouting Route Scouting & Initial Synthesis Optimization Reaction Condition Optimization Route_Scouting->Optimization Analytical_Dev Analytical Method Development Optimization->Analytical_Dev Process_Safety Process Safety & Thermal Hazard Assessment Analytical_Dev->Process_Safety Tech Transfer Scale_Up_Trials Scale-Up Trials Process_Safety->Scale_Up_Trials Impurity_Profiling Impurity Profiling Scale_Up_Trials->Impurity_Profiling Process_Validation Process Validation Impurity_Profiling->Process_Validation Tech Transfer Manufacturing Manufacturing Process_Validation->Manufacturing QC Quality Control Manufacturing->QC

Caption: Workflow for scaling up this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis

G Start Low Yield Observed Check_Conversion Check Conversion (IPC Analysis) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Catalyst Check Catalyst Activity/Loading Incomplete->Check_Catalyst Isolation_Issues Investigate Isolation & Purification Losses Complete->Isolation_Issues Low By-products Byproducts High By-product Formation? Complete->Byproducts Purification_Loss Purification Losses Isolation_Issues->Purification_Loss Byproducts->Isolation_Issues No Optimize_Conditions Optimize Reaction Conditions (T, P, Solvent) Byproducts->Optimize_Conditions Yes

Caption: Troubleshooting decision tree for low yield issues.

References

minimizing impurities in the synthesis of 2-Propylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Propylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the catalytic hydrogenation of 2-propylpyridine and the Ladenburg synthesis.

  • Catalytic Hydrogenation: This is a widely used method that involves the reduction of the 2-propylpyridine ring using a catalyst, typically a noble metal such as platinum, palladium, or rhodium, under a hydrogen atmosphere.[1][2] The reaction conditions, such as pressure and temperature, can be optimized to improve yield and minimize impurities.[3]

  • Ladenburg Synthesis: This historical method, first reported in 1886, involves the reaction of 2-methylpyridine with acetaldehyde to form 2-propenylpyridine, which is then reduced to racemic this compound (coniine) using sodium in ethanol.[4][5]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Impurities can arise from several sources, including incomplete reactions, side reactions, and the presence of starting materials in the final product. Key potential impurities include:

  • Unreacted 2-Propylpyridine: Incomplete hydrogenation will result in the starting material being present in your final product.

  • Partially Hydrogenated Intermediates: The reduction of the pyridine ring can proceed stepwise, leading to the formation of tetrahydropyridine intermediates (e.g., 2-propyl-1,2,3,4-tetrahydropyridine). If the reaction is not driven to completion, these can remain as impurities.

  • N-Alkylated Byproducts: Under certain conditions, particularly if alkylating agents are present or during certain work-up procedures, the secondary amine of the piperidine ring can be alkylated, leading to the formation of N-alkyl-2-propylpiperidine impurities.[6]

  • Isomeric Impurities: Depending on the synthetic route, other positional isomers of propylpiperidine could potentially form, although this is less common with the targeted synthesis of the 2-substituted product.

Q3: How can I monitor the progress of the reaction to ensure complete conversion?

A3: The progress of the hydrogenation reaction can be monitored by several methods:

  • Hydrogen Uptake: In a pressurized reactor, the consumption of hydrogen gas can be monitored to follow the reaction's progress.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material (2-propylpyridine) and the appearance of the product (this compound).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for monitoring the reaction. It can separate and identify the starting material, product, and any volatile impurities or intermediates.

Troubleshooting Guides

Issue 1: Incomplete Hydrogenation of 2-Propylpyridine

Symptom: Your final product contains a significant amount of unreacted 2-propylpyridine and/or partially hydrogenated intermediates.

dot

Caption: Troubleshooting workflow for incomplete hydrogenation.

Possible Causes and Solutions:

Possible Cause Recommended Solutions
Insufficient Catalyst Activity - Increase the catalyst loading (typically 5-10 mol% for PtO₂).[1]- Use a fresh batch of catalyst, as catalysts can lose activity over time.- Consider using a different catalyst. Rhodium and Ruthenium catalysts can sometimes be more active for pyridine hydrogenation.[7]
Suboptimal Reaction Conditions - Increase the hydrogen pressure. The hydrogenation of the pyridine ring often requires elevated pressures (e.g., 50-70 bar).[1][2]- Increase the reaction temperature. While some hydrogenations can proceed at room temperature, stubborn substrates may require heating (e.g., 60-80 °C).[3]- Extend the reaction time and monitor for completion using GC-MS.
Catalyst Poisoning - Ensure the purity of your 2-propylpyridine and solvent. Impurities in the starting materials can poison the catalyst.- The product, this compound, can sometimes inhibit the catalyst. Using an acidic solvent like glacial acetic acid can help to protonate the product and prevent it from strongly adsorbing to the catalyst surface.[1]
Issue 2: Presence of N-Alkylated Impurities

Symptom: Your final product is contaminated with N-alkyl-2-propylpiperidine.

dot

Caption: Troubleshooting workflow for N-alkylation side reactions.

Possible Causes and Solutions:

Possible Cause Recommended Solutions
Presence of Alkylating Agents - Scrutinize all reagents and solvents for potential alkylating impurities. For example, some chlorinated solvents can contain traces of alkyl chlorides.- If the synthesis involves steps with alkyl halides, ensure they are completely removed before the final product isolation.[8]
Side Reactions During Work-up - When neutralizing an acidic reaction mixture, use a non-alkylating base like sodium bicarbonate or potassium carbonate. Avoid using alkoxides if the corresponding alkyl halide could be formed in situ.- Perform the work-up and purification steps at the lowest practical temperature to minimize the rate of potential side reactions.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 2-Propylpyridine

This protocol is a general guideline for the catalytic hydrogenation of 2-propylpyridine to this compound using Platinum(IV) oxide (PtO₂) as the catalyst.

dot

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • 2-Propylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure hydrogenation vessel

  • Hydrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-propylpyridine in glacial acetic acid.

  • Add the PtO₂ catalyst (typically 5-10 mol%).

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar).[1]

  • Stir the reaction mixture at the chosen temperature (room temperature to 80°C) until the reaction is complete.[3]

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using GC-MS.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the glacial acetic acid under reduced pressure.

  • Perform a standard aqueous work-up, which typically involves basifying the residue with a solution of sodium hydroxide or sodium carbonate, followed by extraction with an organic solvent (e.g., diethyl ether, dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by distillation.

Data Presentation

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

While specific data for 2-propylpyridine is limited in the general literature, the following table provides a qualitative comparison of common catalysts used for pyridine hydrogenation, which can guide catalyst selection.

CatalystTypical ConditionsAdvantagesDisadvantages
Platinum(IV) Oxide (PtO₂) 50-70 bar H₂, RT-80°C, acidic solvent[1][2]Versatile, effective for many substituted pyridines.Can be expensive.
Palladium on Carbon (Pd/C) Often requires higher pressures and temperatures.Generally lower cost than platinum or rhodium.May be less active for pyridine ring saturation.
Rhodium on Carbon (Rh/C) Can be effective under milder conditions.[7]High activity.High cost.
Ruthenium on Carbon (Ru/C) Variable, can require high pressure.Can be effective for certain substrates.Activity can be substrate-dependent.

Note: The optimal catalyst and conditions should be determined experimentally for the specific synthesis of this compound.

This technical support center provides a starting point for addressing common issues in the synthesis of this compound. For more specific and complex issues, consulting detailed synthetic organic chemistry literature is recommended.

References

Technical Support Center: Navigating the Volatility of 2-Propylpiperidine During Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent volatility of 2-propylpiperidine during purification processes. Understanding and mitigating the effects of its volatility are critical for maximizing yield and ensuring the purity of the final compound.

I. Compound Properties and Data

A foundational understanding of this compound's physicochemical properties is essential for developing robust purification strategies. Also known as coniine, this compound's volatility is a key consideration in experimental design.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₇N[1][2]
Molecular Weight 127.23 g/mol [1]
Boiling Point (atm) 166-167 °C[1][2]
Boiling Point (reduced pressure) 56-60 °C at 13 Torr[1][3]
Melting Point -2 °C[1][2]
Density 0.844-0.848 g/cm³ at 20 °C[1][3]
Vapor Pressure 0.69 mmHg (temperature not specified)[4]
Solubility in Water 18 mg/mL (Slightly soluble)[2]
Solubility in Organic Solvents Readily soluble in alcohol, ether, acetone, and benzene.[1]
Appearance Colorless to yellow-green liquid[3]
Odor Mousy[1][3]
pKa 3.1[3]

Safety Note: this compound is a toxic compound and must be handled with appropriate personal protective equipment (PPE) and safety precautions in a well-ventilated fume hood.[4][5]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, with a focus on its volatility.

A. Distillation Difficulties: Low Yield and Product Loss

Question: I'm experiencing significant product loss during the distillation of this compound. What are the likely causes and how can I improve my yield?

Answer: Product loss during distillation is a frequent issue stemming from the compound's volatility. Key factors and their solutions include:

  • Inefficient Condensation: If the condenser's surface area is insufficient or the coolant temperature is too high, this compound vapor will not be effectively condensed. Ensure the use of a high-efficiency condenser and a coolant temperature of 0-5 °C.

  • Vacuum Instability: Fluctuations in vacuum pressure can lead to "bumping" and inconsistent distillation rates, resulting in product being carried over into the cold trap. Employ a reliable vacuum pump equipped with a precise regulator.

  • Elevated Distillation Temperatures: Higher temperatures increase the vapor pressure, leading to greater potential for loss. The use of vacuum distillation is highly recommended to lower the boiling point.[1]

  • System Leaks: Even minor leaks in the distillation apparatus can severely compromise the efficiency of a vacuum distillation. Meticulously check all joints and connections to ensure they are properly sealed.

Experimental Protocol: Optimized Vacuum Distillation

  • Apparatus: Assemble a vacuum distillation setup using a short-path distillation head. Ensure all ground-glass joints are sealed with high-vacuum grease. A stir bar should be placed in the distillation flask to ensure smooth boiling. The condenser should be connected to a cooling bath, and a cold trap (e.g., dry ice/acetone) must be placed between the apparatus and the vacuum pump.

  • Procedure:

    • Charge the flask with the crude this compound.

    • Gradually apply vacuum to the desired pressure (e.g., 13 Torr).

    • Gently heat the distillation flask.

    • Collect the fraction that distills at the expected temperature (56-60 °C at 13 Torr).[1][3]

    • Upon completion, allow the system to cool completely before slowly releasing the vacuum.

B. Chromatography Challenges: Co-elution and Poor Separation

Question: During flash chromatography on silica gel, this compound elutes with the solvent front, leading to poor separation. How can I achieve better retention?

Answer: The basicity of this compound leads to minimal interaction with the acidic surface of standard silica gel, causing rapid elution.[6] To improve separation:

  • Mobile Phase Modification: The addition of a small quantity of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica, thereby improving peak shape and retention.[6]

  • Alternative Stationary Phases: The use of a less acidic stationary phase, such as amino-functionalized silica gel, can greatly enhance the chromatographic separation of basic compounds like this compound.[6]

  • Reversed-Phase Chromatography: If normal-phase techniques are unsuccessful, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile and water with a basic modifier) should be considered.[6]

Experimental Protocol: Modified Flash Chromatography

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) containing 0.5% triethylamine.

  • Procedure:

    • Dissolve the crude product in a minimal volume of the initial mobile phase.

    • Load the sample onto a pre-equilibrated silica gel column.

    • Elute using the prepared mobile phase gradient.

    • Collect and analyze fractions via TLC or GC-MS to identify those containing the pure compound.

C. Extraction Issues: Poor Recovery from Aqueous Layer

Question: I am attempting an acid-base extraction for purification, but my recovery of this compound from the aqueous layer is low. What could be the issue?

Answer: Low recovery rates in acid-base extractions can often be attributed to incomplete protonation/deprotonation or the formation of emulsions.

  • Incomplete Protonation/Deprotonation: To ensure the amine is fully protonated and soluble in the aqueous phase, the pH should be at least two units below the pKa of its conjugate acid.[7] Conversely, for back-extraction, the pH must be at least two units above the pKa to fully deprotonate the ammonium salt and regenerate the free amine.[7]

  • Emulsion Formation: Vigorous shaking can create stable emulsions. Mix the layers by gently inverting the separatory funnel. If an emulsion does form, the addition of a small amount of brine can help to break it.

Experimental Protocol: Optimized Acid-Base Extraction

  • Extraction:

    • Dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether).

    • In a separatory funnel, wash the organic solution with a dilute aqueous acid (e.g., 1M HCl).

    • Separate and collect the aqueous layer. Repeat the extraction of the organic layer.

  • Back-Extraction:

    • Combine the acidic aqueous extracts in a clean separatory funnel and cool in an ice bath.

    • Slowly basify with a concentrated aqueous base (e.g., 5M NaOH) to a pH > 12.

    • Extract the now basic aqueous layer with fresh organic solvent. Repeat this step.

  • Work-up:

    • Combine the organic extracts from the back-extraction.

    • Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter and carefully remove the solvent under reduced pressure, being mindful of the product's volatility.

III. Frequently Asked Questions (FAQs)

Q1: How can I minimize the loss of this compound when using a rotary evaporator?

A1: To prevent significant loss of this volatile compound during solvent removal:

  • Use a moderate vacuum level.

  • Maintain a low water bath temperature (room temperature or slightly above).

  • Closely monitor the evaporation and stop as soon as the solvent is removed.

  • Always use a highly efficient cold trap (dry ice/acetone or liquid nitrogen) to recover any product that evaporates.

Q2: Should I be concerned about azeotropes when purifying this compound?

A2: While specific azeotropic data for this compound is not extensively documented in the searched literature, it is known that amines can form azeotropes with water and organic solvents.[8][9][10] If you observe a constant boiling point for a mixture, an azeotrope may be present. In such cases, switching to a different purification method or solvent system is advisable.

Q3: What are the optimal storage conditions for purified this compound?

A3: this compound is sensitive to light and air, which can cause it to darken.[3] For optimal stability:

  • Container: Store in a tightly sealed amber glass vial.[11]

  • Atmosphere: For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.

  • Temperature: Keep in a cool, dry, and dark place. Refrigeration at 2-8 °C is ideal.[3][11]

IV. Diagrams and Workflows

Troubleshooting_Volatility cluster_problem Problem Identification cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues cluster_extraction Extraction Issues Problem Low Yield or Purity Issue during this compound Purification Distillation Distillation Problem->Distillation Chromatography Column Chromatography Problem->Chromatography Extraction Acid-Base Extraction Problem->Extraction LowYieldDist Low Yield Distillation->LowYieldDist TroubleshootDist Troubleshooting: - Check condenser efficiency - Stabilize vacuum - Use lower temperature (vacuum distillation) - Check for leaks LowYieldDist->TroubleshootDist CoElution Co-elution with Solvent Chromatography->CoElution TroubleshootChrom Troubleshooting: - Add base to mobile phase (e.g., TEA) - Use amino-functionalized silica - Consider reverse-phase chromatography CoElution->TroubleshootChrom PoorRecovery Poor Recovery Extraction->PoorRecovery TroubleshootExtract Troubleshooting: - Ensure complete protonation/deprotonation (check pH) - Avoid vigorous shaking to prevent emulsions - Use brine to break emulsions PoorRecovery->TroubleshootExtract

Caption: Troubleshooting workflow for volatility issues during this compound purification.

Purification_Selection cluster_start Initial State cluster_purity Purity Requirement cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound Purity Required Purity? Crude->Purity Distillation Vacuum Distillation (for thermally stable impurities with different B.P.) Purity->Distillation High Purity (>99%) Chromatography Flash Chromatography (for closely related impurities) Purity->Chromatography High Purity (>98%) Extraction Acid-Base Extraction (for removing neutral or acidic impurities) Purity->Extraction Moderate Purity (Gross Purification) Pure Pure this compound Distillation->Pure Chromatography->Pure Extraction->Purity Further Purification Needed

Caption: Selection of purification method based on purity requirements for this compound.

References

Technical Support Center: Troubleshooting Low Yields in the Reduction of 2-Propylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical reduction of 2-propylpyridine to 2-propylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields when reducing 2-propylpyridine?

Low yields in the reduction of 2-propylpyridine are frequently attributed to several factors:

  • Catalyst Poisoning: The nitrogen atom's lone pair of electrons in the pyridine ring can bind strongly to the surface of metal catalysts (e.g., Palladium, Platinum), deactivating them.[1]

  • Aromatic Stability: The pyridine ring is aromatic and therefore highly stable, making its reduction thermodynamically challenging and often requiring harsh reaction conditions.[1]

  • Side Reactions: Undesired side reactions can compete with the desired full reduction to this compound. These can include partial hydrogenation to form di- or tetrahydro-intermediates, or dimerization of radical anion intermediates.[2]

  • Substituent Effects: The 2-propyl group, being an electron-donating group, can increase the electron density of the pyridine ring, potentially making it more resistant to certain reduction methods.

  • Inappropriate Reaction Conditions: Suboptimal temperature, pressure, solvent, or reaction time can all contribute to incomplete conversion and low yields.

Q2: Can the choice of catalyst significantly impact the reaction yield?

Absolutely. The choice of catalyst is critical and often substrate-dependent.[1] For the reduction of pyridines, common heterogeneous catalysts include Platinum oxide (PtO₂), Rhodium on Carbon (Rh/C), and Rhodium(III) oxide (Rh₂O₃).[1][3] Some catalysts may be more resistant to poisoning by the nitrogen lone pair.[1] In some cases, homogeneous catalysts might offer better performance, especially for functionalized substrates.[1] It is often necessary to screen several catalysts to find the optimal one for a specific substrate and reaction setup.

Q3: What are some alternative reduction methods if standard catalytic hydrogenation fails?

If you are experiencing persistent low yields with catalytic hydrogenation, consider these alternative methods:

  • Birch Reduction: This method, employing sodium or lithium in liquid ammonia with an alcohol, can be effective for reducing electron-deficient pyridines.[4]

  • Samarium Diiodide (SmI₂): Reduction with SmI₂ in the presence of water can be a mild and efficient method for converting pyridines to piperidines.[5]

  • Electrocatalytic Hydrogenation: This technique uses an electric current to generate adsorbed hydrogen species that can hydrogenate the pyridine ring, often under milder conditions than traditional catalytic hydrogenation.[2]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting and optimizing the reduction of 2-propylpyridine.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 2-propylpyridine after the reaction, consider the following solutions:

Possible Cause Suggested Solution Underlying Principle
Catalyst Poisoning 1. Acidic Medium: Perform the reaction in an acidic solvent like glacial acetic acid.[1] 2. Quaternization: Convert the 2-propylpyridine to its corresponding pyridinium salt before the reduction step.[1]Protonation or alkylation of the nitrogen atom prevents its lone pair from binding to and deactivating the metal catalyst. This also activates the ring towards reduction.[1]
Insufficiently Forcing Conditions 1. Increase Hydrogen Pressure: For catalytic hydrogenations, increase the H₂ pressure (e.g., to 50-100 bar).[1] 2. Increase Temperature: Raise the reaction temperature (e.g., to 60-100 °C).[1]The dearomatization of the pyridine ring is often thermodynamically demanding and requires higher energy input to overcome the activation barrier.[1]
Inappropriate Catalyst 1. Catalyst Screening: Test different catalysts such as PtO₂, Rh/C, or Rh₂O₃.[1][3] 2. Consider Homogeneous Catalysis: Explore the use of a homogeneous catalyst, which can sometimes be more effective.[1]The optimal catalyst is highly dependent on the substrate. Some catalysts are more active or more resistant to poisoning under specific conditions.[1]
Issue 2: Formation of Side Products

The presence of significant side products, such as partially hydrogenated pyridines or dimers, can also lead to low yields of the desired this compound.

Possible Side Product Suggested Solution Rationale
Partial Hydrogenation Products (e.g., Tetrahydropyridines) 1. Increase Reaction Time or Catalyst Loading: Ensure the reaction goes to completion. 2. Optimize Conditions: Adjust temperature and pressure to favor full reduction.Partial hydrogenation can occur if the reaction is stopped prematurely or if the conditions are not vigorous enough to drive the reaction to completion.
Dimerization Products 1. Change Reduction Method: Switch to a method that does not proceed through a radical anion intermediate, such as catalytic hydrogenation.[2] 2. Lower Substrate Concentration: Reducing the concentration of the starting material can disfavor bimolecular side reactions.Dimerization can be a significant side reaction in methods that involve single-electron transfer to the pyridine ring.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation in Acidic Medium

This protocol is a starting point and may require optimization for your specific setup.

  • Preparation: In a suitable high-pressure reactor, dissolve 2-propylpyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% PtO₂ or 10 wt% Rh/C).

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar) and heat to the target temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: Neutralize the acidic solution with a base (e.g., NaOH) and extract the product with a suitable organic solvent. The crude product can then be purified by distillation or chromatography.

Protocol 2: Reduction using Samarium Diiodide (SmI₂) - Literature Example

This is an example protocol for the reduction of pyridine and can be adapted for 2-propylpyridine.

  • Preparation: To a THF solution of SmI₂ (0.1 M), add the pyridine derivative (e.g., 0.5 mmol).

  • Water Addition: Add water to the mixture. The amount of water can be a critical parameter to optimize.[5]

  • Reaction: Stir the reaction at room temperature under an inert atmosphere (e.g., argon). The reaction is often rapid.[5]

  • Monitoring and Work-up: Monitor the reaction by GC or TLC. Upon completion, quench the reaction and follow a standard aqueous work-up procedure.

  • Purification: Purify the resulting piperidine derivative by appropriate methods.

Data Presentation

The following tables provide examples of how reaction conditions can influence yield, based on literature data for pyridine reductions.

Table 1: Effect of Water on the Reduction of Pyridine with SmI₂ [5]

EntrySmI₂ (mol eq.)H₂O (mol eq.)Reaction TimeYield of Piperidine (%)
16282-3 min78
26552-3 min95
36832-3 min94

Table 2: Catalytic Hydrogenation of Various Substituted Pyridines with Rh₂O₃ [3]

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)
2-methylpyridine0.554016>99
3-methylpyridine0.554016>99
4-methylpyridine0.554016>99
2-benzoylpyridine0.55401694

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the reduction of 2-propylpyridine.

TroubleshootingWorkflow start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion, Low Isolation check_conversion->high_conversion High catalyst_poisoning Hypothesis: Catalyst Poisoning? low_conversion->catalyst_poisoning side_reactions Hypothesis: Side Reactions? high_conversion->side_reactions harsh_conditions Hypothesis: Insufficiently Forcing Conditions? catalyst_poisoning->harsh_conditions No add_acid Action: Add Acidic Medium or Quaternize Pyridine catalyst_poisoning->add_acid Yes wrong_catalyst Hypothesis: Inappropriate Catalyst? harsh_conditions->wrong_catalyst No increase_pt Action: Increase Pressure/Temperature harsh_conditions->increase_pt Yes screen_catalysts Action: Screen Different Catalysts (PtO2, Rh/C, etc.) wrong_catalyst->screen_catalysts Yes end Yield Improved add_acid->end increase_pt->end screen_catalysts->end purification_issue Hypothesis: Purification Issues? side_reactions->purification_issue No analyze_byproducts Action: Analyze Byproducts (GC-MS, NMR) side_reactions->analyze_byproducts Yes optimize_purification Action: Optimize Purification Protocol purification_issue->optimize_purification Yes analyze_byproducts->end optimize_purification->end

Caption: A flowchart for troubleshooting low yields in 2-propylpyridine reduction.

Chemical Transformation

This diagram shows the general chemical transformation from 2-propylpyridine to this compound.

ChemicalReaction cluster_reactants Reactant cluster_products Product 2-Propylpyridine 2-Propylpyridine (C8H11N) This compound This compound (C8H17N) 2-Propylpyridine->this compound [Reduction] (e.g., H2, Catalyst)

Caption: The reduction of 2-propylpyridine to this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (S)- and (R)-2-Propylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective biological activities of (S)-(+)-coniine and (R)-(-)-coniine, the enantiomers of 2-propylpiperidine. This guide details their differential effects on nicotinic acetylcholine receptors, comparative toxicity, and the experimental methodologies used for their evaluation.

The stereochemistry of a molecule is a critical determinant of its biological activity. In the case of the piperidine alkaloid this compound, also known as coniine, the two enantiomers, (S)-(+)-coniine and (R)-(-)-coniine, exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform research and drug development efforts in fields targeting cholinergic systems.

Executive Summary of Biological Activity

(R)-(-)-2-Propylpiperidine is the more biologically active and toxic enantiomer compared to (S)-(+)-2-Propylpiperidine. The primary target for both enantiomers is the nicotinic acetylcholine receptor (nAChR), where they act as agonists. The differential activity is evident in both in vitro receptor activation and in vivo toxicity studies.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data comparing the biological activity of the (S)- and (R)-enantiomers of this compound.

CompoundLD50 (mg/kg) in Mice (intravenous)Relative Potency on TE-671 cells (expressing human fetal nicotinic neuromuscular receptors)
(S)-(+)-2-Propylpiperidine12.1[1][2]Less potent[1][2]
(R)-(-)-2-Propylpiperidine7.0[1][2]More potent[1][2]
(±)-2-Propylpiperidine (Racemic)7.7[1][2]Intermediate potency[1][2]

Table 1: In vivo toxicity and in vitro relative potency of this compound enantiomers.

CompoundTargetAssayValue
(±)-2-PropylpiperidinenAChRAgonist ActivityEC50 = 0.3 mM[3][4][5]
Coniine (unspecified)Neuronal nAChRs (rat brain)Competition for [3H]-cytisineIC50 = 820 - 1100 µM[6]
Coniine (unspecified)Muscle nAChRs (chick leg muscle)Competition for [125I]-α-bungarotoxinIC50 = 70 µM[6]
Coniine (unspecified)Muscle nAChRs (rat diaphragm)Competition for [125I]-α-bungarotoxinIC50 = 314 µM[6]

Table 2: In vitro receptor binding and functional data for this compound. Note the lack of specific data for individual enantiomers in functional assays.

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

Both (S)- and (R)-2-Propylpiperidine exert their effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for neurotransmission in the central and peripheral nervous systems, particularly at the neuromuscular junction.[7]

Upon binding to the nAChR, the enantiomers induce a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the cell membrane. At the neuromuscular junction, this depolarization triggers a cascade of events culminating in muscle contraction. The neurotoxic effects of coniine, such as muscle paralysis, are a result of initial stimulation followed by persistent depolarization and subsequent receptor desensitization, leading to a neuromuscular blockade.[8] The higher potency of the (R)-enantiomer suggests a more favorable interaction with the chiral binding pocket of the nAChR.

Visualizing the Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the binding of this compound enantiomers to nicotinic acetylcholine receptors at the neuromuscular junction.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Propylpiperidine (S)- or (R)-2-Propylpiperidine nAChR Nicotinic Acetylcholine Receptor (nAChR) 2_Propylpiperidine->nAChR Binds to Na_Ca_Influx Na+ / Ca2+ Influx nAChR->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Depolarization->Ca_Release Triggers Contraction Muscle Contraction Ca_Release->Contraction

nAChR signaling at the neuromuscular junction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to compare the biological activities of (S)- and (R)-2-Propylpiperidine.

In Vivo Acute Toxicity Assay (LD50 Determination in Mice)

The median lethal dose (LD50) of the (S)-, (R)-, and racemic forms of this compound was determined using a mouse bioassay.[1][2] A common method for this is the up-and-down procedure (UDP), which minimizes the number of animals required.

Protocol Outline:

  • Animal Model: Male or female mice (e.g., Swiss-Webster strain), typically 6-8 weeks old.

  • Compound Administration: The test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via a specific route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Dosing Strategy (Up-and-Down Procedure):

    • A single animal is dosed at a level just below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level (typically by a factor of 1.3).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process is continued until a series of outcomes (survival or death) allows for the statistical calculation of the LD50.

  • Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • Data Analysis: The LD50 and its confidence intervals are calculated using appropriate statistical methods, such as the maximum likelihood method.

In Vitro Relative Potency Assay (TE-671 Cell Line)

The relative potencies of the this compound enantiomers were assessed using the TE-671 human rhabdomyosarcoma cell line, which endogenously expresses human fetal nicotinic neuromuscular receptors.[1][2] The response to the agonists can be measured using techniques such as whole-cell patch-clamp electrophysiology or fluorescence-based assays that measure changes in intracellular calcium or membrane potential.

Protocol Outline (Whole-Cell Patch-Clamp):

  • Cell Culture: TE-671 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

  • Electrophysiology Setup:

    • Cells are transferred to a recording chamber on the stage of an inverted microscope.

    • A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is used as the recording electrode.

    • The amplifier is set to voltage-clamp mode to hold the cell membrane at a constant potential (e.g., -60 mV).

  • Recording:

    • A gigaseal is formed between the micropipette tip and the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration.

    • The test compounds ((S)-, (R)-, or racemic this compound) are applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition and Analysis:

    • The inward currents elicited by the activation of nAChRs are recorded.

    • Dose-response curves are generated by plotting the current amplitude against the compound concentration.

    • The EC50 (half-maximal effective concentration) for each compound is determined by fitting the data to a sigmoidal function. The relative potency is determined by comparing the EC50 values.

The following diagram outlines the general workflow for assessing the in vitro activity of the enantiomers.

Experimental_Workflow start Start culture_cells Culture TE-671 Cells start->culture_cells prepare_compounds Prepare (S)-, (R)-, and (±)-2-Propylpiperidine Solutions start->prepare_compounds setup_patch_clamp Set up Whole-Cell Patch-Clamp Rig culture_cells->setup_patch_clamp apply_compounds Apply Compounds at Varying Concentrations prepare_compounds->apply_compounds obtain_recording Obtain Whole-Cell Recording from a Cell setup_patch_clamp->obtain_recording obtain_recording->apply_compounds record_currents Record nAChR-mediated Inward Currents apply_compounds->record_currents analyze_data Generate Dose-Response Curves and Calculate EC50 record_currents->analyze_data compare_potency Compare Relative Potency of Enantiomers analyze_data->compare_potency end End compare_potency->end

In vitro activity assessment workflow.

Conclusion

The available data clearly demonstrate a significant stereoselectivity in the biological activity of this compound. The (R)-(-)-enantiomer is demonstrably more potent and toxic than the (S)-(+)-enantiomer, a difference attributed to its stronger interaction with nicotinic acetylcholine receptors. This guide provides a foundational understanding for researchers working with these compounds, emphasizing the critical importance of considering stereochemistry in experimental design and data interpretation. Further research to elucidate the precise binding modes of each enantiomer and to determine their specific potencies (EC50/Ki values) on various nAChR subtypes would provide a more complete picture of their pharmacological profiles.

References

2-Propylpiperidine vs. Nicotine: A Comparative Analysis of Binding Affinity for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of 2-propylpiperidine (also known as coniine) and nicotine for nicotinic acetylcholine receptors (nAChRs). This analysis is supported by available experimental data to delineate the pharmacological profiles of these two alkaloids at this critical receptor family.

Nicotinic acetylcholine receptors are integral to a wide array of physiological processes, and their modulation by ligands such as nicotine and the piperidine alkaloid this compound is of significant interest in neuroscience and pharmacology. While nicotine is extensively studied for its high affinity and complex interactions with various nAChR subtypes, the binding characteristics of this compound are less defined, particularly at the subtype-specific level.

Comparative Binding Affinity

The available data indicates a marked difference in the binding affinity of this compound and nicotine for nAChRs. Nicotine generally exhibits high affinity for several nAChR subtypes, with a particularly strong interaction at the α4β2 subtype, where its dissociation constant (Kd) is in the nanomolar range.[1] In contrast, this compound (coniine) demonstrates a significantly lower affinity, with IC50 values in the micromolar range for both neuronal and muscle nAChR populations.

CompoundReceptor/TissueParameterValueSpeciesReference
This compound (Coniine) Neuronal nAChRs (Brain)IC501100 µMRat (maternal)[2]
Neuronal nAChRs (Brain)IC50820 µMRat (fetal)[2]
Neuronal nAChRs (Brain)IC50270 µMChick[2]
Muscle nAChRs (Diaphragm)IC50314 µMRat[2]
Muscle nAChRs (Thigh Muscle)IC5070 µMChick[2]
Presynaptic nAChRs (Anococcygeus Muscle)-logIC50 (Nitrergic)3.79 ± 0.11 MRat[3]
Presynaptic nAChRs (Anococcygeus Muscle)-logIC50 (Noradrenergic)4.57 ± 0.12 MRat[3]
Presynaptic nAChRs (Atrium)-logIC50 (Noradrenergic)4.47 ± 0.12 MGuinea Pig[3]
Nicotine α4β2 nAChRKd1 nMHuman[1]
α7 nAChRKd4 µMHuman[1]
α4β2 nAChREC501.0 ± 0.2 µM-[4]
α6/β2β3 nAChREC500.7 ± 0.1 µM-[4]
α3β4 nAChREC5042.4 ± 2.2 µM-[4]
α7 nAChREC5054.5 ± 10.6 µM-[4]

Note: The data for this compound is primarily from tissue preparations containing a heterogeneous population of nAChR subtypes, which may account for the lower affinity values compared to the subtype-specific data for nicotine. Further research is required to determine the binding affinity of this compound for individual nAChR subtypes.

Experimental Protocols

The determination of binding affinities for ligands such as this compound and nicotine at nAChRs is typically accomplished through competitive radioligand binding assays.

Objective: To determine the concentration of a test compound (e.g., this compound or nicotine) that inhibits 50% of the specific binding of a known radiolabeled ligand to a specific nAChR subtype (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

  • Membrane Preparation: Homogenates from tissues (e.g., rat brain cortex) or cell lines (e.g., HEK293) expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]cytisine for α4β2 subtypes or [¹²⁵I]α-bungarotoxin for α7 and muscle subtypes.

  • Test Compounds: this compound and nicotine.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., unlabeled nicotine or carbamylcholine) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity on the filters.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

Activation of nAChRs by agonists like nicotine and this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and initiates downstream signaling cascades. The specific pathways activated depend on the nAChR subtype and the cell type. Two prominent pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which are involved in various cellular processes including cell survival, proliferation, and synaptic plasticity.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist Agonist (e.g., Nicotine, this compound) Agonist->nAChR Binds to PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Akt->Cellular_Response MAPK->Cellular_Response

Caption: Simplified nAChR signaling pathway upon agonist binding.

Logical Comparison of Binding Affinity

The disparity in binding affinities between this compound and nicotine suggests different modes of interaction with the nAChR binding pocket. Nicotine's high affinity is attributed to specific interactions, including a cation-π interaction between its protonated pyrrolidine nitrogen and a tryptophan residue in the receptor's aromatic box, as well as hydrogen bonding. The lower affinity of this compound may be due to a less optimal fit within the binding site, potentially resulting from the steric hindrance of the propyl group or a different orientation that precludes key binding interactions.

Binding_Affinity_Comparison cluster_nicotine Nicotine cluster_2pp This compound N_High_Affinity High Affinity (nM range for α4β2) N_Specific_Interactions Strong Cation-π Interaction Hydrogen Bonding N_High_Affinity->N_Specific_Interactions Due to P_Low_Affinity Low Affinity (µM range) P_Potential_Factors Potential Steric Hindrance Suboptimal Orientation P_Low_Affinity->P_Potential_Factors Potentially due to Comparison Binding Affinity Comparison Comparison->N_High_Affinity Comparison->P_Low_Affinity

Caption: Logical comparison of factors influencing binding affinity.

References

Comparative Potency Analysis of 2-Propylpiperidine and Epibatidine at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of two nicotinic acetylcholine receptor (nAChR) ligands: 2-Propylpiperidine (also known as coniine) and epibatidine. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction

This compound, a piperidine alkaloid, and epibatidine, a chlorinated pyridyl-azabicycloheptane, are both known to interact with nAChRs. However, their potency and selectivity profiles differ significantly. Epibatidine is widely recognized as a highly potent nAChR agonist, while this compound exhibits a more moderate, nicotine-like activity. This guide will delve into the quantitative differences in their potencies, the experimental methods used to determine these values, and the downstream signaling pathways they activate.

Data Presentation: Potency at Nicotinic Acetylcholine Receptors

The following table summarizes the available quantitative data on the potency of this compound and epibatidine at various nAChR subtypes. Potency is expressed in terms of the half-maximal effective concentration (EC₅₀) and the inhibitory constant (Kᵢ). Lower values indicate higher potency.

CompoundReceptor Subtype/PreparationPotency MetricValueReference
This compound (Coniine) General nAChREC₅₀0.3 mM[1]
Rat Diaphragm (muscle-type nAChR)IC₅₀314 µM
Chick Leg Muscle (muscle-type nAChR)IC₅₀70 µM
Maternal Rat Brain (neuronal nAChRs)IC₅₀1100 µM
Fetal Rat Brain (neuronal nAChRs)IC₅₀820 µM
Chick Brain (neuronal nAChRs)IC₅₀270 µM
Epibatidine α4β2 nAChRKᵢ0.045 - 0.058 nM
α3β4 nAChREC₅₀Potent agonist
Ganglionic-type nAChRs (PC-12 cells)EC₅₀72 - 111 nM
Muscle-type nAChRs (TE671 cells)EC₅₀~5-fold less potent than at ganglionic
Human α3 nAChRsKᵢ0.6 pM
Chicken α7 nAChRsKᵢ0.6 µM
Rat BrainIC₅₀ ([³H]cytisine binding)70 pM
Rat BrainKᵢ ([³H]cytisine binding)43 pM

Note: The data for this compound is primarily from tissue preparations, which contain a mix of nAChR subtypes. In contrast, the data for epibatidine includes values for specific, recombinantly expressed nAChR subtypes, providing a more detailed pharmacological profile.

Experimental Protocols

The potency values presented in this guide are typically determined through two main types of experimental procedures: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of a compound to a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound (this compound or epibatidine).

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are isolated. This is typically done by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a known concentration of a high-affinity radioligand for the target nAChR (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]epibatidine) Radioligand->Incubation Test_Compound Test Compound (this compound or Epibatidine) Test_Compound->Incubation Filtration Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantification of Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis

Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique is used to measure the functional activity (EC₅₀) of a compound on ion channels, such as nAChRs, expressed in Xenopus oocytes.

Objective: To measure the ion current elicited by the application of the test compound to an oocyte expressing a specific nAChR subtype.

General Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: The test compound is applied to the oocyte at various concentrations via a perfusion system.

  • Current Measurement: The resulting ion flow through the nAChR channels is measured as an electrical current.

  • Data Analysis: The peak current response at each concentration is measured and plotted to generate a dose-response curve, from which the EC₅₀ value is determined.

G Two-Electrode Voltage Clamp Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Prep Oocyte Preparation (cRNA injection) Impalement Oocyte Impalement (Two electrodes) Oocyte_Prep->Impalement Perfusion Compound Application (Perfusion system) Impalement->Perfusion Measurement Current Measurement Perfusion->Measurement Data_Analysis Data Analysis (Dose-response curve, EC50) Measurement->Data_Analysis

Two-Electrode Voltage Clamp Workflow

Signaling Pathways

Activation of nAChRs by agonists like this compound and epibatidine leads to the opening of the ion channel and an influx of cations (primarily Na⁺ and Ca²⁺). This initial event triggers downstream intracellular signaling cascades that can modulate a variety of cellular processes, including gene expression, cell survival, and neurotransmitter release. Two of the major signaling pathways activated by nAChRs are the PI3K-Akt and MAPK pathways.

PI3K-Akt Signaling Pathway

The influx of calcium through nAChRs can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a number of downstream targets, leading to various cellular responses, including the promotion of cell survival.

G nAChR-mediated PI3K-Akt Signaling Agonist Agonist (this compound or Epibatidine) nAChR nAChR Agonist->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Downstream Downstream Targets Akt->Downstream Response Cellular Response (e.g., Cell Survival) Downstream->Response

nAChR-mediated PI3K-Akt Signaling
MAPK/ERK Signaling Pathway

Calcium influx through nAChRs can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, often referred to as the ERK (Extracellular signal-Regulated Kinase) pathway. This pathway is a cascade of protein kinases that ultimately leads to the phosphorylation and activation of transcription factors, thereby regulating gene expression and influencing processes like cell proliferation and differentiation.

G nAChR-mediated MAPK/ERK Signaling Agonist Agonist (this compound or Epibatidine) nAChR nAChR Agonist->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ras Ras Ca_Influx->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

nAChR-mediated MAPK/ERK Signaling

Conclusion

The experimental data clearly demonstrates that epibatidine is a significantly more potent nAChR agonist than this compound. Epibatidine exhibits high affinity, with Kᵢ values in the nanomolar and even picomolar range for several neuronal nAChR subtypes. In contrast, this compound's potency is in the micromolar to millimolar range. This substantial difference in potency highlights the critical role of chemical structure in determining ligand-receptor interactions. For researchers in drug development, epibatidine serves as a powerful tool for probing nAChR function, while its high potency and toxicity underscore the need for developing more selective and safer analogs. This compound, with its lower potency, may be more representative of weaker nicotinic agonists. The choice between these two compounds for research applications will depend on the specific questions being addressed and the desired level of nAChR activation.

References

In Vivo Validation of 2-Propylpiperidine's Neurotoxic Effects: A Comparative Guide with Established Neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Overview of Neurotoxic Effects

The following table summarizes the known neurotoxic profiles of MPTP and 6-OHDA and projects the potential outcomes for a hypothetical study on 2-Propylpiperidine. This allows for a structured comparison of key neurotoxicity parameters.

ParameterMPTP6-OHDAThis compound (Hypothetical)
Primary Neuronal Target Dopaminergic neurons in the substantia nigra pars compacta (SNpc)Catecholaminergic neurons (dopaminergic and noradrenergic)To be determined; potential for effects on cholinergic and neuromuscular systems based on known mechanisms.
Mechanism of Action Inhibition of mitochondrial complex I by its metabolite MPP+, leading to oxidative stress and apoptosis.[1][2]Uptake by dopamine and norepinephrine transporters, followed by auto-oxidation to produce reactive oxygen species, leading to neuronal death.[3][4]Potential nicotinic acetylcholine receptor (nAChR) modulation and neuromuscular junction blockade, leading to excitotoxicity or paralysis.[5]
Typical Animal Models Mice (C57BL/6 strain is particularly sensitive), non-human primates.[6][7]Rats (unilateral injection for rotational behavior studies), mice.[7][8]Rodent models (rats or mice) would likely be the initial choice for systemic administration or targeted injections.
Route of Administration Systemic (intraperitoneal, subcutaneous) or intracerebral.[7]Intracerebral (stereotaxic injection into the striatum, medial forebrain bundle, or substantia nigra).[3][7]Systemic (intraperitoneal, oral gavage) or intracerebral to investigate both peripheral and central effects.
Key Behavioral Deficits Parkinsonian-like motor deficits (akinesia, bradykinesia, rigidity).[1]Rotational asymmetry (circling behavior) in unilaterally lesioned animals, motor impairments.[7]Potential for motor incoordination, muscle weakness, tremors, and cognitive deficits.
Primary Biochemical Changes Depletion of striatal dopamine and its metabolites (DOPAC, HVA).Significant loss of dopamine and norepinephrine in targeted brain regions.To be determined; potential alterations in acetylcholine levels and turnover.
Histopathological Findings Loss of tyrosine hydroxylase (TH)-positive neurons in the SNpc.Degeneration of TH-positive neurons and nerve terminals in the nigrostriatal pathway.[3]To be determined; potential for neuronal loss in motor cortex, hippocampus, or spinal cord, and muscle fiber atrophy.

Experimental Protocols

To ensure a rigorous comparison, the following detailed experimental protocols are proposed for a comprehensive in vivo study of this compound, alongside concurrent positive controls using MPTP and 6-OHDA.

Animal Models and Toxin Administration
  • Animals: Male C57BL/6 mice (for MPTP and systemic this compound studies) and male Sprague-Dawley rats (for 6-OHDA and intracerebral this compound studies), aged 8-10 weeks. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • MPTP Administration (Mouse): A sub-acute dosing regimen of 20 mg/kg MPTP-HCl dissolved in saline administered intraperitoneally (i.p.) once daily for four consecutive days.

  • 6-OHDA Administration (Rat): Stereotaxic surgery will be performed to unilaterally inject 8 µg of 6-OHDA-HCl (dissolved in 4 µL of 0.9% saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.

  • This compound Administration (Mouse/Rat):

    • Systemic: A dose-response study would be necessary. Based on its known toxicity, initial doses could range from 1 to 10 mg/kg, administered i.p. or via oral gavage daily for a predetermined period (e.g., 7-14 days).

    • Intracerebral: For targeted effects, a dose-response study (e.g., 1-10 µg in 2 µL of artificial cerebrospinal fluid) would be conducted with stereotaxic injection into relevant brain regions such as the motor cortex or hippocampus.

Behavioral Assessments
  • Rotarod Test (Mouse/Rat): To assess motor coordination and balance. Animals are placed on an accelerating rotating rod, and the latency to fall is recorded.

  • Open Field Test (Mouse/Rat): To evaluate locomotor activity and exploratory behavior. Total distance moved, rearing frequency, and time spent in the center versus the periphery are measured.

  • Cylinder Test (Rat - for unilateral 6-OHDA lesion): To assess forelimb asymmetry. The rat is placed in a transparent cylinder, and the number of times it uses its left, right, or both forelimbs for wall contact during exploration is counted.

  • Morris Water Maze (Rat/Mouse): To evaluate spatial learning and memory. The latency to find a hidden platform in a pool of water is recorded over several days of training, followed by a probe trial with the platform removed.

Neurochemical Analysis
  • High-Performance Liquid Chromatography (HPLC): Following euthanasia and brain dissection, striatal and other relevant brain tissues will be homogenized. HPLC with electrochemical detection will be used to quantify the levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA), as well as acetylcholine.

Histopathological and Immunohistochemical Analysis
  • Tissue Preparation: Animals will be transcardially perfused with saline followed by 4% paraformaldehyde. Brains will be post-fixed, cryoprotected, and sectioned on a cryostat.

  • Immunohistochemistry: Sections will be stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons, NeuN for total neuronal count, and Iba1 for microglia activation (neuroinflammation).

  • Nissl Staining: To assess overall neuronal morphology and identify neuronal loss.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known neurotoxic signaling pathways for MPTP and 6-OHDA, a proposed pathway for this compound, and the general experimental workflow.

MPTP_Pathway MPTP MPTP (systemic) BBB Blood-Brain Barrier MPTP->BBB MAOB MAO-B MPTP->MAOB metabolizes Astrocyte Astrocyte BBB->Astrocyte Astrocyte->MAOB contains MPP MPP+ Astrocyte->MPP releases MPDP MPDP+ MAOB->MPDP MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT ComplexI Complex I Inhibition MPP->ComplexI targets Neuron Dopaminergic Neuron DAT->Neuron uptake into Mitochondria Mitochondria Neuron->Mitochondria contains ATP ATP Depletion ComplexI->ATP ROS Oxidative Stress (ROS) ComplexI->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: MPTP Neurotoxicity Pathway.

sixOHDA_Pathway sixOHDA 6-OHDA (intracerebral) DAT_NET DAT / NET sixOHDA->DAT_NET Neuron Catecholaminergic Neuron DAT_NET->Neuron uptake into AutoOxidation Auto-oxidation Neuron->AutoOxidation undergoes ROS ROS Generation (H2O2, O2-) AutoOxidation->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis

Caption: 6-OHDA Neurotoxicity Pathway.

Propylpiperidine_Pathway Propylpiperidine This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) Propylpiperidine->nAChR Depolarization Persistent Depolarization Propylpiperidine->Depolarization causes Neuron Cholinergic Neuron nAChR->Neuron on NMJ Neuromuscular Junction (NMJ) nAChR->NMJ at Excitotoxicity Excitotoxicity / Receptor Desensitization Depolarization->Excitotoxicity Paralysis Muscle Paralysis Depolarization->Paralysis Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage

Caption: Hypothetical this compound Neurotoxicity Pathway.

Experimental_Workflow start Animal Acclimatization toxin Toxin Administration (MPTP, 6-OHDA, this compound) start->toxin behavior Behavioral Assessments (Rotarod, Open Field, etc.) toxin->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia hplc Neurochemical Analysis (HPLC) euthanasia->hplc ihc Histopathology (IHC, Nissl) euthanasia->ihc data Data Analysis & Comparison hplc->data ihc->data

Caption: General Experimental Workflow.

This guide provides a foundational framework for the systematic in vivo evaluation of this compound's neurotoxicity. By employing these standardized protocols and comparing the outcomes with the well-established effects of MPTP and 6-OHDA, researchers can generate robust and comparable data to elucidate the potential neurotoxic profile of this compound.

References

Comparative Guide to the Structure-Activity Relationship of 2-Propylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-propylpiperidine derivatives, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs). The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound (Coniine)

This compound, commonly known as coniine, is a neurotoxic piperidine alkaloid naturally found in plants such as poison hemlock (Conium maculatum). It acts as an antagonist at nicotinic acetylcholine receptors, leading to the inhibition of the nervous system and potentially causing respiratory paralysis. The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. Understanding the SAR of this compound derivatives is crucial for the development of novel therapeutic agents targeting nAChRs and other biological targets.

Comparative Biological Activity of this compound Derivatives

The biological activity of this compound and its analogs is significantly influenced by stereochemistry and substitutions on both the piperidine ring and the propyl side chain. The primary target of coniine is the nAChR, and its affinity can vary between different nAChR subtypes, such as those found in muscle and neuronal tissues.

Below is a summary of the inhibitory concentrations (IC50) of coniine at different nicotinic receptors. This data highlights the difference in activity between the enantiomers of coniine and its activity at various nAChR subtypes.

CompoundReceptor SourceIC50 (µM)
(S)-(+)-ConiineRat Diaphragm (Muscle nAChR)314
(S)-(+)-ConiineChick Thigh Muscle (Muscle nAChR)70
(S)-(+)-ConiineMaternal Rat Brain (Neuronal nAChR)1100
(S)-(+)-ConiineFetal Rat Brain (Neuronal nAChR)820
(S)-(+)-ConiineChick Brain (Neuronal nAChR)270
Data sourced from studies on the comparative binding of coniine to nicotinic receptors.[1]

Structure-Activity Relationship Insights

While comprehensive quantitative SAR data for a wide range of synthetic this compound derivatives is limited in the public domain, several key relationships can be inferred from existing studies on piperidine alkaloids and related compounds:

  • Stereochemistry at C2: The stereochemistry of the 2-position is critical for biological activity. For coniine, the (S)-enantiomer is generally considered the more active form.

  • Length and Branching of the 2-Alkyl Chain: Modification of the propyl group at the 2-position can significantly impact potency and selectivity. Increasing or decreasing the chain length, as well as introducing branching, can alter the fit of the molecule within the nAChR binding pocket.

  • Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can modulate activity. For example, hydroxylation or the introduction of other functional groups can alter the pharmacokinetic and pharmacodynamic properties of the molecule.

  • N-Substitution: The nitrogen atom of the piperidine ring is a key site for modification. N-alkylation or N-acylation can influence the compound's basicity and its interaction with the receptor, potentially altering its agonist or antagonist profile.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of this compound derivatives. Below are protocols for key experiments used to determine the affinity and functional activity of these compounds at nicotinic acetylcholine receptors.

Radioligand Binding Assay for nAChR Affinity (Ki Determination)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparation: Homogenates from rat cerebral cortex or transfected cell lines expressing specific nAChR subtypes (e.g., α4β2, α7).

  • Radioligand: A high-affinity nAChR ligand such as [³H]epibatidine or [³H]cytisine.

  • Test Compounds: this compound derivatives at various concentrations.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, assay buffer, and varying concentrations of the test compound or control.

  • Add the radioligand to initiate the binding reaction.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for nAChR Functional Activity (EC50/IC50 Determination)

This assay measures the functional effect of a compound (agonist or antagonist) on nAChR ion channel activity in Xenopus oocytes expressing the target receptor subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits (e.g., human α7, α4β2).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine or another suitable nAChR agonist.

  • Test Compounds: this compound derivatives.

  • TEVC setup: Including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.

Procedure:

  • Prepare and inject Xenopus oocytes with the cRNA for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • To determine agonist activity (EC50), perfuse the oocyte with increasing concentrations of the test compound and record the induced current.

  • To determine antagonist activity (IC50), perfuse the oocyte with a fixed concentration of an agonist (e.g., the EC50 concentration of acetylcholine) in the presence of increasing concentrations of the test compound and record the inhibition of the agonist-induced current.

  • Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Activates Antagonist Antagonist (e.g., this compound) Antagonist->nAChR Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Gene_Expression Gene Expression Changes Ca_Signaling->Gene_Expression

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for SAR Studies

SAR_Workflow Workflow for Structure-Activity Relationship Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Compound_Design Compound Design (e.g., this compound Scaffold) Synthesis Synthesis of Analogs Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Electrophysiology (EC50/IC50 determination) Purification->Functional_Assay Data_Analysis Data Analysis (SAR Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Improvement

Caption: General experimental workflow for SAR studies of this compound derivatives.

References

Comparative Analysis of 2-Propylpiperidine's Effect on Different nAChR Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuroscience and Drug Development

This guide provides a comparative analysis of the effects of 2-Propylpiperidine, also known as coniine, on various nicotinic acetylcholine receptor (nAChR) subtypes. This compound is a piperidine alkaloid, and its interactions with nAChRs are of significant interest to researchers studying neuroactive compounds and developing novel therapeutics. This document summarizes the available quantitative data on its binding affinity and functional activity, details the experimental methodologies used to obtain this data, and provides visual representations of key concepts.

Introduction to this compound (Coniine) and nAChRs

This compound is a chiral molecule existing as two stereoisomers: (S)-(-)-coniine and (R)-(+)-coniine. The naturally occurring and more potent enantiomer is (S)-(-)-coniine.[1] Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play crucial roles in synaptic transmission throughout the central and peripheral nervous systems. They are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), and the specific subunit composition determines the pharmacological and physiological properties of the receptor subtype. Key subtypes in the central nervous system include α4β2, α7, and α3β4, each representing a potential target for therapeutic intervention in a range of neurological and psychiatric disorders.

Quantitative Analysis of this compound's Interaction with nAChR Subtypes

The following tables summarize the available quantitative data on the binding affinity (IC50) and functional inhibition (-logIC50) of this compound at different nAChR preparations. It is important to note that much of the existing research has been conducted on mixed receptor populations or has not differentiated between the enantiomers of this compound.

Table 1: Binding Affinity (IC50) of (±)-Coniine at Various nAChR Preparations

Receptor PreparationSpeciesRadioligandIC50 (μM)Reference
Neuronal nAChRs (Brain)Rat (Maternal)[3H]-cytisine1100[2]
Neuronal nAChRs (Brain)Rat (Fetal)[3H]-cytisine820[2]
Neuronal nAChRs (Brain)Chick[3H]-cytisine270[2]
Muscle-type nAChRs (Diaphragm)Rat[125I]-α-bungarotoxin314[2]
Muscle-type nAChRs (Leg Muscle)Chick[125I]-α-bungarotoxin70[2]

Table 2: Functional Inhibition by (±)-Coniine on Presynaptic nAChRs

ResponseTissue Preparation-logIC50 (M)IC50 (μM)Reference
Nitrergic Response InhibitionRat Anococcygeus Muscle3.79 ± 0.11162.2[3]
Noradrenergic Response InhibitionRat Anococcygeus Muscle4.57 ± 0.1226.9[3]
Noradrenergic Transmission InhibitionGuinea-pig Atrium4.47 ± 0.1233.9[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Tissue Preparation: Brain or muscle tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the nAChRs.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-cytisine for neuronal nAChRs, [125I]-α-bungarotoxin for muscle-type nAChRs) and varying concentrations of the unlabeled competitor compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

A generalized workflow for a radioligand binding assay is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue Homogenization Membrane Membrane Isolation Tissue->Membrane Incubation Incubation with Radioligand & Competitor Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination Counting->Analysis

Workflow for Radioligand Binding Assay
Functional Assays in Isolated Tissues

Objective: To assess the functional effect of a compound on receptor-mediated physiological responses in an ex vivo setting.

General Protocol:

  • Tissue Dissection and Mounting: A specific tissue, such as the rat anococcygeus muscle or guinea-pig atrium, is carefully dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Stimulation: The tissue is stimulated to elicit a measurable response. For example, the anococcygeus muscle can be pre-contracted with phenylephrine, and then nicotine is added to induce a biphasic (relaxation and contraction) response mediated by presynaptic nAChRs.

  • Compound Application: Increasing concentrations of the test compound (this compound) are added to the organ bath to determine its effect on the nicotine-induced response.

  • Response Measurement: The tissue's response (e.g., changes in muscle tension) is recorded using a force transducer connected to a data acquisition system.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal inhibition of the response (IC50) is calculated from the concentration-response curve.

The logical flow of a functional assay in isolated tissue is outlined below:

G cluster_setup Experimental Setup cluster_protocol Protocol cluster_output Data Output Dissection Tissue Dissection Mounting Mounting in Organ Bath Dissection->Mounting Stimulation Induce Physiological Response Mounting->Stimulation Application Apply Test Compound Stimulation->Application Measurement Record Tissue Response Application->Measurement Analysis Calculate IC50 Measurement->Analysis

Functional Assay in Isolated Tissue Workflow

Signaling Pathways and Logical Relationships

The interaction of this compound with nAChRs initiates a cascade of events that ultimately leads to a physiological response. As an agonist or antagonist, it modulates the opening of the ion channel, leading to changes in ion flux and membrane potential.

The following diagram illustrates the general signaling pathway of nAChRs and the points of interaction for ligands like this compound:

G cluster_receptor Nicotinic Acetylcholine Receptor cluster_events Cellular Events nAChR nAChR BindingSite Ligand Binding Site nAChR->BindingSite IonChannel Ion Channel nAChR->IonChannel BindingSite->IonChannel Opens IonFlux Cation Influx (Na+, Ca2+) IonChannel->IonFlux Ligand This compound (Coniine) Ligand->BindingSite Binds to Depolarization Membrane Depolarization IonFlux->Depolarization Response Cellular Response Depolarization->Response

nAChR Signaling Pathway

Conclusion and Future Directions

The available data indicates that this compound (coniine) is a potent ligand at nicotinic acetylcholine receptors. However, a comprehensive understanding of its subtype selectivity is currently limited. Future research should focus on characterizing the binding affinities and functional activities of the individual enantiomers, (S)-(-)-coniine and (R)-(+)-coniine, at a range of human recombinant nAChR subtypes, including α4β2, α7, and α3β4. Such studies, employing techniques like radioligand binding with subtype-selective ligands and two-electrode voltage clamp electrophysiology in Xenopus oocytes or patch-clamp recordings in transfected mammalian cells, will be crucial for elucidating the precise pharmacological profile of this important alkaloid and for assessing its potential as a pharmacological tool or therapeutic lead.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Propylpiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-propylpiperidine, a toxic and highly flammable compound, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a controlled environment.

  • Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and chemical-resistant safety goggles or a face shield.[2]

  • Ventilation: All handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of toxic vapors.[3][4]

  • Ignition Sources: this compound is highly flammable. Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the vicinity.[5] Use non-sparking tools and explosion-proof equipment.[5]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[6] Fire extinguishing media, such as dry sand, dry chemical, or alcohol-resistant foam, should also be available.

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is fundamental to its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionCitations
Flammability Highly flammable liquid and vapor.[1]
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][7]
Skin Corrosion Causes severe skin burns and eye damage.
Carcinogenicity Suspected of causing cancer.[5][7]
Aquatic Hazard Harmful to aquatic life.
Neurotoxicity Disrupts the peripheral nervous system, with death caused by respiratory paralysis.[7][8]

Step-by-Step Disposal Procedure

The disposal of this compound waste must be carried out in compliance with all federal, state, and local environmental regulations.[1][4]

Step 1: Waste Collection and Storage

  • Containerization: Collect all this compound waste, including contaminated materials and residues, in its original container or a designated, properly labeled, and sealable waste container.[3]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound," including appropriate hazard pictograms (e.g., flammable, toxic, corrosive).

  • Segregation: Do not mix this compound waste with other waste streams. Store it away from incompatible materials, particularly strong oxidizing agents.[2]

  • Storage Location: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, and ensure it is stored locked up.[9] The storage area should be protected from environmental extremes and physical damage.[3]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the area and evacuate non-essential individuals.[5]

  • Control Ignition Sources: Immediately turn off all ignition sources.[5][9]

  • Containment: Prevent the spill from entering drains or waterways.[3] For liquid spills, use an inert absorbent material, such as sand or vermiculite.[9]

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[5]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[3] Prevent runoff from entering drains.[3]

  • Reporting: Report the incident to the appropriate environmental health and safety personnel.

Step 3: Final Disposal

  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Approved Disposal Methods: Approved disposal methods typically involve incineration in a chemical incinerator equipped with an afterburner and scrubber or burial in an authorized landfill.[1][3] Some protocols may involve neutralization with a suitable dilute acid before incineration or burial.[4]

  • Container Disposal: Do not reuse empty containers.[9] Handle uncleaned containers as you would the product itself. They must be decontaminated or disposed of as hazardous waste through the licensed disposal service.[4]

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_spill Spill Scenario cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe collect Collect waste in a properly labeled, sealed container. ppe->collect segregate Segregate from incompatible materials. collect->segregate store Store in a designated cool, dry, well-ventilated area. segregate->store spill Is there a spill? store->spill contain Contain spill with inert absorbent material. spill->contain Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup. spill->contact_ehs No cleanup Clean up using non-sparking tools. Place in hazardous waste container. contain->cleanup decontaminate Decontaminate spill area. cleanup->decontaminate decontaminate->contact_ehs disposal_service Licensed waste disposal service handles final disposal. contact_ehs->disposal_service end End: Waste Disposed disposal_service->end

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Propylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Propylpiperidine, a flammable and toxic chemical. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the most critical barrier against exposure to this compound. The following table summarizes the required PPE for various operational scenarios.

Scenario Required Personal Protective Equipment Notes
Routine Handling & Use Eye/Face Protection: Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard.[1][2] Hand Protection: Chemical-resistant gloves (e.g., PVC).[3] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[4] Body Protection: Flame-retardant antistatic protective clothing or a lab coat. An apron may also be necessary.[3] Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][5]Always wash hands thoroughly after handling.[1][5] Do not wear contaminated clothing home.[6]
Spill or Leak Eye/Face Protection: Chemical splash goggles and a face shield.[4][7] Hand Protection: Two pairs of chemical-resistant gloves.[7] Body Protection: Flame-retardant antistatic protective clothing. Respiratory Protection: A chemical cartridge-type respirator may be required for large spills.[4] An N-95 or N-100 particle mask is not sufficient for chemical vapors.[4]Evacuate non-essential personnel from the area. Avoid breathing vapors.
Emergency Situations Full protective gear including: Self-contained breathing apparatus (SCBA) and full chemical-resistant suit.Only trained emergency responders should handle large-scale emergencies.

Operational Plans

a. Routine Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1][5]

    • Keep the container tightly closed when not in use.[1][5]

    • Keep away from heat, sparks, open flames, and hot surfaces.[1][5]

    • Use only non-sparking tools and take precautionary measures against static discharge.[1][5]

    • Ground and bond container and receiving equipment.[5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Clean the work area.

    • Properly store or dispose of this compound and any contaminated materials.

b. Spill Response Plan

  • Immediate Actions:

    • Evacuate the immediate area and alert nearby personnel.

    • If a significant spill occurs, activate the fire alarm and contact emergency services.

    • Remove all sources of ignition.

  • Containment and Cleanup (for minor spills by trained personnel):

    • Don the appropriate PPE for a spill scenario.

    • Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[2]

    • Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area.

  • Decontamination:

    • Decontaminate all equipment used in the cleanup.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Thoroughly wash hands and any exposed skin.

c. Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials and disposable PPE, in a designated, properly labeled, and sealed container.[3][6]

    • Do not mix with other waste.

  • Storage of Waste:

    • Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[6]

  • Disposal:

    • Arrange for disposal through an approved hazardous waste disposal facility.[1][5]

    • Do not pour this compound down the drain.

Workflow for Handling and Disposal

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency / Spill Response A Assess Risks & Review SDS B Assemble Equipment & Reagents A->B C Don Appropriate PPE B->C D Ensure Ventilation (Fume Hood) C->D E Conduct Experiment in Fume Hood D->E F Keep Container Closed When Not in Use E->F G Avoid Ignition Sources E->G H Segregate Hazardous Waste E->H I Clean Work Area & Equipment E->I N Evacuate & Alert Others E->N L Store Waste in Designated Area H->L J Doff & Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K M Arrange for Professional Disposal L->M O Contain Spill (if trained) N->O Q Seek Medical Attention if Exposed N->Q P Decontaminate Area O->P

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylpiperidine
Reactant of Route 2
Reactant of Route 2
2-Propylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.